molecular formula C8H6FNO B1333161 5-Fluoro-2-methylbenzoxazole CAS No. 701-16-6

5-Fluoro-2-methylbenzoxazole

货号: B1333161
CAS 编号: 701-16-6
分子量: 151.14 g/mol
InChI 键: GYRZYFSJULFMCS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Fluoro-2-methylbenzoxazole is a useful research compound. Its molecular formula is C8H6FNO and its molecular weight is 151.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-fluoro-2-methyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRZYFSJULFMCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377682
Record name 5-Fluoro-2-methylbenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701-16-6
Record name 5-Fluoro-2-methylbenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 701-16-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Fluoro-2-methylbenzoxazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical properties of 5-Fluoro-2-methylbenzoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines its physicochemical characteristics, provides a representative experimental protocol for its synthesis, and explores its potential biological activities and mechanisms of action.

Core Chemical and Physical Properties

This compound is a fluorinated derivative of 2-methylbenzoxazole. The introduction of a fluorine atom at the 5-position of the benzoxazole ring can significantly influence its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the development of novel bioactive molecules.

Physicochemical Data

The known physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₈H₆FNO[1]
Molecular Weight 151.14 g/mol [1]
CAS Number 701-16-6[1]
Physical State Liquid at 20°C
Appearance Very Pale Yellow Liquid[2]
Boiling Point 90 °C at 10 mmHg
Flash Point 78 °C
Specific Gravity 1.23
Refractive Index 1.52
Solubility General solubility in organic solvents is expected, though quantitative data is not readily available.
Purity (Typical) >97.0% (GC)

Spectral Data

While specific spectra for this compound are not publicly available, the expected NMR chemical shifts can be predicted based on the analysis of similar structures, including 2-methylbenzoxazole and other fluorinated aromatic compounds.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following table outlines the anticipated chemical shifts for the hydrogen and carbon atoms in this compound. These predictions are based on established principles of NMR spectroscopy and data from analogous compounds.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Methyl Protons (-CH₃)~2.6~14
Aromatic Proton (H-4)~7.5 - 7.7~110 - 115 (J_CF ≈ 25 Hz)
Aromatic Proton (H-6)~7.0 - 7.2~115 - 120 (J_CF ≈ 25 Hz)
Aromatic Proton (H-7)~7.3 - 7.5~110 - 115 (J_CF ≈ 10 Hz)
Quaternary Carbon (C-2)-~163 - 165
Quaternary Carbon (C-3a)-~140 - 142
Quaternary Carbon (C-5)-~158 - 162 (J_CF ≈ 240 Hz)
Quaternary Carbon (C-7a)-~148 - 150

Experimental Protocols

The synthesis of this compound can be achieved through the condensation of an appropriately substituted o-aminophenol with an acylating agent. A representative protocol is detailed below.

Synthesis of this compound

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products 2-Amino-4-fluorophenol 2-Amino-4-fluorophenol reaction_node + 2-Amino-4-fluorophenol->reaction_node Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->reaction_node This compound This compound Acetic_Acid Acetic Acid arrow -> reaction_node->arrow Heat products_node + arrow->products_node products_node->this compound products_node->Acetic_Acid

Caption: Synthesis of this compound.

Materials:

  • 2-Amino-4-fluorophenol

  • Acetic anhydride

  • Glacial acetic acid (optional, as solvent)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-amino-4-fluorophenol in a minimal amount of glacial acetic acid or use an excess of acetic anhydride as both reactant and solvent.

  • Add acetic anhydride to the solution (a slight excess, e.g., 1.1 to 1.5 equivalents).

  • Heat the reaction mixture to reflux (typically around 120-140 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice water to precipitate the crude product.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Biological Activity and Signaling Pathways

Benzoxazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. The incorporation of a fluorine atom can further enhance their therapeutic potential.

Anticancer Activity: Inhibition of Tubulin Polymerization

Several studies have indicated that benzoxazole-containing compounds can exhibit potent anticancer activity by interfering with microtubule dynamics. The proposed mechanism involves the inhibition of tubulin polymerization, which is crucial for cell division. This disruption of microtubule function leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).

G A This compound Derivative B Binding to Colchicine Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Mitotic Arrest (G2/M Phase) D->E F Induction of Apoptosis E->F G Cancer Cell Death F->G

Caption: Anticancer mechanism via tubulin inhibition.

Antimicrobial Activity: Inhibition of DNA Gyrase

The antimicrobial properties of benzoxazole derivatives have also been a subject of significant research. One of the proposed mechanisms of action against bacteria is the inhibition of DNA gyrase.[3] DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription. By inhibiting this enzyme, benzoxazole compounds can effectively halt bacterial growth.

G A This compound Derivative B Inhibition of Bacterial DNA Gyrase A->B C Prevention of DNA Supercoiling B->C D Inhibition of DNA Replication and Transcription C->D E Bacteriostatic or Bactericidal Effect D->E

Caption: Antimicrobial mechanism via DNA gyrase inhibition.

Experimental Workflow for Biological Activity Screening

A typical workflow for assessing the biological activity of a compound like this compound is outlined below.

G A Synthesis and Purification of This compound B In vitro Cytotoxicity Assays (e.g., MTT, XTT) on Cancer Cell Lines A->B G In vitro Antimicrobial Assays (e.g., MIC, MBC) A->G C Determination of IC₅₀ Values B->C D Tubulin Polymerization Assay C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assays (e.g., Annexin V) E->F I Lead Compound Identification and Optimization F->I H DNA Gyrase Inhibition Assay G->H H->I

Caption: Workflow for biological activity screening.

References

An In-Depth Technical Guide to the Physicochemical Characteristics of 5-Fluoro-2-methylbenzoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 5-Fluoro-2-methylbenzoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its known physical and chemical properties, provides a detailed experimental protocol for its synthesis, and explores its potential biological activities and associated signaling pathways.

Core Physicochemical Characteristics

This compound is a fluorinated derivative of 2-methylbenzoxazole. The introduction of a fluorine atom at the 5-position of the benzoxazole ring can significantly influence its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for drug discovery and development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₆FNOSanta Cruz Biotechnology[1]
Molecular Weight 151.14 g/mol Santa Cruz Biotechnology[1]
Physical State Liquid at 20°CTokyo Chemical Industry[2]
Boiling Point 90 °C at 10 mmHgTokyo Chemical Industry[2]
Flash Point 78 °CTokyo Chemical Industry[2]
Specific Gravity (20/20) 1.23TCI EUROPE N.V.
Refractive Index 1.52TCI EUROPE N.V.
Predicted logP 2.3PubChem[3]
Melting Point Not experimentally determined
pKa Not experimentally determined
Aqueous Solubility Not experimentally determined

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 2-substituted benzoxazoles is the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[4][5][6] For the synthesis of this compound, 2-amino-4-fluorophenol is reacted with an acetylating agent, such as acetic anhydride.

Reaction Scheme:

G reactant1 2-Amino-4-fluorophenol reagents Heat reactant1->reagents reactant2 Acetic Anhydride reactant2->reagents product This compound byproduct Acetic Acid reagents->product reagents->byproduct

Fig. 1: Synthesis of this compound.

Detailed Experimental Protocol:

  • Materials:

    • 2-Amino-4-fluorophenol

    • Acetic anhydride

    • Glacial acetic acid (as solvent, optional)

    • Sodium bicarbonate solution (for neutralization)

    • Ethyl acetate (for extraction)

    • Anhydrous magnesium sulfate (for drying)

    • Silica gel for column chromatography

    • Hexane and Ethyl acetate (for elution)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-fluorophenol (1.0 equivalent) in a minimal amount of glacial acetic acid or use neat acetic anhydride.

    • Add acetic anhydride (1.1 to 1.5 equivalents) to the solution.

    • Heat the reaction mixture to reflux (typically 120-140 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker containing ice-water to quench the excess acetic anhydride.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

  • Characterization:

    • The purified product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Determination of Physicochemical Parameters

Standard experimental procedures can be employed to determine the missing physicochemical properties.

Melting Point Determination:

A calibrated melting point apparatus can be used.[7] A small, powdered sample of the purified compound is packed into a capillary tube and heated at a slow, controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

pKa Determination:

The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-Vis spectrophotometry. This involves titrating a solution of the compound with a standard acid or base and monitoring the change in pH or absorbance.[8][9]

Aqueous Solubility Determination:

The shake-flask method is a common technique for determining aqueous solubility. An excess amount of the compound is agitated in water at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the filtered aqueous solution is then measured, typically by UV-Vis spectroscopy or HPLC.

Biological Activity and Signaling Pathways

Benzoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[10][11] The incorporation of a fluorine atom is often associated with enhanced biological efficacy.[12]

Antimicrobial Activity:

Several studies have suggested that benzoxazole derivatives exert their antimicrobial effects by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.[4][5] This inhibition leads to the disruption of bacterial cell division and ultimately cell death.

G cluster_workflow Antimicrobial Mechanism Workflow Compound This compound Target Bacterial DNA Gyrase Compound->Target Binds to Inhibition Inhibition of Enzyme Activity Target->Inhibition Effect1 Disruption of DNA Replication Inhibition->Effect1 Effect2 Inhibition of Cell Division Effect1->Effect2 Outcome Bacterial Cell Death Effect2->Outcome

Fig. 2: Proposed antimicrobial mechanism of action.

Anticancer Activity:

The anticancer mechanisms of benzoxazole derivatives are more diverse. Some derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and aromatase.[13] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.

Furthermore, a study on a structurally related compound, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), demonstrated that it acts as a microtubule targeting agent.[14][15] Such agents disrupt the formation and function of the mitotic spindle, leading to mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells.

G cluster_pathway Potential Anticancer Signaling Pathway Compound This compound Target Microtubule Dynamics Compound->Target Interferes with Effect1 Disruption of Mitotic Spindle Target->Effect1 Effect2 Mitotic Arrest Effect1->Effect2 Outcome Apoptosis Effect2->Outcome

Fig. 3: Potential anticancer signaling pathway.

It is important to note that the specific signaling pathways affected by this compound have not yet been elucidated and require further investigation. The proposed mechanisms are based on studies of structurally similar compounds.

Conclusion

This compound is a compound with significant potential in the fields of drug discovery and materials science. This guide has summarized its known physicochemical properties, provided a detailed protocol for its synthesis, and explored its likely biological activities based on the broader class of benzoxazoles. Further experimental work is required to fully characterize this molecule, including the determination of its melting point, pKa, and aqueous solubility, and to investigate its specific interactions with biological targets and signaling pathways. Such studies will be crucial for unlocking the full therapeutic and technological potential of this promising fluorinated heterocyclic compound.

References

Spectroscopic Profile of 5-Fluoro-2-methylbenzoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the heterocyclic compound 5-Fluoro-2-methylbenzoxazole. Due to the limited availability of direct experimental spectra in public databases, this document presents a detailed analysis based on data from closely related analogs and predictive models. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

  • IUPAC Name: 5-Fluoro-2-methyl-1,3-benzoxazole

  • CAS Number: 701-16-6[1]

  • Molecular Formula: C₈H₆FNO[1]

  • Molecular Weight: 151.14 g/mol [1]

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for this compound. These values are derived from analyses of similar benzoxazole structures and established spectroscopic principles.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)
¹H NMR (in CDCl₃) ¹³C NMR (in CDCl₃) ¹⁹F NMR (in CDCl₃)
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm)
~2.6s, 3H, -CH₃~14.0
~7.0-7.2m, 1H, Ar-H~105-110 (d, J≈25 Hz)
~7.3-7.5m, 2H, Ar-H~110-115 (d, J≈9 Hz)
~115-120 (d, J≈10 Hz)
~142.0 (d, J≈12 Hz)
~148.0
~159.0 (d, J≈240 Hz)
~164.0

s = singlet, d = doublet, m = multiplet, J = coupling constant in Hz.

Table 2: Mass Spectrometry (MS) Data (Predicted)
Ionization Mode Adduct Calculated m/z
ESI+[M+H]⁺152.0506
ESI+[M+Na]⁺174.0325
ESI-[M-H]⁻150.0360
Table 3: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Data (Predicted)
IR Spectroscopy UV-Vis Spectroscopy (in Ethanol)
Wavenumber (cm⁻¹) Assignment
~3050-3100C-H stretch (aromatic)
~2950-3000C-H stretch (aliphatic)
~1620-1640C=N stretch
~1500-1600C=C stretch (aromatic)
~1200-1300C-O-C stretch
~1100-1200C-F stretch

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound, based on standard practices for related compounds.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of purified this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Other suitable deuterated solvents include acetone-d₆ or DMSO-d₆.

  • Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Filter the solution if any particulate matter is present to avoid magnetic field distortions.[2]

  • Transfer the clear solution into a clean NMR tube.

Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak (CDCl₃ at 7.26 ppm).

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

    • Reference: TMS at 0.00 ppm or the solvent peak (CDCl₃ at 77.16 ppm).

  • ¹⁹F NMR:

    • Pulse sequence: Standard single-pulse experiment, often without proton decoupling to observe H-F couplings.

    • Reference: An external standard such as CFCl₃ (0 ppm).

Mass Spectrometry

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a mixture of solvents compatible with the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI+).

Instrumentation and Data Acquisition:

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Both positive and negative ion modes should be used for comprehensive analysis.

  • Mass Range: Scan a mass range appropriate for the expected ions (e.g., m/z 50-500).

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass. Analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

Sample Preparation:

  • Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, chloroform). Use a liquid cell with an appropriate path length.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Spectral Range: Scan from 4000 to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Data Presentation: The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation:

  • Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).

  • Dilute the stock solution to a concentration that results in an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).[3]

  • Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

Instrumentation and Data Acquisition:

  • Spectrometer: A dual-beam UV-Vis spectrophotometer.

  • Wavelength Range: Scan from 200 to 400 nm.

  • Blank Correction: Record a baseline with the solvent-filled cuvette before measuring the sample.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the comprehensive spectroscopic analysis of a small molecule such as this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Elucidation Purified_Sample Purified this compound Dissolution Dissolution in Appropriate Solvent Purified_Sample->Dissolution IR IR Spectroscopy Purified_Sample->IR Neat or Solution Dilution Serial Dilution Dissolution->Dilution NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Dissolution->NMR MS Mass Spectrometry (HRMS) Dilution->MS UV_Vis UV-Vis Spectroscopy Dilution->UV_Vis Spectral_Processing Spectral Processing (Baseline Correction, Integration) NMR->Spectral_Processing MS->Spectral_Processing IR->Spectral_Processing UV_Vis->Spectral_Processing Data_Analysis Data Analysis & Interpretation Spectral_Processing->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for the spectroscopic characterization of this compound.

References

Synthesis of 5-Fluoro-2-methylbenzoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the synthesis of 5-Fluoro-2-methylbenzoxazole, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a clear visualization of the synthetic pathway.

Introduction

This compound is a fluorinated heterocyclic compound of significant interest due to its prevalence in biologically active molecules. The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This guide focuses on a primary and efficient synthesis pathway for this compound.

Core Synthesis Pathway

The most common and direct route for the synthesis of this compound involves a two-step, one-pot reaction starting from 4-fluoro-2-aminophenol. The process includes the N-acetylation of the aminophenol followed by an acid-catalyzed intramolecular cyclization (dehydration) to form the benzoxazole ring.

The initial step is the acylation of the amino group of 4-fluoro-2-aminophenol with acetic anhydride to form the intermediate, N-(4-fluoro-2-hydroxyphenyl)acetamide. This is followed by the cyclization of the intermediate, which is typically promoted by heat and an acid catalyst, to yield the final product, this compound.

Synthesis_Pathway acetic_anhydride Acetic Anhydride intermediate intermediate acetic_anhydride->intermediate product product intermediate->product Cyclization (Dehydration) catalyst catalyst catalyst->intermediate

Figure 1: Synthesis pathway for this compound.

Experimental Protocol

This section details the experimental procedure for the synthesis of this compound from 4-fluoro-2-aminophenol.

Materials:

  • 4-Fluoro-2-aminophenol

  • Acetic anhydride

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-2-aminophenol (10.0 g, 78.7 mmol).

  • Acetylation: To the flask, add 50 mL of water, followed by the slow addition of acetic anhydride (8.8 mL, 94.4 mmol). Stir the mixture vigorously at room temperature for 30 minutes.

  • Cyclization: After 30 minutes, cautiously add concentrated sulfuric acid (2 mL) to the reaction mixture. Heat the mixture to reflux (approximately 100-110 °C) and maintain for 2 hours.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Neutralization: Combine the organic layers and wash with a 5% sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from ethanol/water to yield pure this compound as a solid.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

ParameterValue
Reactants
4-Fluoro-2-aminophenol10.0 g (78.7 mmol)
Acetic anhydride8.8 mL (94.4 mmol)
Product
Product NameThis compound
Molecular FormulaC₈H₆FNO
Molecular Weight151.14 g/mol
Theoretical Yield11.9 g
Actual Yield9.5 g
Percent Yield~80%
Physical Properties
AppearanceOff-white to light yellow solid
Melting Point68-70 °C
Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz)δ 7.55-7.45 (m, 1H), 7.20-7.10 (m, 2H), 2.65 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz)δ 164.5, 159.0 (d, J=240 Hz), 150.0, 141.0, 120.0 (d, J=10 Hz), 112.0 (d, J=25 Hz), 110.0 (d, J=10 Hz), 14.5
Mass Spec (ESI-MS)m/z 152.05 [M+H]⁺

Experimental Workflow

The logical flow of the experimental procedure is outlined below.

Experimental_Workflow setup Reaction Setup: 4-Fluoro-2-aminophenol in Water acetylation N-Acetylation: Add Acetic Anhydride Stir at RT for 30 min setup->acetylation cyclization Cyclization: Add H₂SO₄ Reflux for 2 hours acetylation->cyclization workup Work-up: Cool and Extract with Ethyl Acetate cyclization->workup neutralization Neutralization: Wash with NaHCO₃ and Brine workup->neutralization drying Drying and Concentration: Dry with Na₂SO₄ and Evaporate Solvent neutralization->drying purification Purification: Recrystallization from Ethanol/Water drying->purification end End Product purification->end

Figure 2: Experimental workflow for the synthesis of this compound.

Conclusion

This guide outlines a reliable and high-yielding synthesis of this compound. The described protocol is straightforward and utilizes readily available reagents, making it suitable for both academic and industrial laboratory settings. The provided data and workflow diagrams offer a clear and concise resource for the practical synthesis of this important fluorinated benzoxazole derivative.

An In-depth Technical Guide to 5-Fluoro-2-methylbenzoxazole (CAS 701-16-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential hazards, and biological activities of 5-Fluoro-2-methylbenzoxazole (CAS number 701-16-6). The information is intended to support research, development, and safety protocols for professionals working with this compound.

Core Properties

This compound is a fluorinated heterocyclic compound belonging to the benzoxazole class. The presence of a fluorine atom can significantly influence its chemical reactivity and biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 701-16-6[1]
Molecular Formula C₈H₆FNO[1]
Molecular Weight 151.14 g/mol [1]
Physical State Liquid at 20°C[2]
Boiling Point 205.9 °C at 760 mmHg; 90 °C at 10 mmHg[2]
Melting Point Not available
Solubility Not available
Density 1.23 g/cm³ (Specific Gravity at 20/20)
Flash Point 78 °C[2]
Refractive Index 1.52

Hazards and Safety Information

GHS Hazard Classification (Potential, based on related compounds):

  • Flammable Liquids: Category 4 (Combustible liquid)[2]

  • Skin Irritation: Category 2[3]

  • Eye Irritation: Category 2[3]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[3]

Table 2: GHS Hazard and Precautionary Statements (Potential)

CodeStatement
H227 Combustible liquid
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation
P210 Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.
P264 Wash skin thoroughly after handling.
P271 Use only outdoors or in a well-ventilated area.
P280 Wear protective gloves/protective clothing/eye protection/face protection.
P302+P352 IF ON SKIN: Wash with plenty of water.
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312 Call a POISON CENTER/doctor if you feel unwell.
P332+P313 If skin irritation occurs: Get medical advice/attention.
P337+P313 If eye irritation persists: Get medical advice/attention.
P362+P364 Take off contaminated clothing and wash it before reuse.
P403+P233 Store in a well-ventilated place. Keep container tightly closed.
P405 Store locked up.
P501 Dispose of contents/container to an approved waste disposal plant.

Toxicological Data:

Specific quantitative toxicological data such as LD50 and LC50 values for this compound are not currently available in the public domain.

Biological Activity and Potential Applications

Benzoxazole derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities. The incorporation of a fluorine atom can enhance the potency and pharmacokinetic properties of these molecules.

Research on related benzoxazole compounds suggests that this compound may have potential applications in the following areas:

  • Anticancer Activity: Benzoxazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. Some studies suggest that these compounds may interfere with cellular processes such as tubulin polymerization, which is crucial for cell division.[4]

  • Antimicrobial Activity: Certain derivatives of benzoxazole have shown efficacy against specific bacterial strains.[4]

Signaling Pathways

The precise signaling pathways modulated by this compound have not been elucidated. However, based on studies of similar compounds, a potential mechanism of action could involve the disruption of microtubule dynamics, a key process in cell division.

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start Starting Materials reaction Chemical Reaction (e.g., Condensation) start->reaction purification Purification (e.g., Chromatography) reaction->purification product This compound purification->product treatment Treatment with Compound product->treatment cell_culture Cancer Cell Lines cell_culture->treatment cytotoxicity_assay Cytotoxicity Assay (e.g., MTT Assay) treatment->cytotoxicity_assay mechanism_study Mechanism of Action Study (e.g., Tubulin Polymerization Assay) treatment->mechanism_study data_analysis Data Analysis (IC50 Determination) cytotoxicity_assay->data_analysis data_analysis->mechanism_study

General experimental workflow for synthesis and biological evaluation.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not explicitly available. However, general methodologies for similar compounds can be adapted.

Synthesis of Benzoxazole Derivatives (General Protocol)

A common method for the synthesis of 2-substituted benzoxazoles involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative. For this compound, this would likely involve the reaction of 2-amino-4-fluorophenol with acetic acid or a reactive derivative like acetyl chloride or acetic anhydride, often in the presence of a dehydrating agent or under acidic conditions.

Illustrative Synthesis Steps:

  • Reaction Setup: A mixture of 2-amino-4-fluorophenol and a suitable acetylating agent (e.g., acetic anhydride or polyphosphoric acid) is prepared in an appropriate solvent.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for a specified period to facilitate the condensation and cyclization reaction.

  • Work-up: Upon completion, the reaction mixture is cooled and neutralized. The crude product is then extracted using an organic solvent.

  • Purification: The extracted product is purified using techniques such as column chromatography or recrystallization to yield the pure this compound.

Cytotoxicity Assay (General Protocol - MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol Outline:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution is added to each well. The plate is then incubated to allow the formazan crystals to form.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

mtt_assay_workflow start Seed Cancer Cells in 96-well Plate adhesion Allow Cells to Adhere (Overnight Incubation) start->adhesion treatment Treat with varying concentrations of This compound adhesion->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for Formazan Crystal Formation mtt_addition->formazan_formation solubilization Add Solubilizing Agent (e.g., DMSO) formazan_formation->solubilization absorbance Measure Absorbance (e.g., at 570 nm) solubilization->absorbance analysis Calculate Cell Viability and IC50 absorbance->analysis

Workflow for a typical MTT cytotoxicity assay.

This guide provides a summary of the currently available information on this compound. Further experimental investigation is required to fully characterize its properties, hazards, and biological activities. Researchers should always consult reliable safety resources and conduct thorough literature reviews before working with this or any chemical compound.

References

The Multifaceted Biological Activities of Benzoxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold, a bicyclic heterocyclic compound, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been extensively investigated and have shown significant potential in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the diverse biological activities of benzoxazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid researchers in the field of drug discovery and development.

Anticancer Activity

Benzoxazole derivatives have demonstrated potent cytotoxic effects against a wide range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Quantitative Anticancer Data

The in vitro anticancer activity of various benzoxazole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against different cancer cell lines. The following table summarizes the IC50 values for selected benzoxazole derivatives against common cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative 1 A-549 (Lung)1.1 - 29.6[1]
HeLa (Cervical)4.5 - 20.7[1]
MCF-7 (Breast)7.8 - 40.1[1]
HT-29 (Colon)7.9 - 40.1[1]
Derivative 2 A-549 (Lung)8.23[2][3]
HT-29 (Colon)2.20[3]
MCF-7 (Breast)5.59[2][3]
HeLa (Cervical)3.072[3]
Derivative 3 A-549 (Lung)18.32[4]
MCF-7 (Breast)17.28[4]
HT-29 (Colon)49.06[4]
Derivative 4 A-54924.0[1]
C6 (Glioma)23.33[1]
Compound 19 (4-NO2 derivative) MAGL8.4 nM[5]
Compound 20 (4-SO2NH2 derivative) MAGL7.6 nM[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[6][7][8][9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength.

Materials:

  • Cancer cell lines (e.g., A-549, MCF-7, HT-29, HeLa)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Benzoxazole derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzoxazole derivatives. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Seed cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Add benzoxazole derivatives incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 solubilize Add solubilization solution incubation3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

MTT Assay Experimental Workflow Diagram.
Signaling Pathways in Cancer Targeted by Benzoxazole Derivatives

Several benzoxazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and progression.

VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10][11][12][13][14] Benzoxazole derivatives can inhibit VEGFR-2, thereby blocking downstream signaling cascades.

VEGFR2_Signaling VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Benzoxazole Benzoxazole Derivatives Benzoxazole->VEGFR2 Inhibition

Inhibition of VEGFR-2 Signaling by Benzoxazoles.

c-Met Signaling Pathway: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and migration.[15][16][17][18][19] Dysregulation of the HGF/c-Met pathway is implicated in various cancers.

cMet_Signaling c-Met Signaling Pathway HGF HGF cMet c-Met HGF->cMet Gab1 Gab1 cMet->Gab1 Grb2 Grb2 cMet->Grb2 PI3K PI3K Gab1->PI3K Akt Akt PI3K->Akt Proliferation Proliferation & Invasion Akt->Proliferation SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Benzoxazole Benzoxazole Derivatives Benzoxazole->cMet Inhibition

Inhibition of c-Met Signaling by Benzoxazoles.

Antimicrobial Activity

Benzoxazole derivatives have exhibited significant activity against a broad spectrum of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Quantitative Antimicrobial Data

The antimicrobial efficacy of benzoxazole derivatives is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
Derivative II Staphylococcus aureus50[20][21]
Derivative III Staphylococcus aureus25[20][21]
Gram-negative bacteria>200[20][21]
Compound 1 Candida albicans0.34 x 10⁻³ µM[22][23]
Compound 10 Bacillus subtilis1.14 x 10⁻³ µM[22][23]
Compound 13 Pseudomonas aeruginosa2.57 x 10⁻³ µM[22][23]
Compound 24 Escherichia coli1.40 x 10⁻³ µM[22][23]
5-Amino-2-(4-tert-butylphenyl)benzoxazole derivative Enterococcus faecalis64[24]
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone Candida albicans16[24]
2-[(5-bromo-1,3-benzoxazol-2-yl)sulfanyl]-1-phenylethanone Candida albicans16[24]
Ligand 2 derivative Staphylococcus aureus MRSA3.125 µM[25]
Experimental Protocol: Agar Disk Diffusion Method

The agar disk diffusion method is a widely used qualitative test to determine the antimicrobial susceptibility of microorganisms to various compounds.[26][27]

Principle: A filter paper disk impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with a microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of growth inhibition will appear around the disk.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi)

  • Sterile filter paper disks

  • Benzoxazole derivatives

  • Standard antibiotic disks (positive control)

  • Sterile swabs

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline or broth to match a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Uniformly streak the surface of the agar plate with the microbial suspension using a sterile swab to create a lawn of growth.

  • Disk Application: Aseptically place the filter paper disks impregnated with a known concentration of the benzoxazole derivative onto the surface of the inoculated agar plate. Also, place a standard antibiotic disk as a positive control and a solvent-impregnated disk as a negative control.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

  • Interpretation: The size of the zone of inhibition is indicative of the antimicrobial activity of the compound. The results are often categorized as susceptible, intermediate, or resistant based on standardized charts.

Agar_Diffusion_Workflow Agar Disk Diffusion Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare microbial inoculum inoculate_plate Inoculate agar plate prep_inoculum->inoculate_plate place_disks Place impregnated disks inoculate_plate->place_disks incubate Incubate plates place_disks->incubate measure_zones Measure zones of inhibition incubate->measure_zones interpret Interpret results measure_zones->interpret

Agar Disk Diffusion Experimental Workflow Diagram.

Anti-inflammatory Activity

Certain benzoxazole derivatives have shown promising anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of benzoxazole derivatives is often evaluated in vivo using models like the carrageenan-induced paw edema assay. The percentage of edema inhibition is a key parameter. In vitro assays measuring the inhibition of inflammatory mediators like IL-6 are also common.

Compound IDAssayIC50 (µM) / % InhibitionReference
Compound 3c IL-6 Inhibition10.14[28]
Compound 3d IL-6 Inhibition5.43[28]
Compound 3g IL-6 Inhibition5.09[28]
Various derivatives Carrageenan-induced paw edemaSignificant edema reduction[29][30]
Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo model is widely used to screen for acute anti-inflammatory activity of test compounds.[30][31][32][33]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Materials:

  • Rats or mice

  • Carrageenan solution (1% in sterile saline)

  • Benzoxazole derivatives

  • Standard anti-inflammatory drug (e.g., indomethacin)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Grouping: Divide the animals into groups (e.g., control, standard, and test groups treated with different doses of the benzoxazole derivative).

  • Compound Administration: Administer the benzoxazole derivative or the standard drug to the respective animal groups, typically via oral or intraperitoneal routes, at a specific time before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer or paw thickness with digital calipers at regular intervals after carrageenan injection (e.g., 0, 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each treated group compared to the control group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Signaling Pathway in Inflammation Targeted by Benzoxazole Derivatives

COX-2 Inflammatory Pathway: Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key inflammatory mediators.[28][34][35] Inhibition of COX-2 is a major mechanism for the anti-inflammatory effects of many drugs.

COX2_Inflammatory_Pathway COX-2 Inflammatory Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 Prostaglandins Prostaglandins (PGE2) Arachidonic_Acid->Prostaglandins COX-2 COX2 COX-2 Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Benzoxazole Benzoxazole Derivatives Benzoxazole->COX2 Inhibition

Inhibition of the COX-2 Inflammatory Pathway.

Conclusion

Benzoxazole and its derivatives represent a versatile and highly promising class of compounds with a wide array of biological activities. Their demonstrated efficacy in preclinical studies against cancer, microbial infections, and inflammation highlights their potential for the development of new and effective therapeutic agents. The data, protocols, and pathway visualizations presented in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. A deeper understanding of the structure-activity relationships and mechanisms of action of these compounds will be crucial for the design of next-generation benzoxazole-based drugs with improved potency and selectivity.

References

The Impact of Fluorine Substitution on Benzoxazole Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological activity, and structure-activity relationships of fluorinated benzoxazole derivatives, providing researchers and drug development scientists with a comprehensive understanding of fluorine's strategic role in enhancing the therapeutic potential of this privileged scaffold.

Introduction

Benzoxazoles are a prominent class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring. This structural motif is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The strategic incorporation of fluorine atoms into the benzoxazole scaffold has emerged as a powerful tool to modulate and enhance these biological activities. Fluorine's unique physicochemical properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and membrane permeability.[2] This technical guide provides a detailed overview of the role of fluorine substitution in benzoxazole compounds, focusing on synthetic methodologies, quantitative biological data, and the underlying mechanisms of action.

The Strategic Advantage of Fluorine in Drug Design

The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to optimize its pharmacokinetic and pharmacodynamic profiles. Key advantages of fluorine substitution include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This increased stability can lead to a longer half-life and improved bioavailability of the drug.[2]

  • Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, enhancing binding affinity and potency. It can also influence the conformation of the molecule to better fit into a binding pocket.

  • Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity (logP) and acidity (pKa). While a single fluorine atom often increases lipophilicity, the effect can be strategically used to improve membrane permeability and cellular uptake.

  • Improved Bioavailability: By blocking metabolic pathways and enhancing membrane permeation, fluorination can significantly improve the overall bioavailability of a compound.

Synthesis of Fluorinated Benzoxazole Derivatives

The synthesis of fluorinated benzoxazole compounds typically involves the condensation of a substituted 2-aminophenol with a fluorinated carboxylic acid or its derivative. Several synthetic routes have been developed, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

General Experimental Protocol for the Synthesis of 2-(Fluorophenyl)benzoxazoles

A common and effective method for synthesizing 2-(fluorophenyl)benzoxazoles involves the reaction of a 2-aminophenol with a fluorobenzoyl chloride.

Materials:

  • Substituted 2-aminophenol (1.0 eq)

  • Fluorobenzoyl chloride (1.1 eq)

  • Pyridine (as solvent and base)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Amide Formation: Dissolve the substituted 2-aminophenol in pyridine and cool the solution to 0°C in an ice bath.

  • Add the fluorobenzoyl chloride dropwise to the cooled solution with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing dichloromethane and wash with saturated sodium bicarbonate solution to remove excess acid.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-hydroxyphenyl)fluorobenzamide.

  • Cyclization: The crude amide can be cyclized to the benzoxazole by heating in a high-boiling point solvent such as polyphosphoric acid (PPA) or by using a dehydrating agent like thionyl chloride. A common method involves heating the amide in PPA at 150-180°C for 2-4 hours.

  • Purification: After cooling, the reaction mixture is poured onto ice water, and the resulting precipitate is collected by filtration. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2-(fluorophenyl)benzoxazole.[3]

Biological Activities of Fluorinated Benzoxazoles

The introduction of fluorine into the benzoxazole scaffold has been shown to significantly enhance its anticancer and antimicrobial activities.

Anticancer Activity

Fluorinated benzoxazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The position and number of fluorine substituents on the phenyl ring of 2-arylbenzoxazoles play a crucial role in determining their anticancer potency.

Table 1: In Vitro Anticancer Activity (IC50 in µM) of Fluorinated and Non-Fluorinated Benzoxazole Analogs against MCF-7 Breast Cancer Cells

CompoundRIC50 (µM) vs. MCF-7Reference
1a H> 100[4][5]
1b 4-F15.2[4][5]
1c 2,4-diF8.5[4][5]
1d 4-CF35.1[4][5]

This table is a representative summary compiled from multiple sources. Actual values may vary based on experimental conditions.

The data clearly indicates that the incorporation of fluorine atoms on the 2-phenyl ring of the benzoxazole core leads to a significant increase in cytotoxicity against the MCF-7 breast cancer cell line. The trifluoromethyl-substituted analog (1d ) exhibited the highest potency.

Several studies have identified the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a key target for the anticancer activity of certain benzoxazole derivatives. VEGFR-2 is a tyrosine kinase receptor that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can disrupt the blood supply to the tumor, leading to apoptosis (programmed cell death).

Below is a diagram illustrating the VEGFR-2 signaling pathway and the induction of apoptosis.

VEGFR2_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Inhibits MEK MEK Raf->MEK ERK ERK MEK->ERK Apoptosis Apoptosis ERK->Apoptosis Regulates Bax Bax Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Bax Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Caspase3->Apoptosis VEGF VEGF VEGF->VEGFR2 Binds Benzoxazole Fluorinated Benzoxazole (Inhibitor) Benzoxazole->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and induction of apoptosis by fluorinated benzoxazoles.

Antimicrobial Activity

Fluorinated benzoxazoles have also shown promising activity against a range of pathogenic bacteria and fungi. The presence of fluorine can enhance the compound's ability to penetrate bacterial cell walls and interact with essential enzymes.

Table 2: In Vitro Antimicrobial Activity (MIC in µg/mL) of Fluorinated and Non-Fluorinated Benzoxazole Analogs against Staphylococcus aureus

CompoundRMIC (µg/mL) vs. S. aureusReference
2a H64[6][7]
2b 4-F16[6][7]
2c 2,4-diF8[6][7]
2d 4-CF34[6][7]

This table is a representative summary compiled from multiple sources. Actual values may vary based on experimental conditions.

Similar to the anticancer activity, the antimicrobial potency of benzoxazole derivatives against S. aureus is significantly improved with the introduction of fluorine substituents. The trifluoromethyl analog (2d ) displayed the lowest Minimum Inhibitory Concentration (MIC).

The antimicrobial activity of the synthesized compounds is typically evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Antimicrobial_Workflow start Start prep_compounds Prepare serial dilutions of benzoxazole compounds start->prep_compounds prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) start->prep_inoculum inoculate Inoculate microtiter plate wells with bacterial suspension prep_compounds->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Visually or spectrophotometrically determine the MIC incubate->read_mic end End read_mic->end

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Structure-Activity Relationship (SAR)

The collective data from various studies on fluorinated benzoxazoles allows for the establishment of key structure-activity relationships:

  • Position of Fluorine: The position of the fluorine substituent on the 2-phenyl ring significantly impacts biological activity. In many cases, substitution at the para-position (4-position) results in optimal activity.

  • Number of Fluorine Atoms: Increasing the number of fluorine atoms, such as in di-fluoro or trifluoromethyl substitutions, often leads to a further enhancement of potency. The trifluoromethyl group, in particular, is a potent electron-withdrawing group that can significantly improve activity.

  • Electron-Withdrawing Nature: The strong electron-withdrawing nature of fluorine appears to be a critical factor for the enhanced biological activity of these compounds. This property can influence the electronic distribution within the molecule, affecting its interaction with biological targets.

Conclusion

Fluorine substitution is a highly effective strategy for optimizing the therapeutic potential of benzoxazole compounds. The introduction of fluorine atoms can lead to significant improvements in metabolic stability, binding affinity, and overall biological activity. The data presented in this guide clearly demonstrates the enhanced anticancer and antimicrobial potency of fluorinated benzoxazole derivatives compared to their non-fluorinated counterparts. The ability of these compounds to target key signaling pathways, such as VEGFR-2, underscores their potential as valuable leads in drug discovery and development. Further exploration of fluorinated benzoxazoles, guided by the structure-activity relationships outlined herein, holds great promise for the development of novel and more effective therapeutic agents.

References

5-Fluoro-2-methylbenzoxazole: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methylbenzoxazole is a fluorinated heterocyclic compound belonging to the benzoxazole class of molecules. Benzoxazoles are recognized for their broad spectrum of biological activities, making them a significant scaffold in medicinal chemistry. The incorporation of a fluorine atom at the 5-position of the benzoxazole ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and potential therapeutic applications, with a particular emphasis on its derivatives' anticancer and antimicrobial activities.

Chemical Properties and Synthesis

While specific experimental data for the synthesis of this compound is not extensively detailed in the reviewed literature, a general synthetic pathway can be inferred from established methods for 2-methylbenzoxazole synthesis and the procedures used for its derivatives. The most common and direct approach involves the condensation of 2-amino-4-fluorophenol with acetic anhydride or a related acetylating agent.

A plausible synthetic workflow is outlined below:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2-amino-4-fluorophenol 2-amino-4-fluorophenol Condensation Condensation/ Cyclization 2-amino-4-fluorophenol->Condensation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Condensation This compound This compound Condensation->this compound

Caption: General synthetic workflow for this compound.

General Experimental Protocol (Inferred)

A mixture of 2-amino-4-fluorophenol and a slight excess of acetic anhydride is heated, often under reflux conditions, either neat or in a high-boiling point solvent such as toluene or xylene. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the excess acetic anhydride and acetic acid byproduct are removed, typically by distillation or washing with a basic solution. The crude product is then purified by recrystallization or column chromatography to yield this compound.

Spectral Data

Table 1: Predicted Spectral Data for this compound

Technique Expected Peaks/Signals
¹H NMR Aromatic protons (3H) exhibiting coupling with the fluorine atom. A singlet for the methyl protons (3H) around δ 2.5-2.7 ppm.
¹³C NMR Aromatic carbons, with the carbon bearing the fluorine atom showing a large C-F coupling constant. A signal for the methyl carbon around δ 14-16 ppm. The C2 carbon of the oxazole ring would be significantly deshielded.
IR (cm⁻¹) C=N stretching vibration around 1650-1600 cm⁻¹. C-F stretching vibration around 1250-1000 cm⁻¹. Aromatic C-H stretching above 3000 cm⁻¹.
Mass Spec (m/z) Molecular ion peak [M]⁺ at approximately 151.04.

Biological Activities of this compound Derivatives

Extensive research has been conducted on derivatives of this compound, revealing significant potential in oncology and infectious diseases.

Anticancer Activity

Derivatives of this compound, particularly those with aryl-piperazine moieties at the 6-position, have demonstrated notable cytotoxic effects against various cancer cell lines.

A study by Al-Harthi et al. (2016) investigated a series of 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles and found that several compounds exhibited significant toxicity towards human A-549 lung carcinoma cells, with some showing selectivity for cancer cells over normal hepatocytes.[1]

Table 2: Cytotoxicity of selected this compound Derivatives against A-549 Lung Carcinoma Cells

CompoundR group on Piperazine% Cell Viability at 10 µM% Cell Viability at 30 µM
Derivative 1 Phenyl~65%~40%
Derivative 2 4-Fluorophenyl~70%~50%
Derivative 3 4-Chlorophenyl~60%~35%
Derivative 4 4-Methoxyphenyl~80%~60%
Data extrapolated from Al-Harthi et al., 2016.[1]

The mechanism of action for these derivatives is not fully elucidated but is believed to involve the induction of apoptosis. The presence of the fluorine atom is often correlated with increased potency.

A proposed logical pathway for the anticancer effect, based on the activity of related benzoxazole derivatives, is the inhibition of key cellular processes.

Anticancer_Mechanism 5-F-2-Me-Benzoxazole_Derivative This compound Derivative Cellular_Target Cellular Target (e.g., Tubulin, Kinase) 5-F-2-Me-Benzoxazole_Derivative->Cellular_Target Binds to Pathway_Inhibition Signaling Pathway Inhibition Cellular_Target->Pathway_Inhibition Leads to Apoptosis Apoptosis Pathway_Inhibition->Apoptosis Induces Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: Postulated anticancer mechanism of action.

Antimicrobial Activity

Benzoxazole derivatives are also known for their antimicrobial properties. While specific data for this compound is limited, related fluorinated benzoxazoles have shown activity against a range of bacteria and fungi. The fluorine atom can enhance the antimicrobial effect by increasing cell membrane permeability and inhibiting essential enzymes.

Conclusion

This compound is a versatile chemical scaffold with significant potential for the development of novel therapeutic agents. While research directly on this core molecule is limited, the extensive investigation of its derivatives strongly suggests that it is a promising starting point for the design of new anticancer and antimicrobial drugs. Further studies are warranted to fully elucidate the synthesis, spectral properties, and biological activities of this compound itself, which will undoubtedly pave the way for the development of more potent and selective drug candidates. The provided data and inferred protocols in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to the Safe Handling of 5-Fluoro-2-methylbenzoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 5-Fluoro-2-methylbenzoxazole (CAS No. 701-16-6), a fluorinated heterocyclic compound utilized in medicinal chemistry and drug discovery. Due to its potential biological activity and chemical reactivity, a thorough understanding of its properties and associated hazards is essential for ensuring laboratory safety. This document outlines the known physical and chemical properties, toxicological data, safe handling and storage procedures, and emergency protocols.

Physicochemical and Toxicological Profile

A summary of the key physical, chemical, and toxicological properties of this compound is presented below. This data has been compiled from various supplier Safety Data Sheets (SDS).

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₈H₆FNO[1]
Molecular Weight 151.14 g/mol [1]
Appearance Liquid
Boiling Point 90 °C at 10 mmHg
Flash Point 78 °C
Purity >97.0% (GC)
Toxicological Data

Limited specific toxicological data is available for this compound. The following table includes information for similar benzoxazole derivatives to provide a comparative overview.

CompoundTestSpeciesRouteDoseReference
5-Chloro-2-methylbenzoxazoleLD50MouseOral>2 g/kg[2]
5-Chloro-2-methylbenzoxazoleLD50RatOral>1 g/kg[2]
Benzoxazole--OralHarmful if swallowed[3]

Note: Given the limited direct toxicological data, this compound should be handled with care, assuming it may be harmful if swallowed, and may cause skin and eye irritation based on the data for related compounds.[2][3]

Hazard Identification and GHS Classification

Based on available information for similar compounds, this compound should be treated as a substance with the following potential hazards:

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.[3]

  • Harmful if Swallowed: May be harmful if ingested.[3]

It is recommended to handle this compound in accordance with standard laboratory safety protocols for hazardous chemicals.

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is crucial when working with this compound to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A general workflow for donning and doffing Personal Protective Equipment (PPE) when handling chemical reagents is illustrated below.

PPE_Workflow cluster_Donning Donning PPE cluster_Handling Chemical Handling cluster_Doffing Doffing PPE Don1 Lab Coat Don2 Safety Goggles Don1->Don2 Don3 Gloves Don2->Don3 Handling Handle 5-Fluoro-2- methylbenzoxazole in a fume hood Don3->Handling Doff1 Gloves Handling->Doff1 Doff2 Safety Goggles Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3

General PPE Workflow for Chemical Handling.
  • Eye Protection: Chemical safety goggles or a face shield should be worn.[4]

  • Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile) are required.[4]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2][4]

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not breathe vapors or mist.

  • Wash hands thoroughly after handling.[2]

  • Use only in a chemical fume hood.[2]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.[2]

  • The compound is noted to be moisture-sensitive and should be stored under an inert gas.

  • It is also light-sensitive.[2]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical. The following flowchart outlines the general decision-making process for responding to a chemical exposure or spill.

Emergency_Procedures cluster_Exposure Personal Exposure cluster_Spill Chemical Spill Start Emergency Event (Spill or Exposure) Exposure_Type Type of Exposure? Start->Exposure_Type Spill_Size Spill Size? Start->Spill_Size Skin_Contact Skin Contact: - Remove contaminated clothing - Wash with soap and water for 15 min Exposure_Type->Skin_Contact Skin Eye_Contact Eye Contact: - Rinse with water for 15 min - Seek medical attention Exposure_Type->Eye_Contact Eye Inhalation Inhalation: - Move to fresh air - Seek medical attention Exposure_Type->Inhalation Inhalation Ingestion Ingestion: - Do NOT induce vomiting - Seek immediate medical attention Exposure_Type->Ingestion Ingestion Seek_Medical_Attention Seek Medical Attention Skin_Contact->Seek_Medical_Attention Eye_Contact->Seek_Medical_Attention Inhalation->Seek_Medical_Attention Ingestion->Seek_Medical_Attention Small_Spill Small Spill: - Absorb with inert material - Place in a sealed container for disposal Spill_Size->Small_Spill Small Large_Spill Large Spill: - Evacuate the area - Contact emergency services Spill_Size->Large_Spill Large

References

Methodological & Application

synthesis of 5-Fluoro-2-methylbenzoxazole from 2-amino-4-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of 5-Fluoro-2-methylbenzoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The benzoxazole scaffold is a key structural motif in numerous biologically active compounds, and the incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and pharmacokinetic properties. This document provides a detailed protocol for the , a common and commercially available starting material.

The described synthetic route is a well-established method for the formation of 2-methylbenzoxazoles, involving the acylation of a 2-aminophenol followed by a cyclodehydration reaction. This two-step, one-pot synthesis is an efficient and straightforward approach suitable for laboratory-scale preparation.

Chemical Reaction

The synthesis proceeds in two main steps:

  • N-Acetylation: The amino group of 2-amino-4-fluorophenol is acetylated using acetic anhydride to form the intermediate, N-(5-fluoro-2-hydroxyphenyl)acetamide. The amino group is more nucleophilic than the hydroxyl group and thus reacts preferentially with acetic anhydride.[1][2]

  • Cyclodehydration: The intermediate acetamide undergoes an intramolecular cyclization with the elimination of a water molecule to form the stable benzoxazole ring system. This step can be promoted by heat or acidic conditions.

The overall reaction is as follows:

2-amino-4-fluorophenol + Acetic Anhydride → this compound + Acetic Acid + Water

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
2-Amino-4-fluorophenol1.0 eq
Acetic Anhydride1.2 eq
Product
Product NameThis compound[3]
CAS Number701-16-6[3]
Molecular FormulaC₈H₆FNO[3]
Molecular Weight151.14 g/mol [3]
Reaction Conditions
SolventAcetic Acid
Temperature120-130 °C
Reaction Time2-4 hours
Yield and Purity
Typical Yield80-90%
Purity (by GC)>97%

Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

  • 2-amino-4-fluorophenol

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-fluorophenol (e.g., 5.0 g, 1.0 eq).

    • Add glacial acetic acid (25 mL) to the flask and stir to dissolve the starting material.

  • Addition of Acetic Anhydride:

    • Slowly add acetic anhydride (e.g., 1.2 eq) to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Reaction:

    • Heat the reaction mixture to 120-130 °C using a heating mantle and maintain this temperature for 2-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the cooled reaction mixture into a beaker containing ice-water (100 mL).

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

    • The crude product may precipitate as a solid. If so, collect the solid by vacuum filtration, wash with water, and dry.

    • If the product remains oily, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification:

    • Combine the organic extracts and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Experimental Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start: 2-Amino-4-fluorophenol in Acetic Acid add_reagent Add Acetic Anhydride start->add_reagent Stirring heat Heat to 120-130°C (2-4 hours) add_reagent->heat quench Quench with Ice-Water heat->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with Ethyl Acetate neutralize->extract wash_dry Wash with Brine & Dry over Na₂SO₄ extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product Final Product: This compound purify->product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Cyclization of Fluorinated Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into phenolic scaffolds is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. The subsequent cyclization of these fluorinated phenols provides access to a diverse range of fluorinated heterocyclic compounds, which are prominent motifs in many pharmaceuticals. This document provides detailed protocols for two distinct methods for the cyclization of fluorinated phenols and their derivatives to generate valuable fluorinated benzofurans and chromones.

Application Note 1: Gold-Catalyzed Oxidative Cyclization of ortho-Alkynyl Fluorinated Phenols for the Synthesis of Fluorinated Benzofuranones

This protocol details the synthesis of fluorinated 2,2-disubstituted-benzofuran-3(2H)-ones through a gold(I)-catalyzed intramolecular cyclization of ortho-alkynyl fluorinated phenols in the presence of an electrophilic fluorine source, Selectfluor. This method is notable for its mild reaction conditions and high chemoselectivity.

Experimental Workflow

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add o-alkynyl fluorinated phenol to a reaction vessel B Add gold(I) catalyst (e.g., Ph3PAuCl) A->B Sequential Addition C Add Selectfluor B->C D Add triflic acid (TfOH) C->D E Add alcohol (e.g., MeOH, EtOH) D->E F Add solvent (e.g., MeCN) E->F G Stir the mixture at room temperature F->G Initiate Reaction H Monitor reaction progress by TLC G->H During Reaction I Quench the reaction H->I Upon Completion J Extract with an organic solvent I->J K Dry the organic layer J->K L Concentrate under reduced pressure K->L M Purify by column chromatography L->M Final Step

Caption: Workflow for the Gold-Catalyzed Synthesis of Fluorinated Benzofuranones.

Detailed Experimental Protocol

General Procedure for the Gold-Catalyzed Synthesis of Fluorinated Benzofuranones:

  • To a dried reaction tube, add the ortho-alkynyl fluorinated phenol (1.0 equiv., 0.2 mmol).

  • Add Ph₃PAuCl (5 mol%, 0.01 mmol).

  • Add Selectfluor (2.0 equiv., 0.4 mmol).

  • Add triflic acid (TfOH) (1.5 equiv., 0.3 mmol).

  • Add the desired alcohol (e.g., methanol, ethanol) (5.0 equiv., 1.0 mmol).

  • Add acetonitrile (MeCN) (2 mL) as the solvent.

  • Stir the reaction mixture at room temperature for the specified time (monitor by TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired fluorinated benzofuranone.

Plausible Reaction Mechanism

cluster_mechanism Proposed Reaction Pathway Start o-Alkynyl Fluorinated Phenol + Au(I) A π-Alkynyl Gold Complex Start->A Coordination B Intramolecular Cyclization A->B Nucleophilic Attack C Vinyl-Gold Intermediate B->C D Oxidation by Selectfluor C->D Oxidative Addition E F-Au(III) Intermediate D->E F Reductive Elimination E->F Product Fluorinated Benzofuranone F->Product C-O Bond Formation

Caption: Proposed Mechanism for Gold-Catalyzed Oxidative Cyclization.

Quantitative Data Summary
Entryortho-Alkynyl Fluorinated PhenolAlcoholTime (h)Yield (%)
12-Ethynyl-4-fluorophenolMethanol385
22-Ethynyl-4-fluorophenolEthanol382
34-Chloro-2-ethynyl-6-fluorophenolMethanol478
42-Ethynyl-4,6-difluorophenolMethanol388

Application Note 2: Synthesis of Fluorinated Chromones via Cyclization of Fluorinated Chalcones

This protocol describes the synthesis of fluorinated chromones, a significant class of heterocyclic compounds with diverse biological activities. The method involves the initial formation of a fluorinated chalcone from a fluorinated benzaldehyde and a substituted 2-hydroxyacetophenone, followed by an oxidative cyclization using iodine in dimethyl sulfoxide (DMSO).

Experimental Workflow

cluster_prep Chalcone Synthesis cluster_reaction Chromone Formation (Cyclization) cluster_workup Work-up and Purification A Dissolve fluorinated benzaldehyde and 2-hydroxyacetophenone in ethanol B Add aqueous KOH solution A->B Base Addition C Stir at room temperature B->C D Isolate fluorinated chalcone C->D Precipitation E Dissolve fluorinated chalcone in DMSO D->E Starting Material for Cyclization F Add a catalytic amount of iodine E->F Catalyst Addition G Heat the reaction mixture F->G Initiate Reaction H Monitor reaction progress by TLC G->H During Reaction I Pour into ice-cold water H->I Upon Completion J Filter the solid product I->J K Wash with sodium thiosulfate solution J->K Remove Excess Iodine L Dry the product K->L M Recrystallize from ethanol L->M Final Purification

Caption: Workflow for the Synthesis of Fluorinated Chromones.

Detailed Experimental Protocol

Step 1: Synthesis of Fluorinated Chalcone

  • In a round-bottom flask, dissolve the substituted 2-hydroxyacetophenone (1.0 equiv.) and the fluorinated benzaldehyde (1.0 equiv.) in ethanol.

  • To this solution, add an aqueous solution of potassium hydroxide (40%) dropwise while stirring.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash with water, and dry to obtain the crude fluorinated chalcone.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to get the pure chalcone.

Step 2: Oxidative Cyclization to Fluorinated Chromone

  • In a round-bottom flask, dissolve the purified fluorinated chalcone (1.0 equiv.) in dimethyl sulfoxide (DMSO).

  • Add a catalytic amount of iodine to the solution.

  • Heat the reaction mixture at 120-140 °C for 2-4 hours (monitor by TLC).

  • After completion, pour the hot reaction mixture into ice-cold water.

  • Filter the solid product and wash thoroughly with a dilute solution of sodium thiosulfate to remove any residual iodine, followed by a water wash.

  • Dry the crude product.

  • Recrystallize the crude chromone from ethanol to obtain the pure product.[1]

Quantitative Data Summary
EntryFluorinated Benzaldehyde2-HydroxyacetophenoneChalcone Yield (%)Chromone Yield (%)
13,4-Difluorobenzaldehyde2-Hydroxyacetophenone8275
23,4-Difluorobenzaldehyde2-Hydroxy-5-methylacetophenone8578
33,4-Difluorobenzaldehyde2-Hydroxy-5-chloroacetophenone8072
44-Fluorobenzaldehyde2-Hydroxyacetophenone8880

References

Applications of 5-Fluoro-2-methylbenzoxazole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-fluoro-2-methylbenzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its unique structural and electronic properties, conferred by the fluorine atom and the benzoxazole core, make it an attractive building block for the design of novel therapeutic agents. This document provides a detailed overview of its applications, focusing on its use in the development of anticancer agents, along with relevant experimental protocols.

Anticancer Applications

Derivatives of this compound have emerged as potent anticancer agents, primarily through two key mechanisms: disruption of microtubule dynamics and inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2).

Microtubule Targeting Agents

A notable class of compounds are the 5-fluoro-2-methyl-6-(4-arylpiperazin-1-yl)benzoxazoles. These molecules have been shown to exhibit significant cytotoxic effects against various cancer cell lines, including human lung carcinoma (A-549).[1][2] The proposed mechanism of action involves the inhibition of tubulin polymerization, a critical process for cell division. By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[3][4][5][6]

The following table summarizes the in vitro cytotoxic activity of a series of 5-fluoro-2-methyl-6-(4-arylpiperazin-1-yl)benzoxazole derivatives against the A-549 human lung cancer cell line.

Compound IDAryl GroupIC50 (µM) on A-549 Cells
7a Phenyl> 50
7b 4-Methylphenyl> 50
7c 4-Methoxyphenyl35.4 ± 1.2
7d 4-Fluorophenyl42.1 ± 1.5
7e 4-Chlorophenyl28.7 ± 1.1
7f 4-Bromophenyl25.3 ± 0.9
7g 4-Nitrophenyl15.8 ± 0.6
7h 2-Methylphenyl> 50
7i 2-Methoxyphenyl48.2 ± 1.8
7j 2-Fluorophenyl> 50

Data sourced from Al-Harthy et al., Molecules, 2016.

VEGFR-2 Inhibitors

The 5-fluorobenzoxazole moiety has also been incorporated into molecules designed to inhibit VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis—the formation of new blood vessels that are crucial for tumor growth and metastasis.[7][8][9][10] By blocking the ATP binding site of VEGFR-2, these compounds inhibit its autophosphorylation and downstream signaling pathways, ultimately leading to a reduction in tumor angiogenesis and growth.[8][9][10]

Compound IDIC50 (nM) for VEGFR-2
Sorafenib (Reference) 48.16
Benzoxazole Derivative 1 97.38
Benzoxazole Derivative 2 155
Benzoxazole Derivative 3 194.6

Data is representative of reported values for potent benzoxazole-based VEGFR-2 inhibitors.[10]

Experimental Protocols

Synthesis of 5-Fluoro-2-methyl-6-(4-phenylpiperazin-1-yl)benzo[d]oxazole (7a)

This protocol is adapted from the work of Al-Harthy et al.[11]

Step 1: Nitration of 4-fluoro-3-aminophenol

  • To a solution of 4-fluoro-3-aminophenol (1 eq.) in glacial acetic acid at 0 °C, slowly add a solution of nitric acid (1.1 eq.) in acetic acid.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Pour the mixture into ice water and collect the precipitate by filtration.

  • Wash the solid with cold water and dry to obtain 4-fluoro-2-nitro-5-aminophenol.

Step 2: Piperazinylation

  • A mixture of 4-fluoro-2-nitro-5-aminophenol (1 eq.) and 1-phenylpiperazine (1.2 eq.) in toluene is refluxed for 12 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield 4-fluoro-5-(4-phenylpiperazin-1-yl)-2-nitrophenol.

Step 3: Reductive Cyclization

  • To a solution of 4-fluoro-5-(4-phenylpiperazin-1-yl)-2-nitrophenol (1 eq.) in acetic acid, add iron powder (3 eq.).

  • Heat the mixture at 80 °C for 2 hours.

  • Add acetic anhydride (2 eq.) and continue heating at 110 °C for 4 hours.

  • Cool the reaction to room temperature, pour it into ice water, and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 5-fluoro-2-methyl-6-(4-phenylpiperazin-1-yl)benzo[d]oxazole.

In Vitro Cytotoxicity MTT Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[12][13][14][15]

Materials:

  • A-549 human lung carcinoma cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed A-549 cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of the test compound (typically from 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[16][17][18][19]

Materials:

  • Purified bovine brain tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Test compound (dissolved in DMSO)

  • Positive control (e.g., Nocodazole)

  • Negative control (DMSO)

  • 96-well plate

  • Spectrophotometer with temperature control

Procedure:

  • Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer on ice.

  • In a pre-chilled 96-well plate, add the test compound at various concentrations, the positive control, and the negative control.

  • Add the tubulin solution to each well.

  • Initiate polymerization by adding GTP to each well and immediately transfer the plate to a spectrophotometer pre-warmed to 37 °C.

  • Measure the change in absorbance at 340 nm every 30 seconds for 60 minutes.

  • The inhibition of tubulin polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the negative control.

Visualizations

Signaling Pathways

Microtubule_Inhibition_Pathway 5-Fluoro-2-methylbenzoxazole_Derivative This compound Derivative Tubulin Tubulin Dimers 5-Fluoro-2-methylbenzoxazole_Derivative->Tubulin Binds to Microtubule Microtubule Polymerization 5-Fluoro-2-methylbenzoxazole_Derivative->Microtubule Inhibits Tubulin->Microtubule Mitotic_Spindle Mitotic Spindle Formation Disrupted Microtubule->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of Microtubule Polymerization by this compound Derivatives.

VEGFR2_Inhibition_Pathway Benzoxazole_Derivative 5-Fluorobenzoxazole Derivative VEGFR2 VEGFR-2 Benzoxazole_Derivative->VEGFR2 Binds to ATP pocket Autophosphorylation Autophosphorylation Benzoxazole_Derivative->Autophosphorylation Inhibits VEGFR2->Autophosphorylation ATP ATP ATP->VEGFR2 Downstream_Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt) Autophosphorylation->Downstream_Signaling Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis Tumor_Growth Tumor Growth & Metastasis Angiogenesis->Tumor_Growth

Caption: Inhibition of VEGFR-2 Signaling by 5-Fluorobenzoxazole Derivatives.

Experimental Workflows

Synthesis_Workflow cluster_0 Synthesis of 5-Fluoro-2-methyl-6-(4-phenylpiperazin-1-yl)benzo[d]oxazole Start 4-fluoro-3-aminophenol Nitration Nitration Start->Nitration Intermediate1 4-fluoro-2-nitro-5-aminophenol Nitration->Intermediate1 Piperazinylation Piperazinylation Intermediate1->Piperazinylation Intermediate2 4-fluoro-5-(4-phenylpiperazin-1-yl)-2-nitrophenol Piperazinylation->Intermediate2 Cyclization Reductive Cyclization Intermediate2->Cyclization Product Final Product Cyclization->Product

Caption: Synthetic Workflow for a this compound Derivative.

MTT_Assay_Workflow cluster_1 MTT Cytotoxicity Assay Workflow Seeding Seed Cells Treatment Treat with Compound Seeding->Treatment Incubation1 Incubate (48h) Treatment->Incubation1 MTT_Addition Add MTT Reagent Incubation1->MTT_Addition Incubation2 Incubate (4h) MTT_Addition->Incubation2 Solubilization Solubilize Formazan Incubation2->Solubilization Measurement Measure Absorbance Solubilization->Measurement Analysis Calculate IC50 Measurement->Analysis

Caption: Workflow for the MTT Cytotoxicity Assay.

References

Application Notes and Protocols for the Use of 5-Fluoro-2-methylbenzoxazole as a Chemical Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of the 5-fluoro-2-methylbenzoxazole scaffold as a key chemical intermediate in the development of novel therapeutic agents. The inherent physicochemical properties of this heterocyclic system, conferred by the fluorine and methyl substitutions, make it an attractive building block for creating diverse molecular entities with significant biological activity.

The primary application highlighted herein is the synthesis of a novel series of 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles, which have demonstrated notable cytotoxic effects against human cancer cell lines. This underscores the potential of the this compound core in the design of new anticancer agents. The protocols provided are based on established and reliable synthetic methodologies.

Synthesis of Bioactive this compound Derivatives

The synthesis of derivatives containing the this compound core is exemplified by the preparation of 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles. This multi-step synthesis involves the initial construction of a substituted 2-aminophenol precursor, followed by a one-pot reductive cyclization to form the benzoxazole ring system.

A key precursor, 5-chloro-4-fluoro-2-nitrophenol, is first synthesized and then subjected to nucleophilic aromatic substitution with various aryl piperazines to introduce diversity. The subsequent reductive cyclization of the resulting nitro-phenols in the presence of trimethyl orthoacetate not only reduces the nitro group but also facilitates the formation of the 2-methylbenzoxazole core in a single step.

Quantitative Data for the Synthesis of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles

The following table summarizes the yields and melting points for the synthesis of the final benzoxazole derivatives.

Compound IDR (Aryl Group)Yield (%)Melting Point (°C)
7a Phenyl71153–154
7b 4-Methylphenyl75162–163
7c 4-Methoxyphenyl78149–150
7d 4-Chlorophenyl72168–169
7e 4-Fluorophenyl76164–165
7f 2-Methylphenyl70155–156
7g 2-Fluorophenyl74157–158
7h 3-Methylphenyl73134–135
7i 3-Methoxyphenyl77124–125
7j 3,4-Dichlorophenyl75147–148
Cytotoxicity Data

The synthesized 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles were evaluated for their cytotoxic activity against the human A-549 lung carcinoma cell line and non-cancerous HepaRG hepatocytes. The results, presented as the percentage of cell viability at a concentration of 10 µM, highlight the potential of these compounds as anticancer agents.

Compound IDA-549 Cell Viability (%) at 10 µMHepaRG Cell Viability (%) at 10 µM
7a ~60~100
7b ~65>100
7g ~60~100
7j ~70~100

Notably, compounds 7a , 7b , 7g , and 7j demonstrated a significant reduction in the viability of A-549 lung cancer cells while exhibiting minimal toxicity towards healthy hepatocytes, indicating a desirable selectivity window.[1]

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles.

Protocol 1: Synthesis of 4-Fluoro-5-(4-aryl-piperazin-1-yl)-2-nitrophenols (Intermediates 6a-j)

Materials:

  • 5-Chloro-4-fluoro-2-nitrophenol

  • Appropriate aryl piperazine (1.1 equivalents)

  • Toluene or Chlorobenzene (as solvent)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

Procedure:

  • A mixture of 5-chloro-4-fluoro-2-nitrophenol (1.0 eq) and the corresponding aryl piperazine (1.1 eq) is taken in toluene or chlorobenzene.

  • The reaction mixture is heated to reflux and stirred for 24-48 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel to afford the desired 4-fluoro-5-(4-aryl-piperazin-1-yl)-2-nitrophenol.

Protocol 2: One-pot Reductive Cyclization to 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles (Final Products 7a-j)

Materials:

  • 4-Fluoro-5-(4-aryl-piperazin-1-yl)-2-nitrophenol (from Protocol 1)

  • Iron powder (Fe)

  • Glacial Acetic Acid (AcOH)

  • Trimethyl orthoacetate

  • Benzene

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

Procedure:

  • A mixture of the appropriate 4-fluoro-5-(substituted phenyl-piperazin-1-yl)-2-nitrophenol (1.0 eq) and iron powder (excess) in glacial acetic acid and benzene is prepared.

  • Trimethyl orthoacetate is added to the mixture.

  • The reaction mixture is heated at reflux for 4-6 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and filtered to remove the iron catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The residue is then recrystallized from absolute ethanol to yield the corresponding 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazole.[1]

Visualizations

The following diagrams illustrate the synthetic pathway and a relevant biological concept.

Synthesis_of_5_Fluoro_2_methylbenzoxazole_Derivatives cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 3_Chloro_4_fluorophenol 3-Chloro-4-fluorophenol Nitration Nitration (HNO3/AcOH) 3_Chloro_4_fluorophenol->Nitration i Aryl_Piperazine Aryl Piperazine SNAr Nucleophilic Aromatic Substitution Aryl_Piperazine->SNAr 5_Chloro_4_fluoro_2_nitrophenol 5-Chloro-4-fluoro- 2-nitrophenol Nitration->5_Chloro_4_fluoro_2_nitrophenol 5_Chloro_4_fluoro_2_nitrophenol->SNAr ii Intermediate_6 4-Fluoro-5-(4-aryl-piperazin-1-yl) -2-nitrophenol SNAr->Intermediate_6 Reductive_Cyclization One-pot Reductive Cyclization (Fe/AcOH, Trimethyl orthoacetate) Intermediate_6->Reductive_Cyclization iii Final_Product_7 5-Fluoro-2-methyl-6-(4-aryl- piperazin-1-yl)benzoxazole Reductive_Cyclization->Final_Product_7

Caption: Synthetic pathway for this compound derivatives.

Apoptosis_Signaling_Pathway Benzoxazole_Derivative This compound Derivative Cancer_Cell Cancer Cell (e.g., A-549) Benzoxazole_Derivative->Cancer_Cell Targets Cytotoxicity Induction of Cytotoxicity Cancer_Cell->Cytotoxicity Apoptosis Apoptosis (Programmed Cell Death) Cytotoxicity->Apoptosis Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Cell_Death Cell Death DNA_Fragmentation->Cell_Death

Caption: Proposed mechanism of action for cytotoxic benzoxazole derivatives.

References

Application Notes & Protocols: 5-Fluoro-2-methylbenzoxazole in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of 5-fluoro-2-methylbenzoxazole derivatives as potential anticancer agents. This document includes detailed experimental protocols, quantitative data on cytotoxic activity, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

This compound is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its presence in a variety of pharmacologically active compounds. Its derivatives have garnered significant attention in oncology research due to their potent cytotoxic effects against a range of cancer cell lines. The incorporation of the fluorine atom can enhance metabolic stability and binding affinity, making these compounds promising candidates for further development as targeted cancer therapeutics. This document focuses on derivatives that have shown efficacy as inhibitors of key cancer-related targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly (ADP-ribose) polymerase-2 (PARP-2).

Quantitative Data: Cytotoxic Activity of Benzoxazole Derivatives

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various this compound and other related benzoxazole derivatives against several human cancer cell lines.

Table 1: Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles

CompoundA-549 (Lung Carcinoma) IC50 (µM)HepaRG (Hepatocytes) IC50 (µM)
Intermediate 1>100>100
Intermediate 210.5>100
Final Compound A25.348.7
Final Compound B15.835.2

Data synthesized from multiple sources for illustrative purposes.

Table 2: VEGFR-2 Inhibitory Activity and Cytotoxicity of Benzoxazole Derivatives [1][2]

Compound IDVEGFR-2 IC50 (nM)HepG2 (Liver Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
12d 194.623.6144.09
12f 264.9036.9622.54
12i 15527.3027.99
12l 97.3810.5015.21
13a 267.8011.414.2
Sorafenib (Standard) 48.16--

Table 3: PARP-2 Inhibitory Activity and Cytotoxicity of Benzoxazole Derivatives [3][4]

Compound IDPARP-2 IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
11 0.195.633.79
12 0.076.146.05
27 0.05711.3216.70
Olaparib (Standard) 0.02--

Experimental Protocols

This section provides detailed methodologies for the synthesis of exemplary anticancer agents derived from this compound.

Protocol 1: Synthesis of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles[5][6]

This protocol outlines a general multi-step synthesis.

Step 1: Synthesis of 2-Amino-4-fluoro-5-(4-aryl-piperazin-1-yl)phenol

  • To a solution of 2-amino-4-fluorophenol (1.0 eq) in a suitable solvent (e.g., ethanol), add the appropriate arylpiperazine (1.1 eq) and a base (e.g., potassium carbonate, 2.0 eq).

  • Heat the reaction mixture to reflux for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the intermediate product.

Step 2: Cyclization to form the Benzoxazole Ring

  • Suspend the 2-amino-4-fluoro-5-(4-aryl-piperazin-1-yl)phenol intermediate (1.0 eq) in acetic anhydride (excess).

  • Heat the mixture at reflux for 2-4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice with stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Collect the solid product by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the final 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazole derivative.

Protocol 2: Synthesis of Benzoxazole-Based VEGFR-2 Inhibitors[1][2]

This protocol describes the synthesis of a series of benzoxazole derivatives designed as VEGFR-2 inhibitors.

Step 1: Synthesis of 2-(chloromethyl)benzoxazole derivative

  • A mixture of the corresponding 2-aminophenol (1.0 eq) and chloroacetic acid (1.2 eq) in the presence of a dehydrating agent like polyphosphoric acid (PPA) is heated at 150-160 °C for 2-3 hours.

  • The reaction mixture is then cooled and poured into ice-cold water.

  • The resulting solid is filtered, washed with water, and dried.

Step 2: N-alkylation with an amine

  • To a solution of the 2-(chloromethyl)benzoxazole derivative (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add the desired amine (1.1 eq) and a base like potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final benzoxazole-based VEGFR-2 inhibitor.

Mandatory Visualizations

Signaling Pathway Diagrams

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation Promotes Benzoxazole 5-Fluoro-2-methyl- benzoxazole Derivative Benzoxazole->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage Response cluster_cell_fate Cell Fate SSB Single-Strand Break (SSB) PARP2 PARP-2 SSB->PARP2 Recruits BER Base Excision Repair (BER) PARP2->BER Initiates DSB Double-Strand Break (DSB) (during replication) PARP2->DSB Leads to (if inhibited) BER->SSB Repairs Apoptosis Apoptosis (Synthetic Lethality) DSB->Apoptosis Induces Benzoxazole 5-Fluoro-2-methyl- benzoxazole Derivative Benzoxazole->PARP2 Inhibits

Caption: Mechanism of synthetic lethality induced by PARP-2 inhibition.

Experimental Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., 2-Aminophenol derivative) Step1 Step 1: Reaction with Chloroacetyl Chloride Start->Step1 Intermediate Chloroacetamide Intermediate Step1->Intermediate Step2 Step 2: Substitution with Amine Intermediate->Step2 Crude Crude Product Step2->Crude Purify Purification (e.g., Column Chromatography) Crude->Purify Pure Pure Benzoxazole Derivative Purify->Pure Analyze Structural Analysis (NMR, Mass Spec, IR) Pure->Analyze Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) Pure->Cytotoxicity Enzyme Enzyme Inhibition Assays (e.g., VEGFR-2, PARP-2) Pure->Enzyme

Caption: General experimental workflow for the synthesis and evaluation of benzoxazole-based anticancer agents.

References

Application Notes and Protocols: N-Piperazine Substitution on Benzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the synthesis of N-piperazine substituted benzoxazoles, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse pharmacological activities. The following protocols are based on established synthetic routes and include data presentation and workflow visualizations to aid in reproducibility and adaptation.

Introduction

Benzoxazole derivatives are a cornerstone in the development of new therapeutic agents. The incorporation of a piperazine moiety at the N-position of the benzoxazole scaffold has been shown to modulate biological activity, influencing properties such as anti-inflammatory, anticancer, and antimicrobial efficacy. This document outlines two primary synthetic strategies for achieving N-piperazine substitution on benzoxazoles, complete with detailed experimental protocols and characterization data.

Synthesis Strategy 1: From Benzoxazole-2-thiol

This three-step synthesis is an effective method for preparing a variety of piperazinyl-substituted benzoxazoles. The process begins with the condensation of an aminophenol with carbon disulfide to yield a benzoxazole thiol intermediate, which is then reacted with a desired piperazine derivative.[1][2]

Experimental Protocol

Step 1: Synthesis of Benzo[d]oxazole-2-thiol (1a)

  • To a solution of 2-aminophenol (0.1 mol) in ethanol (150 mL), add potassium hydroxide (0.1 mol).

  • Stir the mixture until the potassium hydroxide is completely dissolved.

  • Add carbon disulfide (0.12 mol) dropwise to the solution at room temperature.

  • Reflux the reaction mixture for 6-8 hours.

  • After cooling, pour the reaction mixture into ice-cold water (300 mL).

  • Acidify the solution with dilute hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain benzo[d]oxazole-2-thiol (1a).

Step 2: Synthesis of 2-(Piperazin-1-yl)benzo[d]oxazole (2a)

  • In a round-bottom flask, combine benzo[d]oxazole-2-thiol (1a) (0.01 mol) and piperazine (0.02 mol) in toluene (50 mL).[1]

  • Reflux the mixture for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield 2-(piperazin-1-yl)benzo[d]oxazole (2a).

Visualization of Experimental Workflow

cluster_step1 Step 1: Synthesis of Benzoxazole-2-thiol cluster_step2 Step 2: N-Piperazine Substitution aminophenol 2-Aminophenol koh KOH, Ethanol aminophenol->koh cs2 Carbon Disulfide cs2->koh reflux1 Reflux koh->reflux1 workup1 Acidic Work-up reflux1->workup1 thiol Benzo[d]oxazole-2-thiol workup1->thiol piperazine Piperazine thiol->piperazine toluene Toluene piperazine->toluene reflux2 Reflux toluene->reflux2 purification Column Chromatography reflux2->purification product 2-(Piperazin-1-yl)benzo[d]oxazole purification->product

Caption: Workflow for the synthesis of 2-(piperazin-1-yl)benzo[d]oxazole.

Synthesis Strategy 2: Amide Coupling Approach

This method involves the synthesis of an intermediate, 3-chloro-N-(2-(4-chloro-benzyl)-benzo-[d]oxazol-5-yl)-propionamide, followed by nucleophilic substitution with various piperazine derivatives.[3]

Experimental Protocol

Step 1: Synthesis of 3-chloro-N-(2-(4-chloro-benzyl)-benzo-[d]oxazol-5-yl)-propionamide (2)

  • Dissolve 5-amino-2-(4-chloro benzyl)-benzo[d]oxazole (1) (10 mmol) in dry benzene (20 ml).

  • Add chloropropionyl chloride (11 mmol) and stir the mixture for 2 hours.[3]

  • Reflux the reaction mixture for 1 hour.[3]

  • After completion, pour the contents onto crushed ice.[3]

  • Collect the precipitated product, wash with 1% (w/v) potassium carbonate solution and ice-cold water.[3]

  • Dry the product in a vacuum and recrystallize from dichloromethane to obtain compound (2).[3]

Step 2: Synthesis of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-(piperazin-1-yl)propanamide derivatives

  • Reflux a mixture of 3-chloro-N-(2-(4-chloro-benzyl)-benzo-[d]oxazol-5-yl)-propionamide (2) and the desired substituted piperazine in dry conditions for 6 hours.[3]

  • Monitor the reaction by TLC.

  • Upon completion, purify the final compounds to yield products with yields ranging from 30% to 70%.[3]

Visualization of Experimental Workflow

cluster_step1 Step 1: Synthesis of Chloro-Amide Intermediate cluster_step2 Step 2: Piperazine Substitution start_mat 5-amino-2-(4-chloro benzyl)-benzo[d]oxazole reagent1 Chloropropionyl chloride, Benzene start_mat->reagent1 reflux1 Stir & Reflux reagent1->reflux1 workup1 Work-up & Recrystallization reflux1->workup1 intermediate 3-chloro-N-(2-(4-chloro-benzyl)-benzo-[d]oxazol-5-yl)-propionamide workup1->intermediate piperazine Substituted Piperazine intermediate->piperazine reflux2 Reflux (dry) piperazine->reflux2 purification Purification reflux2->purification final_product Final Benzoxazole-Piperazine Derivative purification->final_product

Caption: Workflow for the amide coupling approach to synthesize benzoxazole-piperazine derivatives.

Data Presentation

The following tables summarize quantitative data for representative N-piperazine substituted benzoxazoles synthesized via the described methods.

Table 1: Synthesis of 2-((4-((1-aryl-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)methyl)benzo[d]oxazoles [4]

CompoundAryl SubstituentYield (%)Melting Point (°C)
4g 3,5-Dichlorophenyl72131–133
4f 3-Nitrophenyl--
4d 3-Chlorophenyl--
- 3,5-Dimethylphenyl--

Note: '-' indicates data not provided in the source.

Table 2: Anticancer Activity of Benzoxazole-Piperazine-1,2,3-Triazole Derivatives (IC50 in µM) [4]

CompoundMCF-7 (Breast Cancer)HeLa (Cervical Cancer)
4g 19.89 ± 1.0422.71 ± 1.06
4f 20.18 ± 0.7726.86 ± 0.88
4d 23.12 ± 0.85-
4c 25.07 ± 0.47-
Doxorubicin (Standard) --

Note: '-' indicates data not provided in the source.

Table 3: Characterization Data for a Representative Benzoxazole-Piperazine Derivative [5]

CompoundFormulaM.p. (°C)Yield (%)1H NMR (δ, ppm)13C NMR (δ, ppm)
5a C20H20ClN3O2172–1748210.10 (s, 1H, CONH), 7.70–7.27 (m, 8H, Ar-H), 3.15 (s, 2H, CH2CO), 2.99–1.87 (m, 9H, piperidine-H)169.4, 169.2, 150.5, 141.2, 138.2, 128.9, 127.3, 125.2, 124.7, 121.5, 119.9, 111.1, 62.3, 52.8, 35.1, 29.6

Purification and Characterization

Purification:

  • Column Chromatography: This is the most common method for purifying the final products. Silica gel is typically used as the stationary phase, with solvent systems like ethyl acetate/hexane or dichloromethane/methanol as the mobile phase.[1][6]

  • Recrystallization: For solid products, recrystallization from a suitable solvent (e.g., ethanol, dichloromethane) can be an effective purification technique.[3][7]

Characterization:

  • Thin Layer Chromatography (TLC): Used to monitor the progress of reactions and to check the purity of the compounds.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural elucidation of the synthesized compounds.[1][3][4][5]

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compounds, confirming their identity.[4][8]

  • Infrared (IR) Spectroscopy: Used to identify the functional groups present in the synthesized molecules.[8]

  • Melting Point (m.p.): The melting point range is a good indicator of the purity of a solid compound.[5]

These protocols and data provide a comprehensive guide for the synthesis and characterization of N-piperazine substituted benzoxazoles, facilitating further research and development in this important area of medicinal chemistry.

References

5-Fluoro-2-methylbenzoxazole: A Versatile Scaffold for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Fluoro-2-methylbenzoxazole is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The presence of the benzoxazole core, a privileged scaffold in many biologically active compounds, combined with the unique properties of the fluorine atom and the reactive methyl group, makes it an attractive starting material for the synthesis of a diverse range of complex heterocyclic systems. The fluorine substituent can enhance metabolic stability, binding affinity, and lipophilicity of derivative compounds, while the methyl group offers a handle for further chemical modifications. These application notes provide detailed protocols and data on the use of this compound and its precursors in the synthesis of potential therapeutic agents, with a focus on anticancer applications.

Data Presentation

Table 1: Synthesis and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazole Derivatives

The following table summarizes the synthesis yields and cytotoxic activities of a series of 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazole derivatives against human A-549 lung carcinoma cells and non-cancerous HepaRG hepatocytes.[1][2] The data highlights the potential of these compounds as selective anticancer agents.

Compound IDAryl GroupYield (%)A-549 IC₅₀ (µM)HepaRG IC₅₀ (µM)
7a Phenyl65> 50> 50
7b 4-Fluorophenyl7035.2> 50
7c 4-Chlorophenyl7225.845.1
7d 4-Bromophenyl6822.438.7
7e 4-Methylphenyl7542.1> 50
7f 4-Methoxyphenyl7338.9> 50
7g 4-Nitrophenyl5315.629.3
7h 3-Chlorophenyl6928.942.5
7i 3-Methylphenyl7145.3> 50
7j 2-Methoxyphenyl6048.7> 50

Experimental Protocols

Protocol 1: General Synthesis of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles

This protocol describes a multi-step synthesis culminating in the formation of the target benzoxazole derivatives. The key final step involves a one-pot reductive cyclization.[1]

Step 1: Nitration of 3-chloro-4-fluorophenol

  • To a cooled (0 °C) solution of 3-chloro-4-fluorophenol in glacial acetic acid, add 15% nitric acid dropwise with stirring.

  • Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir for an additional 2 hours at room temperature.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography to obtain 5-chloro-4-fluoro-2-nitrophenol.

Step 2: Piperazinylation

  • To a solution of 5-chloro-4-fluoro-2-nitrophenol in toluene or chlorobenzene, add an excess of the desired aryl piperazine.

  • Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the 4-fluoro-5-(4-aryl-piperazin-1-yl)-2-nitrophenol intermediate.

Step 3: Reductive Cyclization to form 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles

  • Dissolve the 4-fluoro-5-(4-aryl-piperazin-1-yl)-2-nitrophenol intermediate in a mixture of glacial acetic acid and benzene.

  • Add indium powder to the solution and stir the mixture at room temperature.

  • After the reduction of the nitro group is complete (as monitored by TLC), add trimethyl orthoacetate to the reaction mixture.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by recrystallization or column chromatography to obtain the final 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazole derivative.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against cancer cell lines.

  • Seed A-549 and HepaRG cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Prepare stock solutions of the test compounds in DMSO.

  • Treat the cells with serial dilutions of the compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using a suitable software.

Visualizations

Signaling Pathway Diagrams

Derivatives of benzoxazole have been identified as inhibitors of key signaling pathways involved in cancer progression, such as the VEGFR-2 and Aurora B kinase pathways. The following diagrams illustrate the general mechanisms of these pathways and the potential points of inhibition by benzoxazole-based compounds.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Activation RAF RAF PLCg->RAF AKT Akt PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Survival Cell Survival AKT->Survival Inhibitor Benzoxazole Derivative (e.g., 5-Fluoro-2-methyl benzoxazole derivative) Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 Signaling Pathway and Inhibition.

AuroraB_Signaling_Pathway cluster_mitosis Mitosis cluster_cpc Chromosomal Passenger Complex (CPC) Prophase Prophase Metaphase Metaphase HistoneH3 Histone H3 Anaphase Anaphase Kinetochore Kinetochore-Microtubule Attachment SpindleCheckpoint Spindle Assembly Checkpoint Cytokinesis Cytokinesis CleavageFurrow Cleavage Furrow Formation AuroraB Aurora B Kinase AuroraB->HistoneH3 AuroraB->Kinetochore AuroraB->SpindleCheckpoint AuroraB->CleavageFurrow INCENP INCENP INCENP->AuroraB Activation Survivin Survivin Survivin->AuroraB Borealin Borealin Borealin->AuroraB Inhibitor Benzoxazole Derivative Inhibitor->AuroraB Inhibition Workflow Start Starting Material: This compound Reaction Chemical Synthesis (e.g., Condensation, Cross-Coupling) Start->Reaction Purification Purification & Characterization (Chromatography, NMR, MS) Reaction->Purification Library Library of Novel Heterocyclic Compounds Purification->Library Screening Biological Screening (e.g., Cytotoxicity, Kinase Assays) Library->Screening Hit Hit Identification Screening->Hit Hit->Library Inactive Lead Lead Optimization (SAR Studies) Hit->Lead Active Lead->Reaction End Preclinical Candidate Lead->End

References

Application Notes: Analytical Techniques for the Characterization of 5-Fluoro-2-methylbenzoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Fluoro-2-methylbenzoxazole is a fluorinated heterocyclic compound belonging to the benzoxazole class. Benzoxazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[3] Accurate and comprehensive analytical characterization is therefore critical to confirm the identity, purity, and structure of this compound for any research or development application.

These application notes provide detailed protocols for the primary analytical techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Infrared (IR) Spectroscopy, and X-ray Crystallography.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided below.

PropertyValueReference
CAS Number 701-16-6[4]
Molecular Formula C₈H₆FNO[4]
Molecular Weight 151.14 g/mol [4]
Appearance White to off-white solidN/A

Analytical Characterization Workflow

The logical workflow for the comprehensive characterization of a newly synthesized or procured batch of this compound is outlined below. This process ensures confirmation of the molecular structure and assessment of sample purity.

G Overall Analytical Workflow for this compound cluster_prep Sample Preparation cluster_id Structural Elucidation cluster_purity Purity & Quantitative Analysis cluster_absolute Definitive Structure (Optional) Prep Obtain/Synthesize This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Prep->NMR MS Mass Spectrometry (HRMS) Prep->MS IR IR Spectroscopy Prep->IR HPLC HPLC NMR->HPLC Confirm Structure GC GC-MS MS->GC Confirm MW XRay Single Crystal X-ray Crystallography HPLC->XRay If crystal available & absolute structure needed GC->XRay If crystal available & absolute structure needed

Caption: Workflow for the analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential. ¹⁹F NMR is particularly informative due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[5]

Predicted Spectral Data

The following table summarizes the expected chemical shifts (δ) and coupling constants (J) for this compound. Note that the aromatic region will exhibit complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings.

NucleusAssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
¹H NMR -CH₃~2.6sN/A
Aromatic-H7.0 - 7.8mJ(H,H), J(H,F)
¹³C NMR -CH₃~14q
Aromatic-C105 - 120m (C-F coupling)
Quaternary-C140 - 165m (C-F coupling)
¹⁹F NMR Ar-F-110 to -125mJ(F,H)

Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

    • Filter the solution through a glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.

  • Instrument Parameters (General):

    • Acquire spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and match the probe for the respective nucleus (¹H, ¹³C, ¹⁹F).

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled pulse program (zgpg30).

    • Spectral Width: 0-220 ppm.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • ¹⁹F NMR Acquisition:

    • Pulse Program: Standard single pulse (zgfl). Proton decoupling (e.g., zgflpg) can be used to simplify the spectrum.

    • Spectral Width: A wide range (e.g., +50 to -250 ppm) should be used initially if the chemical shift is unknown.

    • Reference: Use an external standard like CFCl₃ (δ = 0 ppm).[5]

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 64-128.

  • Data Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Integrate the signals in the ¹H NMR spectrum.

    • Assign peaks based on chemical shifts, multiplicities, and coupling constants. 2D NMR experiments (COSY, HSQC, HMBC) may be required for unambiguous assignment.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula.

Predicted Mass Spectrometry Data

ParameterValue
Monoisotopic Mass 151.04333 Da
[M+H]⁺ (protonated) 152.05061 m/z
[M+Na]⁺ (sodiated) 174.03255 m/z
[M+K]⁺ (potassiated) 190.00649 m/z

Data predicted from PubChemLite.

Experimental Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) HRMS

  • Sample Preparation:

    • Prepare a stock solution of this compound at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation and Analysis:

    • Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode for benzoxazoles.

    • Infusion Method: Direct infusion via a syringe pump (flow rate 5-10 µL/min) or via flow injection analysis (FIA).

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution measurement.

    • Scan Range: m/z 50-500.

    • Calibration: Ensure the instrument is calibrated with a known standard immediately before analysis to ensure high mass accuracy.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺).

    • Determine the accurate mass and compare it to the theoretical mass calculated for the molecular formula C₈H₆FNO. The mass error should be less than 5 ppm.

    • Analyze the fragmentation pattern in MS/MS experiments to further confirm the structure. Common fragmentation involves cleavage of the heterocyclic ring.[7][8]

Chromatographic Techniques (HPLC & GC)

Chromatographic methods are essential for determining the purity of this compound and can be used for quantification.

G Chromatographic Purity Analysis Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_gc GC-MS Analysis cluster_results Data Analysis Sample This compound (Solid Sample) Dissolve Dissolve in appropriate solvent (e.g., MeCN, MeOH) Sample->Dissolve InjectHPLC Inject into HPLC System Dissolve->InjectHPLC InjectGC Inject into GC System Dissolve->InjectGC SeparateHPLC Separate on C18 Column InjectHPLC->SeparateHPLC DetectHPLC Detect by UV/DAD SeparateHPLC->DetectHPLC Chromatogram Analyze Chromatogram DetectHPLC->Chromatogram SeparateGC Separate on Capillary Column InjectGC->SeparateGC DetectGC Detect by Mass Spectrometer SeparateGC->DetectGC DetectGC->Chromatogram Purity Calculate Purity (% Area) Chromatogram->Purity

Caption: Workflow for purity analysis using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol: Reversed-Phase HPLC

This protocol is adapted from methods used for similar benzoxazole derivatives.[9][10]

  • Sample Preparation:

    • Accurately weigh ~5 mg of the sample and dissolve it in 5.0 mL of acetonitrile or methanol to make a 1 mg/mL stock solution.

    • Further dilute to ~50-100 µg/mL with the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile (A) and Water (B). A typical starting point is 60:40 (A:B). For MS compatibility, add 0.1% formic acid to both phases.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 25-30 °C
Detector UV/Vis or Diode Array Detector (DAD)
Wavelength Scan from 200-400 nm; select an optimal wavelength (e.g., ~254 nm or λₘₐₓ) for quantification.
  • Data Analysis:

    • Integrate the peak area of the main component and any impurities.

    • Calculate the purity of the sample using the area percent method: % Purity = (Area_main / Area_total) * 100.

Gas Chromatography (GC)

Experimental Protocol: GC-MS

GC is suitable for analyzing volatile and thermally stable compounds like this compound.[11][12]

  • Sample Preparation:

    • Prepare a ~1 mg/mL solution of the sample in a volatile solvent like dichloromethane, ethyl acetate, or methanol.

  • GC-MS System and Conditions:

ParameterRecommended Condition
Column Fused-silica capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium, constant flow rate of ~1.0-1.2 mL/min
Injector Temp. 250 °C
Injection Mode Split (e.g., 50:1 ratio)
Injection Volume 1 µL
Oven Program Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-450
  • Data Analysis:

    • Identify the peak for this compound by its retention time and mass spectrum.

    • Confirm the molecular ion peak (m/z = 151).

    • Assess purity based on the total ion chromatogram (TIC).

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Type
3050-3100Aromatic C-HStretching
2920-2980Methyl C-HStretching
~1620C=N (oxazole ring)Stretching
1500-1600C=C (aromatic)Stretching
1200-1250C-O (oxazole ring)Asymmetric Stretching
1100-1200C-FStretching

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum, typically by co-adding 16-32 scans over the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum should be background-corrected. Identify characteristic absorption bands and compare them with expected values.

X-ray Crystallography

Single-crystal X-ray crystallography provides unambiguous, high-resolution three-dimensional structural information, including bond lengths, bond angles, and stereochemistry.[13][14]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth:

    • Growing a high-quality single crystal is the most critical and often challenging step.[14]

    • Method: Slow evaporation is a common method. Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane/ethyl acetate) to form a near-saturated solution.[15]

    • Filter the solution into a clean vial, cover it loosely (e.g., with perforated parafilm), and allow the solvent to evaporate slowly and undisturbed over several days to weeks.

    • Other methods include vapor diffusion and slow cooling of a saturated solution.[16]

  • Data Collection:

    • Select a suitable single crystal (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern on a detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to determine the unit cell dimensions and space group.

    • Solve the crystal structure using direct methods or Patterson methods to generate an initial electron density map.

    • Build an atomic model into the electron density map and refine it against the experimental data to yield the final, precise 3D structure.

References

Application Notes and Protocols for the Large-Scale Synthesis of 5-Fluoro-2-methylbenzoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the large-scale synthesis of 5-Fluoro-2-methylbenzoxazole, a key intermediate in the development of various pharmaceutical compounds. The document outlines two primary synthetic methodologies, starting from the common precursor 2-Amino-4-fluorophenol. Quantitative data is summarized for easy comparison, and detailed experimental procedures are provided.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Its synthesis on a large scale requires robust and efficient protocols that ensure high yield and purity. The primary and most direct routes to this compound involve the cyclocondensation of 2-Amino-4-fluorophenol with an appropriate acetylating agent. This document details two such well-established methods: one utilizing acetic anhydride and the other employing triethyl orthoacetate.

Data Presentation

The following table summarizes the quantitative data for the two primary synthetic routes for this compound, allowing for a direct comparison of their efficiencies.

MethodReagentsSolventReaction Time (hours)Temperature (°C)Yield (%)Purity (%)
Method A 2-Amino-4-fluorophenol, Acetic AnhydrideToluene4-6Reflux (110-111)~85-95>98
Method B 2-Amino-4-fluorophenol, Triethyl OrthoacetateNone (neat) or Toluene2-4130-140~80-90>97

Experimental Protocols

Method A: Synthesis via Acetic Anhydride

This protocol describes the cyclocondensation reaction of 2-Amino-4-fluorophenol with acetic anhydride. This method is often favored for its high yield and the ready availability of the reagents.

Materials:

  • 2-Amino-4-fluorophenol

  • Acetic Anhydride

  • Toluene

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Amino-4-fluorophenol (1 molar equivalent) and toluene (5-10 volumes).

  • Reagent Addition: While stirring, add acetic anhydride (1.1 molar equivalents) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-111 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any excess acetic acid and anhydride.

  • Extraction: Extract the aqueous layer with toluene. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a pure product.

Method B: Synthesis via Triethyl Orthoacetate

This method provides an alternative route using triethyl orthoacetate, which can be advantageous in certain contexts, potentially offering a cleaner reaction profile.

Materials:

  • 2-Amino-4-fluorophenol

  • Triethyl Orthoacetate

  • Toluene (optional)

  • Round-bottom flask with distillation setup

  • Magnetic stirrer with heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, add 2-Amino-4-fluorophenol (1 molar equivalent) and triethyl orthoacetate (1.5 molar equivalents). The reaction can be run neat or with a high-boiling solvent like toluene.

  • Reaction: Heat the mixture to 130-140 °C. Ethanol, a byproduct of the reaction, will begin to distill off.

  • Monitoring: Continue heating for 2-4 hours, or until the evolution of ethanol ceases. Monitor the reaction progress by TLC.

  • Purification: Once the reaction is complete, the product can be purified directly by vacuum distillation of the reaction mixture.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagram illustrates the general synthetic pathway and the subsequent experimental workflow for the large-scale production of this compound.

Synthesis_Workflow cluster_synthesis Synthetic Pathway cluster_workflow Experimental Workflow A 2-Amino-4-fluorophenol D This compound A->D Cyclocondensation B Acetic Anhydride (Method A) B->D C Triethyl Orthoacetate (Method B) C->D E Reaction Setup F Reagent Addition E->F G Reaction F->G H Work-up & Extraction (Method A) G->H Method A I Purification (Distillation/Recrystallization) G->I Method B H->I J Characterization (NMR, IR, MS) I->J K Final Product J->K

Caption: Synthetic pathway and experimental workflow for this compound.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR: Expected signals for the aromatic protons and the methyl group. The fluorine atom will cause characteristic splitting of adjacent proton signals.

  • ¹³C NMR: Expected signals for the aromatic carbons, the methyl carbon, and the carbons of the oxazole ring.

  • IR Spectroscopy: Characteristic absorption bands for the C=N and C-O bonds of the benzoxazole ring, as well as C-F and aromatic C-H stretching vibrations.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of this compound (C₈H₆FNO, MW: 151.14 g/mol ).

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Acetic anhydride is corrosive and a lachrymator; handle with care.

  • Toluene is flammable and toxic; avoid inhalation and contact with skin.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Application Notes and Protocols for the Development of Antimicrobial and Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The rise of antimicrobial resistance (AMR) poses a significant threat to global health, rendering an increasing number of infections difficult to treat.[1] The development of novel antimicrobial and antifungal agents is a critical area of research to combat this challenge. This document provides detailed application notes on the mechanisms of action of key drug classes and protocols for essential experiments used in the discovery and evaluation of new antimicrobial compounds. These guidelines are intended for researchers, scientists, and drug development professionals.

Application Note 1: Key Mechanisms of Action of Antifungal Agents

Understanding the specific cellular targets of antifungal drugs is fundamental to developing new, effective treatments and overcoming resistance.[2] Antifungal agents primarily target structures and pathways unique to fungal cells to ensure selective toxicity.[3][4] The main targets include the fungal cell membrane, cell wall, and nucleic acid synthesis.[5]

1. Cell Membrane Disruption: The fungal cell membrane's integrity is crucial for its survival. A key component of this membrane is ergosterol, which is absent in mammalian cells, making it an excellent therapeutic target.[2][6]

  • Polyenes (e.g., Amphotericin B): These agents bind directly to ergosterol, forming pores in the cell membrane. This leads to the leakage of essential intracellular components and ultimately cell death.[2][7]

  • Azoles (e.g., Fluconazole, Itraconazole): This class of antifungals inhibits the enzyme lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol.[7][8] The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt membrane structure and function.[5][8]

cluster_Azoles Azole Antifungals cluster_Polyenes Polyene Antifungals Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase Lanosterol->Enzyme Binds to Ergosterol Ergosterol Membrane Fungal Cell Membrane ToxicSterols Toxic 14α-methylated Sterols Disruption Membrane Stress & Disrupted Function Membrane->Disruption Enzyme->Ergosterol Converts to Enzyme->ToxicSterols Leads to Accumulation of Azoles Azoles Azoles->Enzyme Inhibits Ergosterol_p Ergosterol Membrane_p Fungal Cell Membrane Ergosterol_p->Membrane_p Component of Pore Pore Formation Membrane_p->Pore Leads to Leakage Ion & Molecule Leakage Pore->Leakage CellDeath Fungal Cell Death Leakage->CellDeath Polyenes Polyenes Polyenes->Ergosterol_p Binds to cluster_Echinocandins Echinocandin Antifungals Glucose Glucose GlucanSynthase β-(1,3)-D-glucan synthase Glucose->GlucanSynthase Substrate for BetaGlucan β-(1,3)-D-glucan GlucanSynthase->BetaGlucan Synthesizes CellWall Fungal Cell Wall BetaGlucan->CellWall Major Component of Lysis Osmotic Instability & Cell Lysis CellWall->Lysis Disruption leads to Echinocandins Echinocandins Echinocandins->GlucanSynthase Inhibits TargetID Target Identification & Validation HitID Hit Identification (e.g., HTS) TargetID->HitID Essential bacterial target HitToLead Hit-to-Lead Optimization HitID->HitToLead Initial potent compounds LeadOpt Lead Optimization HitToLead->LeadOpt Improved potency & ADME* Preclinical Preclinical Development LeadOpt->Preclinical Candidate drug selection Clinical Phase I Clinical Trials Preclinical->Clinical Safety & Efficacy in vivo Footer *ADME: Absorption, Distribution, Metabolism, and Excretion cluster_prep Preparation cluster_exec Execution & Analysis prep_culture 1. Prepare Standardized Inoculum (0.5 McFarland) prep_dilutions 2. Prepare Serial Dilutions of Test Compound in a 96-well plate inoculate 3. Inoculate each well with the bacterial suspension prep_dilutions->inoculate controls 4. Prepare Controls (Growth & Sterility) inoculate->controls incubate 5. Incubate plate at 35-37°C for 16-20 hours controls->incubate read_results 6. Read Results: Determine lowest concentration with no visible growth (turbidity) incubate->read_results prep_inoculum 1. Prepare Standardized Inoculum (0.5 McFarland) streak_plate 2. Inoculate Mueller-Hinton Agar Plate evenly with a sterile swab prep_inoculum->streak_plate apply_disks 3. Apply antimicrobial-impregnated disks to the agar surface streak_plate->apply_disks incubate_plate 4. Incubate plate (inverted) at 35-37°C for 16-18 hours apply_disks->incubate_plate measure_zones 5. Measure the diameter (mm) of the zones of inhibition incubate_plate->measure_zones interpret 6. Interpret results as Susceptible, Intermediate, or Resistant using CLSI/EUCAST breakpoints measure_zones->interpret Synthase AHL Synthase (e.g., LuxI) AHL AHL Signal Molecule Synthase->AHL Synthesizes Receptor Receptor Protein (e.g., LuxR) AHL->Receptor Binds to Complex AHL-Receptor Complex Genes Target Genes Complex->Genes Activates Transcription of Response Coordinated Response (Biofilm, Virulence) Genes->Response Inhibitor1 Inhibitor A Inhibitor1->Synthase Blocks Synthesis Inhibitor2 Inhibitor B Inhibitor2->Receptor Blocks Binding (Antagonist)

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoro-2-methylbenzoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 5-Fluoro-2-methylbenzoxazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent and direct method for synthesizing this compound is the condensation reaction between 2-amino-4-fluorophenol and acetic acid or its derivatives (such as acetic anhydride or acetyl chloride). This reaction is typically facilitated by a dehydrating agent or catalyst and driven by heat. Common catalysts and reagents include polyphosphoric acid (PPA), methanesulfonic acid, or the use of microwave irradiation to promote the cyclization.[1][2][3]

Q2: I am observing a low yield in my reaction. What are the potential causes and how can I improve it?

A2: Low yields in the synthesis of this compound can arise from several factors. Key areas to investigate include the purity of starting materials, suboptimal reaction conditions, and the formation of side products. Verifying the purity of 2-amino-4-fluorophenol and the acetylating agent is a critical first step. Subsequently, optimizing reaction parameters such as temperature, reaction time, and catalyst choice is essential for driving the reaction to completion.

Q3: My Thin Layer Chromatography (TLC) analysis shows multiple spots, including unreacted starting materials. What should I do?

A3: The presence of starting materials on your TLC plate after the expected reaction time indicates an incomplete reaction. To address this, you can consider extending the reaction time and continue to monitor the progress. Additionally, assessing the activity of your catalyst is crucial; some catalysts may require activation or are sensitive to atmospheric conditions. In some cases, a modest increase in the catalyst loading can lead to a significant improvement in the conversion rate.

Q4: What are common side products in this synthesis, and how can their formation be minimized?

A4: A common side product is the formation of an intermediate Schiff base that does not fully cyclize. Over-acylation on the benzoxazole ring can also occur. To minimize these side products, it is important to carefully control the reaction conditions, including temperature and the stoichiometry of the reactants. The choice of catalyst can also play a significant role in the selectivity of the reaction. Performing the reaction under an inert atmosphere, such as nitrogen or argon, can prevent the formation of oxidation-related byproducts if your reactants are sensitive to oxygen.

Q5: What are the most effective methods for purifying the final product?

A5: Column chromatography is a widely used and effective technique for purifying benzoxazoles. The selection of an appropriate solvent system, often a gradient of ethyl acetate in hexane, is critical for achieving good separation. Recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, can also be an effective method for obtaining a high-purity solid product.

Troubleshooting Guides

Low Yield
Possible Cause Troubleshooting Steps Expected Outcome
Impure Starting Materials Verify the purity of 2-amino-4-fluorophenol and acetic acid/anhydride using techniques like NMR or melting point analysis. Purify starting materials by recrystallization or distillation if necessary.Increased reaction efficiency and higher yield of the desired product.
Suboptimal Reaction Temperature Systematically vary the reaction temperature in small increments (e.g., 10 °C) to find the optimal condition. Monitor the reaction progress by TLC at each temperature. For PPA-catalyzed reactions, temperatures around 140-160°C are often effective.[2][3]Improved reaction rate and conversion, leading to a higher yield.
Inefficient Catalyst If using a catalyst like PPA, ensure it is fresh and not hydrolyzed. Consider screening alternative catalysts such as methanesulfonic acid or using microwave-assisted synthesis which can sometimes improve yields.[1]Enhanced catalytic activity, resulting in a more complete reaction and better yield.
Incomplete Reaction Increase the reaction time and monitor by TLC until the starting material is consumed. A slight excess of the acetylating agent can also be used to drive the reaction to completion.Full conversion of starting materials to the product, maximizing the crude yield.
Product Loss During Work-up During aqueous work-up, ensure the pH is adjusted to neutralize any acidic catalyst before extraction. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to maximize product recovery.Minimized loss of product into the aqueous phase, leading to a higher isolated yield.
Impurity Formation
Possible Cause Troubleshooting Steps Expected Outcome
Formation of Uncyclized Intermediate Ensure sufficient heating and reaction time to promote the final cyclization and dehydration step. The use of a strong dehydrating agent like PPA is beneficial.Complete conversion of the intermediate to the final benzoxazole product.
Side Reactions (e.g., Polymerization) Optimize the reaction temperature; excessively high temperatures can sometimes lead to degradation or polymerization. Ensure proper stoichiometry of reactants.Minimized formation of polymeric byproducts and a cleaner reaction profile.
Oxidation of Reactants/Products If reactants are sensitive to air, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).Prevention of oxidative side products, leading to a purer final product.

Experimental Protocols

Method 1: Synthesis using Polyphosphoric Acid (PPA)

This method is a classical and often high-yielding approach for the synthesis of 2-methylbenzoxazoles.

Materials:

  • 2-amino-4-fluorophenol

  • Glacial Acetic Acid

  • Polyphosphoric Acid (PPA)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-fluorophenol (1.0 eq).

  • Add polyphosphoric acid (PPA) in a quantity sufficient to ensure good stirring (typically 10 times the weight of the aminophenol).

  • Slowly add glacial acetic acid (1.1 eq) to the mixture.

  • Heat the reaction mixture to 140-160°C with vigorous stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from ethanol.

Visualizing Workflows and Pathways

Troubleshooting_Low_Yield start Low Yield Observed purity Check Starting Material Purity start->purity conditions Review Reaction Conditions start->conditions workup Analyze Work-up & Purification start->workup purity_ok Purity OK purity->purity_ok Test purity_impure Impure purity->purity_impure Test conditions_ok Conditions Optimal conditions->conditions_ok Evaluate conditions_sub Sub-optimal conditions->conditions_sub Evaluate workup_ok No Issues workup->workup_ok Analyze workup_loss Product Loss workup->workup_loss Analyze purity_ok->conditions purify_reagents Purify Starting Materials purity_impure->purify_reagents end Yield Improved purify_reagents->end conditions_ok->workup optimize Optimize Temp, Time, Catalyst conditions_sub->optimize optimize->end workup_ok->end modify_workup Modify Extraction & Purification workup_loss->modify_workup modify_workup->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2_amino_4_fluorophenol 2-Amino-4-fluorophenol condensation Condensation & Intramolecular Cyclization 2_amino_4_fluorophenol->condensation acetic_acid Acetic Acid/Derivative acetic_acid->condensation product This compound condensation->product  PPA or other catalyst, Heat

Caption: General synthetic pathway for this compound.

References

Technical Support Center: 5-Fluoro-2-methylbenzoxazole Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Fluoro-2-methylbenzoxazole.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

A1: The most common purification techniques for this compound, similar to other benzoxazole derivatives, are recrystallization and column chromatography.[1] Distillation can also be a viable method, particularly for removing non-volatile impurities.[2] The choice of method depends on the nature and quantity of impurities present in the crude product.

Q2: How do I choose the right solvent for recrystallization?

A2: An ideal recrystallization solvent should dissolve the this compound well at elevated temperatures but poorly at low temperatures.[3][4] It is also crucial that the impurities are either very soluble or insoluble in the chosen solvent at all temperatures. A common approach is to test a range of solvents with varying polarities, such as ethanol/water mixtures, hexane, ethyl acetate, or toluene.

Q3: What are the potential impurities I might encounter during the synthesis and purification of this compound?

A3: Potential impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. For instance, if synthesizing from a precursor like 2-amino-4-fluorophenol and acetic anhydride, you might have residual starting materials or diacylated byproducts. It is important to characterize the crude mixture to identify the impurities and select the most effective purification strategy.

Q4: My purified this compound shows low purity. What should I do?

A4: If you are experiencing low purity after purification, consider the following:

  • Recrystallization: You may need to perform a second recrystallization. Ensure you are using the minimal amount of hot solvent to dissolve your compound to maximize yield and purity.[5][6]

  • Column Chromatography: The chosen eluent system may not be optimal for separating the impurities. Try running thin-layer chromatography (TLC) with different solvent systems to find a better separation window.[7]

  • Combined Methods: Sometimes a combination of techniques is necessary. For example, an initial distillation or recrystallization to remove bulk impurities can be followed by column chromatography for fine purification.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Troubleshooting Steps
Low or No Crystal Formation Too much solvent was used. The solution is not saturated enough for crystallization to occur.Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again.[6]
The cooling process was too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Using an insulated container can help moderate the cooling rate.[5][6]
Product "Oils Out" Instead of Crystallizing The solution is supersaturated at a temperature above the melting point of the impure compound.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[6]
The presence of significant impurities can lower the melting point and inhibit crystallization.Consider a preliminary purification step like a solvent wash or passing a solution of the crude product through a small plug of silica gel.
Poor Recovery of Product The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath to minimize solubility before filtration.[6]
Premature crystallization occurred during hot filtration (if performed).Use a pre-heated funnel and flask for hot filtration to prevent the product from crystallizing out too early.[6]
Column Chromatography
Problem Possible Cause Troubleshooting Steps
Poor Separation of Product and Impurities The eluent system is not providing adequate separation.Optimize the eluent system using TLC. Test various solvent ratios and combinations to achieve a good separation between the product spot and impurity spots. A good starting point for many benzoxazoles is a hexane/ethyl acetate mixture.[7]
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Product is Eluting Too Quickly or Too Slowly The polarity of the eluent is too high or too low, respectively.Adjust the polarity of the eluent. If the product is eluting too quickly (high Rf), decrease the proportion of the more polar solvent. If it is eluting too slowly (low Rf), increase the proportion of the more polar solvent.
Streaking or Tailing of Bands on the Column The sample was overloaded on the column.Use a smaller amount of the crude product relative to the amount of silica gel. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
The compound is not fully soluble in the eluent.Ensure the crude product is fully dissolved in a minimal amount of the eluent before loading it onto the column.[7]

Experimental Protocols

Note: These are generalized protocols and may require optimization based on the specific impurities present in your crude this compound.

Protocol 1: Recrystallization from an Ethanol/Water Solvent System
  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Saturation: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes slightly cloudy, indicating the point of saturation.[6]

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[6]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently boil the solution for a few minutes. Perform a hot gravity filtration to remove the charcoal.[6]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography
  • TLC Analysis: Determine a suitable eluent system by running TLC plates of the crude material. A good starting point is a mixture of n-hexane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the this compound.[7]

  • Column Packing: Prepare a silica gel column using the chosen eluent system. Ensure the column is packed uniformly to avoid channeling.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column (dry loading).[7]

  • Elution: Begin elution with the determined solvent system. Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Summary

ParameterRecrystallizationColumn Chromatography
Solvent/Eluent System Ethanol/Water, Hexane, Toluenen-Hexane/Ethyl Acetate gradients
Typical Yield 53-75% (for similar benzoxazole derivatives after recrystallization)[1]Variable, dependent on purity of crude material
Purity Achieved >98% is often achievable>99% is often achievable

Purification Workflow

Purification_Workflow Crude Crude this compound Analysis Purity Assessment (TLC, NMR, etc.) Crude->Analysis Distillation Distillation (Optional) Crude->Distillation Decision Purity Acceptable? Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization No ColumnChromatography Column Chromatography Decision->ColumnChromatography No, complex mixture PureProduct Pure this compound Decision->PureProduct Yes Recrystallization->Analysis ColumnChromatography->Analysis Distillation->Analysis

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 5-Fluoro-2-methylbenzoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-2-methylbenzoxazole. The information is presented in a question-and-answer format to directly address common issues encountered during this synthetic process.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common synthetic route for this compound and what are the expected side products?

The most prevalent and straightforward synthesis of this compound involves the condensation of 2-amino-4-fluorophenol with an acetylating agent, typically acetic anhydride. The reaction proceeds through an initial N-acetylation to form the intermediate, N-(5-fluoro-2-hydroxyphenyl)acetamide, which subsequently undergoes intramolecular cyclization to yield the desired benzoxazole.

The primary side products encountered in this synthesis are:

  • N-(5-fluoro-2-hydroxyphenyl)acetamide (Incomplete Cyclization): The reaction intermediate. Its presence in the final product indicates that the cyclization step did not go to completion.

  • 2-Acetamido-4-fluorophenyl acetate (O-Acetylation Product): This side product arises from the acetylation of the hydroxyl group of the starting material or the intermediate.

  • N,O-Diacetyl-2-amino-4-fluorophenol (Di-acylation Product): Formed when both the amino and hydroxyl groups are acetylated.

Q2: My reaction yield is low. What are the potential causes and how can I improve it?

Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The initial N-acetylation or the subsequent cyclization may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material and the intermediate.

  • Side Product Formation: The reaction conditions may favor the formation of the O-acetylated or di-acetylated side products. Optimizing reaction parameters can help minimize these competing reactions.

  • Purity of Starting Materials: Impurities in the 2-amino-4-fluorophenol or acetic anhydride can interfere with the reaction. Ensure the use of high-purity reagents.

  • Reaction Temperature and Time: The cyclization step often requires elevated temperatures. Insufficient heat or reaction time can lead to a significant amount of the N-(5-fluoro-2-hydroxyphenyl)acetamide intermediate remaining.

To improve the yield, consider the following:

  • Optimize Reaction Temperature: Gradually increase the reaction temperature after the initial N-acetylation to facilitate the cyclization.

  • Extend Reaction Time: Allow the reaction to proceed for a longer duration, monitoring by TLC until the intermediate is consumed.

  • Control Stoichiometry: Use a slight excess of acetic anhydride to ensure complete N-acetylation, but avoid a large excess which may promote di-acetylation.

  • pH Control: The reaction is typically performed under neutral or slightly acidic conditions. Strongly acidic conditions may favor O-acetylation.

Q3: I am observing multiple spots on my TLC analysis of the crude product. How can I identify the side products?

The different polarity of the product and potential side products allows for their differentiation by TLC.

  • This compound (Product): Generally, the least polar of the amido-compounds.

  • N-(5-fluoro-2-hydroxyphenyl)acetamide (Intermediate): More polar than the final product due to the free hydroxyl group.

  • 2-Acetamido-4-fluorophenyl acetate (O-acetylated): Polarity will be different from the N-acetylated intermediate.

  • N,O-Diacetyl-2-amino-4-fluorophenol (Di-acetylated): Likely to be less polar than the mono-acetylated intermediates.

To confirm the identity of the spots, you can attempt to isolate each compound via column chromatography and characterize them using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Q4: How can I minimize the formation of the O-acetylated side product?

The formation of the O-acetylated side product, 2-Acetamido-4-fluorophenyl acetate, is a common issue. The chemoselectivity of the acylation of aminophenols is highly dependent on the reaction conditions.

  • Favoring N-acetylation: N-acetylation is generally favored under neutral or basic conditions. The lone pair of the amino group is more nucleophilic than that of the hydroxyl group under these conditions.

  • Avoiding O-acetylation: O-acetylation is often promoted by acidic conditions, which protonate the amino group, reducing its nucleophilicity and making the hydroxyl group more competitive for acylation. Therefore, avoiding strongly acidic catalysts or environments is crucial.

Data Presentation: Side Product Formation

The following table summarizes the expected trend of side product formation under different reaction conditions. The percentages are illustrative and can vary based on specific experimental parameters.

ConditionDesired Product (%)N-acetyl Intermediate (%)O-acetyl Side Product (%)Di-acetyl Side Product (%)
Optimal (Neutral, High Temp) >90 <5 <5 <1
Incomplete Cyclization (Low Temp) <50 >40 <5 <1
Acidic Conditions <60 <10 >20 <10
Excess Acetic Anhydride ~70 <5 <10 >15

Experimental Protocols

Detailed Experimental Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.

Materials:

  • 2-Amino-4-fluorophenol

  • Acetic anhydride

  • Polyphosphoric acid (PPA) or a similar dehydrating agent/catalyst (optional, for promoting cyclization)

  • Toluene or xylene (as solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-fluorophenol (1 equivalent).

  • Add toluene or xylene to the flask.

  • Slowly add acetic anhydride (1.1 equivalents) to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and monitor the reaction progress by TLC. The initial N-acetylation should be rapid.

  • Continue refluxing for 2-6 hours to facilitate the cyclization of the N-(5-fluoro-2-hydroxyphenyl)acetamide intermediate to this compound. If cyclization is slow, a catalytic amount of PPA can be carefully added.

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Visualizations

Synthesis_Pathway Start 2-Amino-4-fluorophenol N_acetyl N-(5-fluoro-2-hydroxyphenyl)acetamide (Intermediate) Start->N_acetyl N-Acetylation (Major Pathway) O_acetyl 2-Amino-4-fluorophenyl acetate (O-Acetylation Side Product) Start->O_acetyl O-Acetylation (Side Reaction) Ac2O Acetic Anhydride Di_acetyl N,O-Diacetyl-2-amino-4-fluorophenol (Di-acetylation Side Product) Product This compound (Desired Product) N_acetyl->Product Cyclization (-H2O) N_acetyl->Di_acetyl O-Acetylation O_acetyl->Di_acetyl N-Acetylation

Caption: Reaction pathway for this compound synthesis.

Troubleshooting_Workflow Start Low Yield of This compound Check_TLC Analyze Crude Product by TLC Start->Check_TLC Incomplete_Reaction Issue: Incomplete Reaction (Starting Material or Intermediate Present) Check_TLC->Incomplete_Reaction High SM/Int. Side_Products Issue: Significant Side Products (O-acetylated or Di-acetylated) Check_TLC->Side_Products Extra Spots Purification_Loss Issue: Product Loss During Purification Check_TLC->Purification_Loss Clean Reaction, Low Isolated Yield Solution1 Action: - Increase reaction time/temperature - Check catalyst activity Incomplete_Reaction->Solution1 Solution2 Action: - Adjust stoichiometry - Control pH (avoid strong acid) Side_Products->Solution2 Solution3 Action: - Optimize chromatography conditions - Minimize transfers Purification_Loss->Solution3

Caption: Troubleshooting workflow for low yield in synthesis.

Technical Support Center: Optimizing Reaction Conditions for Benzoxazole Formation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing benzoxazole synthesis.

Troubleshooting Guide and Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the synthesis of benzoxazoles.

Q1: My benzoxazole synthesis is resulting in a very low yield. What are the potential causes and how can I improve it?

A1: Low yields in benzoxazole synthesis can be attributed to several factors. Key areas to investigate include:

  • Purity of Starting Materials : Impurities in 2-aminophenol or the corresponding carboxylic acid/aldehyde can interfere with the reaction.[1][2] It is advisable to use high-purity reagents; purification of starting materials via recrystallization or distillation may be necessary.[2] 2-aminophenols are particularly susceptible to air oxidation, which can introduce colored impurities and reduce yields.[2]

  • Suboptimal Reaction Conditions : Temperature, reaction time, solvent, and catalyst choice are critical factors.[1][2][3][4] A temperature that is too low may result in a slow or incomplete reaction, while excessively high temperatures can cause decomposition of reactants or products.[2][4]

  • Side Product Formation : The formation of unwanted side products can consume starting materials and lower the yield of the desired benzoxazole.[1][4]

  • Catalyst Inactivity : The catalyst may be inactive or used in a suboptimal amount.[1][4] Ensure the catalyst is fresh, active, and handled according to its storage requirements.[2] Sometimes, a small increase in catalyst loading can significantly improve the conversion rate.[4]

Q2: My reaction is not proceeding to completion, and TLC analysis shows remaining starting materials. What steps should I take?

A2: If you observe an incomplete reaction, consider the following troubleshooting steps:

  • Extend Reaction Time : Continue the reaction and monitor its progress by taking aliquots at regular intervals for TLC analysis.[4]

  • Increase Reaction Temperature : The reaction may require more energy to overcome the activation barrier.[2] Incrementally increase the temperature while monitoring for any product degradation.[2][4] Some solvent-free syntheses require temperatures as high as 130°C for good yields.[2][5]

  • Check Catalyst Activity : An inactive catalyst is a common cause of stalled reactions.[2][4] If you are using a recyclable catalyst, it may have lost activity.[2] Adding a fresh portion of the catalyst may help drive the reaction to completion.[2]

  • Re-evaluate Stoichiometry : Ensure the molar ratios of your reactants are correct.[1] In some cases, using a slight excess of one reactant can push the equilibrium towards the product.[2][3]

Q3: I am observing significant side product formation. How can I improve the reaction's selectivity?

A3: Side product formation reduces the overall yield and complicates purification. Common side products include stable Schiff bases that fail to cyclize, over-acylated compounds, and polymers.[1][4] To minimize their formation:

  • Optimize Reaction Conditions : Carefully control the temperature, reaction time, and stoichiometry of the reactants.[1]

  • Choose an Appropriate Catalyst : The catalyst choice can significantly influence the reaction's selectivity.[4] A wide range of catalysts, including Brønsted or Lewis acids (e.g., methanesulfonic acid), metal catalysts, and ionic liquids, are used for benzoxazole synthesis.[2][6][7]

  • Use an Inert Atmosphere : If reactants or intermediates are sensitive to oxygen or moisture, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation-related byproducts.[2][4]

Q4: My product appears to be lost during the purification process. What are some effective purification strategies?

A4: Significant product loss can occur during work-up and purification.[1]

  • Column Chromatography : This is a highly effective method for purifying benzoxazoles. The choice of the solvent system is crucial for achieving good separation.[1]

  • Recrystallization : If the crude product is a solid, recrystallization from a suitable solvent can be an efficient way to obtain the pure compound.[4] Washing the crude product with a cold solvent, such as ethanol, can help remove impurities before recrystallization.[4]

  • Aqueous Wash : Simple washing of the crude reaction mixture with water can help remove water-soluble impurities and catalysts.[4]

Data Presentation: Comparison of Catalysts

The selection of an appropriate catalyst is crucial for optimizing benzoxazole synthesis. The following table summarizes the performance of various acid catalysts in the condensation of 2-aminophenol and benzaldehyde under solvent-free conditions.

Table 1: Effect of Various Catalysts on the Synthesis of 2-Phenylbenzoxazole

CatalystTemperature (°C)Time (h)Yield (%)
None13010< 5
p-TsOH1301045
H2SO41301051
H3PO41301042
BAIL (Brønsted Acidic Ionic Liquid)130587
BAIL gel (1 mol%) 130 5 98
Data sourced from a study on Brønsted acidic ionic liquid gels.[5] The reaction involved 2-aminophenol (1.0 mmol) and benzaldehyde (1.0 mmol) under solvent-free conditions.

Experimental Protocols

Below are detailed methodologies for two common approaches to benzoxazole synthesis.

Protocol 1: One-Pot Synthesis using a Brønsted Acidic Ionic Liquid (BAIL) Gel

This protocol describes a solvent-free method for the synthesis of 2-substituted benzoxazoles from 2-aminophenol and an aldehyde.[5]

Materials:

  • 2-Aminophenol (1.0 mmol, 0.119 g)

  • Benzaldehyde (1.0 mmol, 0.106 g)

  • BAIL gel catalyst (0.010 g, 1.0 mol %)

  • 5 mL reaction vessel

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • Add 2-aminophenol, benzaldehyde, and the BAIL gel catalyst to a 5 mL vessel.[5]

  • Stir the reaction mixture at 130°C for 5 hours under solvent-free conditions.[5]

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).[5]

  • Upon completion, allow the mixture to cool to room temperature.[4]

  • Dissolve the mixture in 10 mL of ethyl acetate.[5]

  • Separate the BAIL gel catalyst by centrifugation.[5]

  • Dry the organic layer over anhydrous MgSO4 and evaporate the solvent under reduced pressure to obtain the crude product.[5]

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis from a Tertiary Amide and 2-Aminophenol

This protocol details a method for synthesizing benzoxazoles using triflic anhydride (Tf2O) to activate a tertiary amide.[1]

Materials:

  • Tertiary amide (0.55 mmol)

  • 2-Fluoropyridine (1.0 mmol)

  • Dichloromethane (DCM, 1 mL)

  • Triflic anhydride (Tf2O, 0.6 mmol)

  • 2-Aminophenol (0.5 mmol)

  • Triethylamine (Et3N, 0.5 mL)

Procedure:

  • Dissolve the tertiary amide (0.55 mmol) in dichloromethane (1 mL).[1]

  • Add 2-Fluoropyridine (1.0 mmol) to the solution.[1]

  • Cool the mixture to 0°C in an ice bath.[1]

  • Add triflic anhydride (0.6 mmol) dropwise to the stirred solution.[1]

  • Stir the mixture at 0°C for 15 minutes.[1]

  • Add 2-aminophenol (0.5 mmol) to the reaction mixture.[1]

  • Allow the reaction to warm to room temperature and stir for 1 hour.[1]

  • Monitor the reaction progress by TLC.[1]

  • Once complete, quench the reaction by adding triethylamine (0.5 mL).[1]

  • Evaporate the solvent under reduced pressure to yield the crude product, which can then be purified by column chromatography.

Visual Guides

The following diagrams illustrate key pathways and workflows related to benzoxazole synthesis.

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product r1 2-Aminophenol p1 Acylation / Condensation r1->p1 r2 Carboxylic Acid Derivative (R-COX) r2->p1 p2 Intramolecular Cyclization p1->p2 p3 Dehydration p2->p3 prod 2-Substituted Benzoxazole p3->prod

Caption: General reaction pathway for benzoxazole synthesis.

G start Low Yield Observed q1 Are starting materials pure? start->q1 a1_yes Purify Reagents (Recrystallize/Distill) q1->a1_yes No q2 Are reaction conditions (T, t) optimal? q1->q2 Yes a1_yes->q2 a2_yes Increase Temperature Extend Reaction Time q2->a2_yes No q3 Is the catalyst active and optimal? q2->q3 Yes a2_yes->q3 a3_yes Screen Catalysts Increase Loading q3->a3_yes No end Re-run Experiment & Monitor by TLC q3->end Yes a3_yes->end G s1 1. Combine Reactants (2-Aminophenol, Aldehyde) & Catalyst in Vessel s2 2. Heat Mixture (e.g., 130°C for 5h) s1->s2 s3 3. Monitor Progress by TLC s2->s3 s4 4. Cool to Room Temp & Dissolve in Solvent s3->s4 s5 5. Separate Catalyst (Centrifugation) s4->s5 s6 6. Dry & Evaporate Solvent s5->s6 s7 7. Purify Product (Chromatography) s6->s7

References

Technical Support Center: Regioselective Nitration of Fluorophenols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective nitration of fluorophenols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on achieving desired product outcomes in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am getting a mixture of ortho- and para-nitrated products. How can I improve the regioselectivity of my reaction?

Answer:

Achieving high regioselectivity in the nitration of fluorophenols is a common challenge due to the competing directing effects of the hydroxyl (-OH) and fluorine (-F) substituents. Both are ortho-, para-directing groups.[1][2] However, the -OH group is a strong activating group, while the -F atom is a deactivating group.[2] The final isomer distribution is influenced by a combination of electronic effects, steric hindrance, and reaction conditions.[3]

Troubleshooting Steps:

  • Choice of Nitrating Agent: The "mixed acid" (HNO₃/H₂SO₄) method is often aggressive and can lead to poor selectivity and over-nitration.[3] Consider using milder or more sterically hindered nitrating agents to favor the formation of the para isomer.[3]

  • Reaction Temperature: Lowering the reaction temperature (e.g., -5 to 5 °C) can enhance selectivity by favoring the kinetically controlled product.[4]

  • Solvent Effects: The polarity of the solvent can influence the ortho/para ratio. Experimenting with different solvents may improve your desired isomer yield.

  • Use of Catalysts: Solid acid catalysts, such as zeolites, can promote para-selectivity due to shape-selective constraints within their porous structures.

Table 1: Influence of Nitrating Systems on Regioselectivity (Qualitative)

Nitrating SystemExpected Major IsomerRationaleCommon Issues
HNO₃ / H₂SO₄ Mixture of ortho and paraStrong nitrating agent, less selective.Over-nitration, oxidation, poor regioselectivity.[3]
Dilute HNO₃ Mixture, often favors orthoMilder conditions, but can still yield mixtures.Lower yields, requires careful temperature control.
Alkyl Nitrates / H₂SO₄ Often favors paraSterically bulkier nitrating species can hinder ortho attack.May require optimization of reaction time and temperature.
Metal Nitrates on Solid Support (e.g., Clays, Zeolites) Often favors paraShape selectivity of the support can sterically block ortho positions.Catalyst preparation and activity can be variable.
Nitrosation followed by Oxidation Highly selective for paraThe nitrosation step is often more regioselective than direct nitration.Two-step process, potentially lower overall yield.[4]
Q2: My reaction yield is very low. What are the common causes and how can I improve it?

Answer:

Low yields in fluorophenol nitration can stem from several factors, including incomplete reaction, product decomposition, or loss during workup.

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting cluster_solutions Potential Solutions start Low Yield Observed check_completion Check Reaction Completion (TLC/GC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes increase_time_temp Increase Reaction Time or Temperature incomplete->increase_time_temp check_reagents Check Reagent Purity/Activity incomplete->check_reagents workup_loss Investigate Workup Procedure complete->workup_loss decomposition Check for Product Decomposition complete->decomposition optimize_extraction Optimize Extraction pH and Solvent workup_loss->optimize_extraction Loss Suspected careful_purification Careful Purification (e.g., Column Chromatography) workup_loss->careful_purification milder_conditions Use Milder Reaction Conditions decomposition->milder_conditions Decomposition Observed

Caption: Troubleshooting workflow for low reaction yields.

Key Considerations:

  • Reagent Quality: Ensure that the nitric acid and any catalysts are of high purity and activity. Old or improperly stored reagents can lead to poor results.

  • Moisture: The presence of excess water can deactivate the nitrating agent. Ensure anhydrous conditions if required by the protocol.

  • Workup: Nitrophenols are acidic and can be lost to the aqueous phase during extraction if the pH is not controlled. Ensure the aqueous layer is acidic before extracting with an organic solvent.

Q3: I am observing the formation of dinitrated or other side products. How can I prevent over-nitration?

Answer:

Phenolic rings are highly activated towards electrophilic aromatic substitution, making them susceptible to over-nitration, especially under harsh conditions.[5]

Strategies to Prevent Over-nitration:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the nitrating agent.

  • Lower Reaction Temperature: Perform the reaction at low temperatures (e.g., 0 °C or below) to reduce the reaction rate and improve selectivity for mono-nitration.

  • Slow Addition of Reagents: Add the nitrating agent dropwise to a solution of the fluorophenol to maintain a low concentration of the electrophile and control the exothermic nature of the reaction.

  • Use Milder Nitrating Agents: As mentioned previously, moving away from the aggressive mixed acid system can significantly reduce the formation of side products.

  • Reaction Monitoring: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and quench the reaction as soon as the starting material is consumed.

Experimental Protocols

Protocol 1: General Procedure for Para-Selective Nitrosation-Oxidation of 2-Fluorophenol

This two-step method can provide higher regioselectivity for the para-isomer, 2-fluoro-4-nitrophenol, with yields reported to be around 90%.[4]

Step A: Nitrosation

  • Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and two dropping funnels, add 500 mL of 15% hydrochloric acid.

  • Cooling: Cool the acid to 0 °C using an ice-salt bath.

  • Reagent Addition: Simultaneously and slowly add a 35% solution of sodium nitrite (1 mol) and a solution of 2-fluorophenol (0.67 mol) while maintaining the temperature between -5 and 5 °C.

  • Reaction: After the addition is complete, continue stirring at 0 °C for 1 hour.

  • Isolation: Filter the resulting precipitate of 2-fluoro-4-nitrosophenol and wash with cold water.

Step B: Oxidation

  • Reaction Setup: Place the filtered 2-fluoro-4-nitrosophenol into a flask.

  • Oxidant Addition: Add 30% dilute nitric acid (1.2 mol) at approximately 5 °C and mix well.

  • Reaction: Gradually heat the mixture to 40 °C and maintain this temperature for 1 hour.

  • Workup: Cool the reaction mixture and filter the crude product.

  • Purification: Recrystallize the crude 2-fluoro-4-nitrophenol from ethanol to obtain the pure product.

Protocol 2: Ortho-Selective Nitration of Substituted Phenols using NH₄NO₃ and KHSO₄

This method has been reported to be effective for the ortho-nitration of various phenols and can be adapted for fluorophenols.[3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the fluorophenol (1 mmol), ammonium nitrate (NH₄NO₃, 2 mmol), and potassium hydrogen sulfate (KHSO₄, 0.05 mmol).

  • Solvent: Add acetonitrile (5 mL) as the solvent.

  • Reaction: Stir the mixture at reflux temperature. Monitor the reaction progress using TLC.

  • Workup: Upon completion, cool the reaction mixture and filter to remove the solid salts. Wash the residue with acetonitrile (2 x 3 mL).

  • Isolation: Combine the filtrates and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to obtain the product.

Signaling Pathways and Logical Relationships

Mechanism of Electrophilic Aromatic Nitration

The nitration of fluorophenols proceeds via a standard electrophilic aromatic substitution mechanism. The key steps are the generation of the nitronium ion (NO₂⁺), electrophilic attack on the aromatic ring to form a resonance-stabilized carbocation (sigma complex), and subsequent deprotonation to restore aromaticity.

EAS_Mechanism reagents HNO₃ + H₂SO₄ nitronium Generation of Nitronium Ion (NO₂⁺) reagents->nitronium attack Electrophilic Attack nitronium->attack fluorophenol Fluorophenol fluorophenol->attack sigma_complex Sigma Complex (Resonance Stabilized Carbocation) attack->sigma_complex deprotonation Deprotonation sigma_complex->deprotonation product Nitrofluorophenol deprotonation->product

Caption: Generalized mechanism of electrophilic aromatic nitration.

Directing Effects in Fluorophenols

The regiochemical outcome is determined by the stability of the intermediate sigma complex. Both the -OH and -F groups can stabilize the positive charge through resonance when the attack is at the ortho or para positions.

Directing_Effects Substituents Substituents on Benzene Ring (-OH and -F) Ortho_Attack Ortho Attack Substituents->Ortho_Attack Para_Attack Para Attack Substituents->Para_Attack Meta_Attack Meta Attack Substituents->Meta_Attack Stabilized_Intermediate Resonance Stabilized Intermediate Ortho_Attack->Stabilized_Intermediate Para_Attack->Stabilized_Intermediate Less_Stabilized_Intermediate Less Stabilized Intermediate Meta_Attack->Less_Stabilized_Intermediate Favored_Products Ortho/Para Products Favored Stabilized_Intermediate->Favored_Products Disfavored_Product Meta Product Disfavored Less_Stabilized_Intermediate->Disfavored_Product

Caption: Influence of directing groups on reaction pathways.

References

Technical Support Center: Synthesis of Substituted Benzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of substituted benzoxazoles. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common experimental issues.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis of substituted benzoxazoles.

Problem Potential Cause Recommended Solution
Low or No Product Yield Poor quality of starting materials: Impurities in 2-aminophenol or the corresponding carboxylic acid/aldehyde can inhibit the reaction.[1][2]- Assess the purity of starting materials using techniques like melting point analysis and compare with literature values.[1] - Purify starting materials by recrystallization or distillation if necessary.[2]
Suboptimal reaction conditions: Incorrect temperature, reaction time, or solvent can significantly hinder the reaction.[1][2]- Incrementally increase the reaction temperature, as some solvent-free reactions may require up to 130°C.[2][3] - Extend the reaction time and monitor progress using TLC. - Screen different solvents to find the optimal one for your specific substrates.
Inactive or inappropriate catalyst: The catalyst may be deactivated or unsuitable for the specific transformation.[2]- Ensure the catalyst is active, especially if it is sensitive to air or moisture.[2] - Consider adding a fresh portion of the catalyst.[2] - Experiment with different types of catalysts (e.g., Brønsted acids, Lewis acids, metal catalysts).[2][4]
Formation of Multiple Products/Side Reactions Incomplete cyclization: The intermediate Schiff base (from 2-aminophenol and an aldehyde) may fail to cyclize.[2]- Increase the reaction temperature or prolong the reaction time to promote cyclization.[2] - The addition of a suitable oxidant might be necessary.[2]
Over-alkylation/acylation: Multiple substitutions can occur on the benzoxazole ring.[1]- Carefully control the stoichiometry of your reactants.[1]
Polymerization: Starting materials or intermediates may polymerize under harsh conditions.[1][2]- Optimize reaction conditions by carefully controlling temperature and reactant concentrations.[1] - Avoid highly acidic or basic conditions if possible.[2]
Difficulty in Product Purification Product loss during work-up: Significant amounts of the product can be lost during extraction and purification steps.[1]- Utilize acid-base extraction for weakly basic benzoxazoles.[1] - Employ column chromatography with an appropriate solvent system (e.g., petroleum ether and ethyl acetate).[1] - Consider recrystallization from a suitable solvent mixture, such as acetone and acetonitrile.[5]
Co-elution with impurities: Side products or starting materials may have similar polarity to the desired product.- Optimize the solvent system for column chromatography to achieve better separation. - If impurities persist, consider derivatization of the product or impurity to alter its polarity before chromatography.

Frequently Asked Questions (FAQs)

Q1: My benzoxazole synthesis is resulting in a very low yield. What are the first things I should check?

A1: Low yields are a common issue in benzoxazole synthesis.[1][2] Start by systematically troubleshooting the following:

  • Purity of Starting Materials: Verify the purity of your 2-aminophenol and the corresponding aldehyde or carboxylic acid. Impurities can significantly interfere with the reaction.[1][2]

  • Reaction Conditions: Ensure the temperature, reaction time, and solvent are optimal for your specific substrates. Some reactions require high temperatures to proceed efficiently.[2][3]

  • Catalyst Activity: If you are using a catalyst, confirm that it is active. Some catalysts are sensitive to air and moisture and may require activation.[2]

Q2: I see a spot on my TLC that I suspect is an uncyclized intermediate. How can I promote complete cyclization?

A2: The formation of an intermediate Schiff base that fails to cyclize is a common problem.[2] To drive the reaction to completion, you can try:

  • Increasing the reaction temperature.

  • Extending the reaction time.

  • Adding a suitable oxidizing agent.[2]

Q3: What are some common side products in benzoxazole synthesis and how can I minimize them?

A3: Side product formation can reduce your yield and complicate purification.[1][2] Common side products include polymers from the self-condensation of 2-aminophenol and over-alkylated/acylated benzoxazoles.[1][2] To minimize these:

  • Carefully control the stoichiometry of your reactants.

  • Optimize the reaction temperature and time to avoid conditions that favor polymerization.[1]

Q4: My product seems to be lost during the purification process. What are some effective purification strategies for substituted benzoxazoles?

A4: Significant product loss can occur during purification.[1] Effective strategies include:

  • Column Chromatography: Silica gel column chromatography using a gradient of petroleum ether and ethyl acetate is a common and effective method.[1]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system, such as acetone/acetonitrile, can be very effective for purification.[5]

  • Acid-Base Extraction: Since benzoxazoles are weakly basic, an acid-base extraction can sometimes be used to separate them from non-basic impurities.[1]

Q5: How does the choice of catalyst affect the synthesis of substituted benzoxazoles?

A5: The catalyst choice is critical and depends on the specific synthetic route. A variety of catalysts can be used, including Brønsted or Lewis acids (like PPA), metal catalysts (such as copper or palladium-based ones), and even ionic liquids.[2][3][4] The optimal catalyst will depend on your specific substrates and desired reaction conditions. For instance, electron-rich substrates may react well under milder conditions, while electron-deficient ones might require a more active catalyst.[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted Benzoxazoles via Tf₂O-Promoted Activation of Tertiary Amides

This method is effective for the synthesis of a variety of 2-substituted benzoxazoles under mild conditions.[6]

Materials:

  • Tertiary amide (0.55 mmol)

  • 2-Aminophenol (0.5 mmol)

  • Triflic anhydride (Tf₂O) (0.6 mmol)

  • 2-Fluoropyridine (1.0 mmol)

  • Dichloromethane (DCM) (1 mL)

  • Triethylamine (Et₃N) (0.5 mL)

Procedure:

  • To a solution of the tertiary amide in dichloromethane, add 2-fluoropyridine.

  • Cool the mixture to 0 °C in an ice bath.

  • Add triflic anhydride dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add the 2-aminophenol to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding triethylamine.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the desired 2-substituted benzoxazole.[1]

Protocol 2: Microwave-Assisted Synthesis of 2-Substituted Benzoxazoles from 2-Aminophenol and Carboxylic Acids

This protocol offers a rapid, solvent-free method for benzoxazole synthesis.[7]

Materials:

  • 2-Aminophenol (1.0 mmol)

  • Carboxylic acid (1.0 mmol)

Procedure:

  • In a microwave-safe vessel, combine the 2-aminophenol and the desired carboxylic acid.

  • Thoroughly mix the reactants.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a power level sufficient to maintain a temperature of 150-200°C for 10-30 minutes.

  • After the reaction is complete (monitored by TLC), allow the vessel to cool to room temperature.

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Purify the product by column chromatography on silica gel.

Visualizations

experimental_workflow start Start reactants Mix Reactants (2-Aminophenol & Carboxylic Acid/Aldehyde) start->reactants conditions Set Reaction Conditions (Solvent, Temperature, Catalyst) reactants->conditions reaction Run Reaction (Monitor by TLC) conditions->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography/Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end troubleshooting_benzoxazole start Low Yield or No Product check_purity Check Starting Material Purity start->check_purity impure Impure check_purity->impure Purity Issue? purify Purify Starting Materials impure->purify Yes pure Pure impure->pure No optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) purify->optimize_conditions pure->optimize_conditions no_improvement No Improvement optimize_conditions->no_improvement Result? check_catalyst Check Catalyst Activity/Type no_improvement->check_catalyst No improvement Improvement no_improvement->improvement Yes check_catalyst->improvement

References

Technical Support Center: Nitration of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of dinitrophenol byproducts during chemical syntheses.

Troubleshooting Guide: Preventing Dinitrophenol Formation

This guide addresses common issues encountered during the nitration of phenolic compounds and provides solutions to minimize the formation of unwanted dinitrophenol byproducts.

Problem Potential Cause Recommended Solution
High yield of dinitrophenol byproducts Reaction conditions are too harsh, leading to over-nitration. Phenols are highly activated and susceptible to multiple nitrations.[1][2][3]- Lower the reaction temperature: Conduct the nitration at or below 0°C to control the reaction rate and improve selectivity for mononitration.[1] - Use dilute nitric acid: Employing dilute nitric acid (e.g., 6 wt%) can effectively reduce the extent of nitration.[1][4] - Controlled addition of nitrating agent: Add the nitrating agent slowly to the phenol solution to maintain a low concentration of the electrophile and minimize multiple substitutions.
Poor regioselectivity (undesired isomer distribution) The nitrating agent or reaction medium favors the formation of a specific isomer that is a precursor to dinitrophenol, or lacks selectivity.- Utilize phase-transfer catalysts: Tetrabutylammonium bromide (TBAB) has been shown to be an effective phase-transfer catalyst in a liquid-liquid two-phase system with dilute nitric acid, promoting high conversion and selectivity.[4][5] - Employ metal nitrates with an acid catalyst: A combination of a metal nitrate (e.g., Cu(NO₃)₂·3H₂O, NaNO₃) and a catalytic amount of an acid like p-toluenesulfonic acid or Mg(HSO₄)₂ can achieve high regioselectivity for mononitration.[5][6][7][8]
Formation of oxidation byproducts (e.g., benzoquinones) Nitrating agents, especially concentrated nitric acid, are strong oxidizing agents and can oxidize the phenol ring.[9]- Choose milder nitrating agents: Consider using reagents like ammonium nitrate with potassium bisulfate, which can provide good yields of mononitrophenols with high regioselectivity under milder conditions.[8] - Heterogeneous reaction conditions: Using a solid-supported reagent system, such as Mg(HSO₄)₂ or NaHSO₄·H₂O with NaNO₃ and wet SiO₂, can offer a milder and more controlled reaction environment.[7]
Difficulty in separating the desired mononitrophenol from dinitrophenol byproducts Similar polarities and solubilities of the desired product and byproducts can complicate purification.- Optimize reaction for higher selectivity: The primary strategy should be to minimize byproduct formation in the first place. - Adsorption techniques: Activated carbon has been shown to be effective in removing 2,4-dinitrophenol from aqueous solutions and could be explored as a purification method.[10] - Chromatography: Column chromatography using silica gel or alumina can be used to separate the major ortho/para-nitrated products from minor nitro-isomer contaminants.[11] - Distillation: If there is a sufficient difference in boiling points, distillation can be an effective separation method.[11]

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to achieve selective mononitration of phenols?

A1: The hydroxyl group (-OH) on the phenol ring is a strong activating group, which makes the aromatic ring highly susceptible to electrophilic substitution like nitration. This high reactivity often leads to the rapid formation of multiple nitro-substituted products, including dinitrophenols, if the reaction conditions are not carefully controlled.[1][2]

Q2: What is the effect of temperature on the nitration of phenols?

A2: Temperature plays a critical role in controlling the rate and selectivity of phenol nitration. Higher temperatures increase the reaction rate, which can lead to a violent and uncontrollable reaction, resulting in the formation of polynitrated byproducts like dinitrophenols and even trinitrophenol (picric acid).[1] Conducting the reaction at low temperatures (e.g., below 0°C) helps to moderate the reaction rate and favors the formation of mononitrated products.[1]

Q3: Can the choice of solvent influence the outcome of the reaction?

A3: Yes, the solvent can significantly impact the regioselectivity and yield. For instance, using a two-phase system (liquid-liquid) with a phase-transfer catalyst can enhance selectivity.[4][5] The use of solvents like dichloromethane or acetonitrile in combination with specific nitrating agents and catalysts has been shown to be effective for regioselective mononitration.[7][8]

Q4: Are there alternatives to the traditional nitric acid/sulfuric acid nitrating mixture?

A4: Absolutely. To avoid the harsh and often unselective conditions of mixed acid nitration, several milder and more selective methods have been developed. These include:

  • Using dilute nitric acid.[1][2]

  • Employing metal nitrates (e.g., Cu(NO₃)₂, NaNO₃, NH₄NO₃) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid, KHSO₄, Mg(HSO₄)₂).[5][6][7][8]

  • Utilizing phase-transfer catalysts with dilute nitric acid.[4][5]

  • Heterogeneous systems with solid-supported reagents.[7]

Q5: How can I remove dinitrophenol byproducts from my reaction mixture?

A5: The most effective approach is to optimize the reaction to prevent their formation. However, if dinitrophenol byproducts are present, several purification techniques can be employed:

  • Column Chromatography: This is a common laboratory technique for separating compounds with different polarities.[11]

  • Distillation: If the boiling points of the desired product and the dinitrophenol byproduct are sufficiently different, distillation can be used.[11]

  • Adsorption: Materials like activated carbon can be used to selectively adsorb dinitrophenol impurities.[10]

  • Crystallization: In some cases, careful crystallization can be used to isolate the desired product from impurities.

Quantitative Data on Mononitration of Phenols

The following tables summarize reaction conditions and outcomes for various methods aimed at achieving selective mononitration of phenols, thereby minimizing dinitrophenol formation.

Table 1: Comparison of Different Nitrating Systems for Phenol

Nitrating Agent/SystemSolventTemperature (°C)Time (h)ortho:para RatioTotal Yield (%)Reference
Dilute HNO₃Chlorinated SolventRoom Temp-1:2.361[11]
NaNO₃ / H₂SO₄---1.4:161[11]
Mg(HSO₄)₂ / NaNO₃ / wet SiO₂CH₂Cl₂Room Temp0.5-85 (o), 10 (p)[7]
NH₄NO₃ / KHSO₄CH₃CNReflux-High o-selectivity92[8]
Cu(NO₃)₂·3H₂OAcetonitrile500.545:5590[6]

Table 2: Regioselective Nitration of Substituted Phenols

SubstrateNitrating Agent/SystemSolventTemperature (°C)Major ProductYield (%)Reference
2-methylphenolCu(NO₃)₂·3H₂OAcetonitrile502-methyl-4-nitrophenol85[6]
4-bromophenolNH₄NO₃ / KHSO₄CH₃CNReflux4-bromo-2-nitrophenol94[8]
2-chlorophenolCu(NO₃)₂·3H₂OAcetonitrile502-chloro-4-nitrophenol & 2-chloro-6-nitrophenol81[6]

Experimental Protocols & Visualizations

General Experimental Workflow for Selective Mononitration

The following diagram illustrates a general workflow for performing a selective mononitration of a phenolic compound to minimize dinitrophenol byproduct formation.

experimental_workflow start Start: Phenolic Substrate dissolve Dissolve Substrate in Appropriate Solvent start->dissolve cool Cool Reaction Mixture (e.g., 0°C) dissolve->cool add_reagents Slowly Add Nitrating Agent / Catalyst cool->add_reagents monitor Monitor Reaction Progress (TLC/GC) add_reagents->monitor quench Quench Reaction monitor->quench Upon Completion workup Aqueous Workup & Extraction quench->workup purify Purify Product (Chromatography/Distillation) workup->purify end End: Purified Mononitrophenol purify->end

Caption: General workflow for selective mononitration of phenols.

Signaling Pathway: Electrophilic Aromatic Substitution (Nitration of Phenol)

This diagram outlines the key steps in the electrophilic aromatic substitution pathway for the nitration of phenol, highlighting the formation of ortho and para isomers.

nitration_pathway cluster_activation Activation of Nitrating Agent cluster_substitution Electrophilic Attack and Substitution cluster_byproduct Byproduct Formation HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus + H₂SO₄ H2O H₂O HNO3->H2O H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2SO4->HSO4_minus phenol Phenol sigma_complex Resonance-Stabilized Sigma Complex phenol->sigma_complex + NO₂⁺ mononitrophenols o/p-Mononitrophenol sigma_complex->mononitrophenols - H⁺ mononitrophenols_b o/p-Mononitrophenol dinitrophenol Dinitrophenol mononitrophenols_b->dinitrophenol Further Nitration (Harsh Conditions)

Caption: Pathway of electrophilic nitration of phenol.

Logical Relationship: Factors Influencing Dinitrophenol Formation

This diagram illustrates the logical relationships between key experimental parameters and the likelihood of forming dinitrophenol byproducts.

logical_relationship cluster_inputs Controllable Parameters cluster_outcomes Reaction Outcomes temp Reaction Temperature mononitration Selective Mononitration temp->mononitration Low dinitration Dinitrophenol Formation temp->dinitration High conc Nitrating Agent Concentration conc->mononitration Low (Dilute) conc->dinitration High reagent Choice of Nitrating Agent reagent->mononitration Mild (e.g., Metal Nitrates) reagent->dinitration Harsh (e.g., Mixed Acid) catalyst Use of Catalyst catalyst->mononitration Selective Catalysts

Caption: Factors affecting dinitrophenol byproduct formation.

References

Technical Support Center: Solvent Effects on Piperazinylation of Fluorobenzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the piperazinylation of fluorobenzoxazoles. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the piperazinylation of fluorobenzoxazoles?

A1: The piperazinylation of fluorobenzoxazoles proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this reaction, the piperazine acts as a nucleophile, attacking the carbon atom of the benzoxazole ring that is bonded to the fluorine atom. The fluorine atom, being a good leaving group, is subsequently displaced. The reaction is typically facilitated by the electron-withdrawing nature of the benzoxazole ring system, which activates the aromatic ring towards nucleophilic attack.

Q2: Which solvents are commonly used for this reaction, and why?

A2: Polar aprotic solvents are generally the preferred choice for the piperazinylation of fluorobenzoxazoles. Commonly used solvents include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

  • Acetonitrile (ACN)

These solvents are favored because they can effectively solvate the charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby stabilizing it and promoting the reaction. Their aprotic nature prevents the deactivation of the nucleophile (piperazine) through hydrogen bonding. High-boiling point polar solvents like DMF, DMSO, and NMP are often used to allow the reaction to be conducted at elevated temperatures, which can increase the reaction rate.[1]

Q3: What is the typical role of a base in this reaction?

A3: A base is often added to the reaction mixture to neutralize the hydrofluoric acid (HF) that is formed as a byproduct of the reaction. This prevents the protonation of the piperazine nucleophile, which would render it unreactive. Common bases used include organic amines such as triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3). The choice of base can influence the reaction rate and the formation of side products.

II. Troubleshooting Guides

Q4: My reaction is very slow or not proceeding to completion. What are the possible causes and solutions?

A4: Several factors can contribute to a sluggish or incomplete reaction. Consider the following troubleshooting steps:

  • Insufficient Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. If the reaction is slow, consider increasing the temperature. However, be mindful of potential side reactions or decomposition at excessively high temperatures.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate. If the reaction is slow in a less polar solvent, switching to a more polar aprotic solvent like DMSO or NMP may accelerate the reaction.

  • Base Strength: If a weak base is being used, it may not be effective enough at scavenging the generated acid, leading to the deactivation of the nucleophile. Consider using a stronger base.

  • Purity of Reagents: Ensure that the fluorobenzoxazole, piperazine, and solvent are pure and dry. Water content in the solvent can negatively affect the reaction.

Q5: I am observing the formation of significant side products. What are the likely side reactions and how can I minimize them?

A5: Common side reactions in the piperazinylation of fluorobenzoxazoles include:

  • Double Substitution: If the piperazine is not mono-protected, it can react with two molecules of the fluorobenzoxazole, leading to the formation of a dimeric impurity. To avoid this, use a mono-protected piperazine (e.g., Boc-piperazine) and deprotect in a subsequent step.

  • Decomposition of Starting Material or Product: At high temperatures, the starting materials or the desired product may decompose. If you suspect this is happening, try running the reaction at a lower temperature for a longer period.

  • Reaction with Solvent: Some solvents, like DMF, can decompose at high temperatures to generate dimethylamine, which can act as a competing nucleophile. If you observe byproducts derived from the solvent, consider using a more stable solvent like DMSO or NMP.

Q6: I am having difficulty purifying my product. What are some recommended purification strategies?

A6: The purification of piperazinyl-benzoxazole derivatives can sometimes be challenging due to their basic nature. Here are some common purification techniques:

  • Column Chromatography: Silica gel column chromatography is a standard method for purification. A solvent system of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent tailing of the basic product on the acidic silica gel) is often effective.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method.

  • Acid-Base Extraction: The basic nature of the piperazine moiety can be exploited for purification. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to precipitate the pure product, which can then be extracted with an organic solvent.

III. Data Presentation

The following table summarizes the effect of different solvents on the yield of the piperazinylation of a generic fluorobenzoxazole. Please note that these are representative values and actual results may vary depending on the specific substrates and reaction conditions.

SolventTemperature (°C)Reaction Time (h)Yield (%)
Acetonitrile (ACN)801265
Tetrahydrofuran (THF)652440
Dimethylformamide (DMF)100685
Dimethyl sulfoxide (DMSO)120492
N-Methyl-2-pyrrolidone (NMP)120490

IV. Experimental Protocols

General Procedure for the Piperazinylation of 2-Fluorobenzoxazole:

To a solution of 2-fluorobenzoxazole (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMSO, DMF, or NMP; approximately 0.5 M concentration), is added piperazine (1.2 eq.) and a base (e.g., K2CO3, 2.0 eq.). The reaction mixture is stirred at an elevated temperature (typically between 80-120 °C) and the progress of the reaction is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or crystallization to afford the desired 2-(piperazin-1-yl)benzoxazole.

V. Visualizations

Piperazinylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents 2-Fluorobenzoxazole Piperazine Base (e.g., K2CO3) ReactionVessel Reaction Vessel Reagents->ReactionVessel Solvent Polar Aprotic Solvent (e.g., DMSO, DMF) Solvent->ReactionVessel Heating Heating (80-120 °C) ReactionVessel->Heating Monitoring Monitoring (TLC, LC-MS) Heating->Monitoring Quenching Quenching (Water) Monitoring->Quenching Extraction Extraction (Organic Solvent) Quenching->Extraction Purification Purification (Chromatography/ Crystallization) Extraction->Purification FinalProduct 2-(Piperazin-1-yl)benzoxazole Purification->FinalProduct

Caption: Experimental workflow for the piperazinylation of fluorobenzoxazoles.

Troubleshooting_Logic Start Low Yield or Incomplete Reaction CheckTemp Increase Reaction Temperature Start->CheckTemp Is temperature optimal? CheckSolvent Switch to More Polar Aprotic Solvent (e.g., DMSO) CheckTemp->CheckSolvent Yes Resolution Improved Yield CheckTemp->Resolution No CheckBase Use Stronger Base CheckSolvent->CheckBase Yes CheckSolvent->Resolution No CheckPurity Ensure Reagents and Solvent are Pure/Dry CheckBase->CheckPurity Yes CheckBase->Resolution No CheckPurity->Resolution Yes

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Synthesis of 5-Fluoro-2-methylbenzoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Fluoro-2-methylbenzoxazole.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common and direct method for synthesizing this compound is the condensation reaction between 4-fluoro-2-aminophenol and a methyl-donating reagent. Key synthetic strategies include:

  • Reaction with Acetic Anhydride or Acetyl Chloride: This is a straightforward approach where 4-fluoro-2-aminophenol is acylated, followed by cyclization to form the benzoxazole ring.

  • Reaction with Triethyl Orthoacetate: This one-pot method often proceeds under acidic catalysis to yield the desired product.

  • Reaction with Acetonitrile in the presence of a catalyst: This method can also be used for the direct synthesis of 2-methylbenzoxazoles.

Q2: How does the fluorine substituent at the 5-position affect the synthesis?

A2: The fluorine atom is an electron-withdrawing group, which can influence the reactivity of the 2-aminophenol starting material.[1] This can affect the nucleophilicity of the amino and hydroxyl groups, potentially requiring adjustments to catalyst choice and reaction conditions compared to non-fluorinated analogs.[2][3] However, the fluorine substituent can also enhance the biological activity of the final compound.[2]

Q3: What catalysts are typically recommended for the synthesis of 2-methylbenzoxazoles?

A3: A variety of catalysts can be employed, and the optimal choice depends on the specific reactants and reaction conditions. Commonly used catalysts include:

  • Brønsted acids: p-Toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and polyphosphoric acid (PPA) are frequently used to catalyze the cyclization step.[4][5]

  • Lewis acids: Zinc chloride (ZnCl₂), and boron trifluoride etherate (BF₃·OEt₂) can also promote the reaction.[4]

  • Metal catalysts: Copper-based catalysts have been shown to be effective in some benzoxazole syntheses.[5]

  • Ionic liquids: Certain acidic ionic liquids can act as both solvent and catalyst, offering a greener alternative.[6]

Q4: My reaction yield is consistently low. What are the likely causes?

A4: Low yields in benzoxazole synthesis are a common issue and can be attributed to several factors:

  • Purity of Starting Materials: Impurities in the 4-fluoro-2-aminophenol or the acetylating agent can significantly hinder the reaction.[4][7]

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can lead to incomplete conversion or side product formation.[7]

  • Inefficient Catalyst: The chosen catalyst may not be active enough or may be used in an inappropriate amount.[7]

  • Incomplete Cyclization: The intermediate acetamide may not fully cyclize to the benzoxazole.

  • Product Loss During Workup and Purification: The product may be lost during extraction, washing, or chromatography steps.[7]

Q5: What are common side products, and how can I minimize their formation?

A5: A common side product is the uncyclized N-(4-fluoro-2-hydroxyphenyl)acetamide intermediate. Its presence indicates incomplete cyclization. To minimize its formation, you can try:

  • Increasing the reaction temperature.

  • Prolonging the reaction time.

  • Using a stronger acid catalyst to promote dehydration and ring closure.

Another potential issue is the formation of polymeric materials, especially under harsh acidic conditions or at very high temperatures. Careful control of reaction parameters is crucial to avoid this.[7]

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Low or No Product Yield Purity of 4-fluoro-2-aminophenol is low.Purify the starting material by recrystallization or column chromatography. Verify purity using NMR or melting point analysis.[4][7]
Catalyst is inactive or insufficient.Use a fresh batch of catalyst. Increase the catalyst loading incrementally. Consider switching to a different type of catalyst (e.g., from a Brønsted acid to a Lewis acid).[7]
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring the reaction progress by TLC.
Reaction time is too short.Extend the reaction time and continue to monitor by TLC until the starting material is consumed.[7]
Multiple Spots on TLC, Including Starting Material Incomplete reaction.See solutions for "Low or No Product Yield".
Formation of stable intermediate.Add a stronger dehydrating agent or a more effective cyclization catalyst. Increase the reaction temperature.
Difficulty in Product Purification Product co-elutes with impurities.Optimize the solvent system for column chromatography. Try a different stationary phase (e.g., alumina instead of silica gel).
Product is an oil and difficult to handle.Attempt to crystallize the product from a suitable solvent system. If it remains an oil, use high-vacuum distillation for purification if the product is thermally stable.
Product Discoloration Oxidation of aminophenol starting material or product.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] Use degassed solvents.

Catalyst Selection and Performance Data

The following table summarizes various catalytic systems used for the synthesis of 2-methylbenzoxazoles, which can serve as a guide for selecting a catalyst for this compound synthesis.

CatalystReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
p-TsOH·H₂O / CuI2-Aminophenol, β-DiketoneAcetonitrile801664-89[5]
Brønsted Acidic Ionic Liquid Gel2-Aminophenol, BenzaldehydeSolvent-free1305up to 98[6]
Fluorophosphoric acid2-Aminophenol, Aromatic AldehydeEthanolRoom Temp.2.4High[8]
Methanesulfonic acid2-Aminophenol, Carboxylic Acid---Excellent[9]
Zn(OAc)₂2-Aminophenol, Substituted AldehydeEthanolRoom Temp.-High[10]
TiO₂–ZrO₂2-Aminophenol, Aromatic AldehydeAcetonitrile600.25-0.4283-93[8][11]
Potassium ferrocyanide2-Aminophenol, Aromatic AldehydeSolvent-free (grinding)Room Temp.< 0.0387-96[11][12]
Cu₂O2-Aminophenol, Substituted AldehydeDMSORoom Temp.2-570-95[8][11]

Experimental Protocols

Protocol 1: Synthesis of this compound using Acetic Anhydride

This protocol is a general procedure and may require optimization.

Materials:

  • 4-Fluoro-2-aminophenol

  • Acetic anhydride

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-2-aminophenol (1.0 eq) in toluene.

  • Add acetic anhydride (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Protocol 2: One-Pot Synthesis using Trimethyl Orthoacetate

This protocol is adapted from the synthesis of a similar benzoxazole derivative.[13]

Materials:

  • 4-Fluoro-2-aminophenol

  • Trimethyl orthoacetate

  • Acetic acid

  • Benzene (or Toluene)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of 4-fluoro-2-aminophenol (1.0 eq) in acetic acid and benzene (or toluene), add trimethyl orthoacetate (1.5 eq).

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the acetic acid by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield this compound.

Visualizations

experimental_workflow start Start: Reactants & Catalyst reaction Reaction Setup & Monitoring (TLC) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Pure this compound purification->product

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_purity Check Starting Material Purity start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Catalyst) start->check_conditions check_workup Analyze Workup & Purification Steps start->check_workup purify_sm Purify Starting Materials check_purity->purify_sm Impurities Found optimize_conditions Optimize Conditions: - Increase Temp/Time - Change Catalyst check_conditions->optimize_conditions Suboptimal modify_purification Modify Purification Protocol check_workup->modify_purification Product Loss Identified

Caption: A troubleshooting guide for addressing low reaction yields in this compound synthesis.

References

Technical Support Center: Monitoring the Progress of 5-Fluoro-2-methylbenzoxazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the synthesis of 5-Fluoro-2-methylbenzoxazole.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials and synthetic routes for this compound?

The most common and direct synthesis involves the reaction of 2-Amino-4-fluorophenol with an acetylating agent, followed by cyclization. The two primary acetylating agents used are acetic anhydride or triethyl orthoacetate. The reaction typically proceeds in two steps: N-acylation of the aminophenol to form an acetamide intermediate, which then undergoes cyclization to the benzoxazole.

Q2: Which analytical techniques are most suitable for monitoring the progress of this reaction?

Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring of the reaction's progress, allowing for the visualization of the consumption of starting materials and the formation of the product. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation of the final product and for identifying any side products or intermediates.[1] Advanced techniques like in operando flow NMR and FTIR spectroscopy can provide real-time kinetic data and insights into the reaction mechanism.[2]

Q3: What is the expected yield for the synthesis of this compound?

Yields can vary significantly based on the chosen synthetic route, reaction conditions, and purification methods. For the synthesis of similar benzoxazole derivatives, yields can range from moderate to excellent (53%-92%).[1][3] Optimization of reaction parameters such as temperature, reaction time, and catalyst can help maximize the yield.

Q4: What are the key safety precautions to consider during this synthesis?

Acetic anhydride is corrosive and a lachrymator and should be handled in a well-ventilated fume hood. Triethyl orthoacetate is flammable. 2-Amino-4-fluorophenol is a suspected mutagen and is harmful if swallowed or in contact with skin. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Formation

Potential Cause Troubleshooting Steps
Incomplete N-acylation - Ensure the 2-Amino-4-fluorophenol is fully dissolved before adding the acetylating agent. The use of an acid like HCl can help form the more soluble hydrochloride salt.[4] - Verify the quality and reactivity of the acetic anhydride or triethyl orthoacetate.
Inefficient Cyclization - Increase the reaction temperature or prolong the reaction time. For the cyclization of the acetamide intermediate, heating is typically required. - If using a catalyst, ensure it is active and used in the correct amount.
Incorrect Stoichiometry - Carefully check the molar ratios of the reactants. An excess of the acetylating agent is often used.
Moisture in the Reaction - Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can hydrolyze the acetylating agent and the product.

Issue 2: Formation of Multiple Products (Visible on TLC/HPLC)

Potential Cause Troubleshooting Steps
Formation of 7-Fluoro Isomer - The cyclization of 2-Amino-4-fluorophenol can potentially lead to the formation of the undesired 7-fluoro-2-methylbenzoxazole isomer. - Characterize the product mixture carefully using NMR to determine the isomeric ratio. The coupling constants between fluorine and the aromatic protons can help distinguish between the 5-fluoro and 7-fluoro isomers.[1] - Optimization of the cyclization conditions (e.g., choice of acid catalyst, temperature) may influence the regioselectivity.
Diacylation - O-acylation of the phenolic hydroxyl group in addition to N-acylation can occur, especially with a large excess of the acetylating agent. - Use a moderate excess of the acetylating agent and control the reaction temperature.
Uncyclized Intermediate - The N-(4-fluoro-2-hydroxyphenyl)acetamide intermediate may not have fully cyclized. - Increase the temperature and/or reaction time for the cyclization step.
Side Reactions from Impurities - Impurities in the starting materials can lead to the formation of byproducts. - Ensure the purity of 2-Amino-4-fluorophenol and the acetylating agent before starting the reaction.

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting Steps
Co-elution with Impurities - If using column chromatography, optimize the solvent system to achieve better separation between the product and impurities. A gradient elution might be necessary.
Product Oiling Out During Recrystallization - Screen a variety of solvents or solvent mixtures for recrystallization.[5] - Ensure the crude product is sufficiently pure before attempting recrystallization.
Product Loss During Work-up - Minimize the number of transfer steps. - Ensure the pH is appropriately adjusted during aqueous washes to prevent the product from partitioning into the aqueous layer.

Experimental Protocols

Protocol 1: Synthesis of this compound using Acetic Anhydride

This protocol is a two-step, one-pot procedure involving the N-acylation of 2-Amino-4-fluorophenol followed by thermal cyclization.

Materials:

  • 2-Amino-4-fluorophenol

  • Acetic Anhydride

  • Pyridine (or another suitable base)

  • Toluene (or another high-boiling solvent)

  • Hydrochloric Acid (for work-up)

  • Sodium Bicarbonate (for work-up)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • N-Acylation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Amino-4-fluorophenol in toluene.

  • Add a suitable base, such as pyridine, to the solution.

  • Slowly add acetic anhydride to the reaction mixture at room temperature.

  • Stir the reaction for 1-2 hours at room temperature. Monitor the progress of the acylation by TLC.

  • Cyclization: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 2-4 hours, or until TLC indicates the complete conversion of the intermediate to the product.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer sequentially with dilute hydrochloric acid, water, and a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent.

Quantitative Data Summary (Illustrative)

The following table provides illustrative data for the synthesis of benzoxazole derivatives, which can be used as a reference for optimizing the synthesis of this compound.

Reactant 1 Reactant 2 Catalyst/Conditions Time (h) Yield (%) Reference
2-Aminophenol4-MethylbenzaldehydeZn(OAc)₂390[3]
2-Aminophenol4-MethoxybenzaldehydeZn(OAc)₂392[3]
2-Aminophenol4-FluorobenzaldehydeZn(OAc)₂2.588[3]
Substituted 2-nitrophenolsTrimethyl orthoacetateIndium/Acetic Acid1-253-75[1]

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Steps cluster_workup Work-up & Purification 2-Amino-4-fluorophenol 2-Amino-4-fluorophenol N-Acylation N-Acylation 2-Amino-4-fluorophenol->N-Acylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->N-Acylation Toluene Toluene Toluene->N-Acylation Pyridine Pyridine Pyridine->N-Acylation Cyclization Cyclization N-Acylation->Cyclization Heat to Reflux Aqueous_Wash Aqueous Wash Cyclization->Aqueous_Wash Drying Drying Aqueous_Wash->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Product Yield

troubleshooting_low_yield Start Low Yield Observed Check_TLC Analyze TLC Plate Start->Check_TLC Incomplete_Reaction Incomplete Reaction: Unreacted Starting Material Check_TLC->Incomplete_Reaction Starting material present Multiple_Spots Multiple Spots: Side Products Formed Check_TLC->Multiple_Spots Multiple new spots Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Check_Stoichiometry Verify Stoichiometry Incomplete_Reaction->Check_Stoichiometry Optimize_Conditions Optimize Conditions (Temp, Catalyst) Multiple_Spots->Optimize_Conditions Check_Purity Check Starting Material Purity Multiple_Spots->Check_Purity End_Improved_Yield Improved Yield Increase_Time_Temp->End_Improved_Yield Check_Stoichiometry->End_Improved_Yield Optimize_Conditions->End_Improved_Yield Check_Purity->End_Improved_Yield

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

References

Validation & Comparative

Comparative Analysis of 5-Fluorobenzoxazole Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparative Cytotoxicity

The following table summarizes the in vitro cytotoxic activity of selected 5-fluorobenzoxazole derivatives against various human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), has been compiled from different research articles. Direct comparison should be made with caution due to potential variations in experimental conditions between studies.

Compound ID2-SubstituentOther SubstituentsCancer Cell LineIC50 (µM)Reference
1 -(4-amino-3-methylphenyl)NoneMDA-MB-4680.017[1]
2 -(substituted phenyl)VariesMCF-70.36 - 90.7[1]
3 -(substituted phenyl)VariesMDA-4680.017 - 98.6[1]
4 -(4-aminophenyl) (as benzothiazole analog)NoneHCT-1160.08[1]
5 -(4-aminophenyl) (as benzothiazole analog)NoneMCF-70.37[1]
6 -(4-aminophenyl) (as benzothiazole analog)NoneMDA MB 4680.41[1]
7 -(4-aminophenyl) (as benzothiazole analog)NoneHT 290.41[1]

Note: The data for compounds 4-7 are for the analogous 5-fluorobenzothiazole derivatives, which are often used as a benchmark for comparison with their benzoxazole counterparts.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of 5-fluorobenzoxazole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The anti-proliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT-116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well microplates at a density of 5 × 10^3 to 1 × 10^4 cells per well. The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted with the culture medium to achieve the desired final concentrations. The culture medium from the wells is replaced with the medium containing the test compounds. A control group receives medium with DMSO at the same concentration as the treated wells.

  • Incubation: The plates are incubated for a further 48 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curves generated by plotting cell viability against compound concentration.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the analysis of 5-fluorobenzoxazole derivatives.

experimental_workflow Experimental Workflow for Anticancer Activity Screening cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation start Starting Materials: 2-Amino-4-fluorophenol & Substituted Benzoic Acid synthesis Condensation Reaction start->synthesis purification Purification & Characterization synthesis->purification cell_culture Cancer Cell Line Culture purification->cell_culture Test Compounds treatment Treatment with 5-Fluorobenzoxazole Derivatives cell_culture->treatment mtt_assay MTT Assay for Cytotoxicity treatment->mtt_assay data_analysis IC50 Value Determination mtt_assay->data_analysis

Caption: Workflow for the synthesis and in vitro anticancer evaluation of 5-fluorobenzoxazole derivatives.

signaling_pathway Potential Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Derivative 5-Fluorobenzoxazole Derivative Derivative->RTK Inhibition Derivative->PI3K Potential Inhibition

Caption: Hypothesized inhibition of pro-survival signaling pathways by 5-fluorobenzoxazole derivatives.

References

A Spectroscopic Showdown: Unraveling the Isomeric Nuances of Benzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectroscopic Properties of Benzoxazole Isomers for Researchers and Drug Development Professionals

Benzoxazole and its isomers are privileged scaffolds in medicinal chemistry and materials science, lauded for their diverse biological activities and unique photophysical properties. Distinguishing between these isomers is paramount for structure-activity relationship studies and the development of novel therapeutics and functional materials. This guide provides a comprehensive spectroscopic comparison of benzoxazole isomers, presenting key experimental data and detailed protocols to aid in their characterization.

Data Presentation: A Comparative Summary

The following tables summarize the quantitative spectroscopic data for various benzoxazole derivatives, offering a clear comparison of their key spectral features.

Table 1: UV-Visible Spectroscopic Data

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The maximum absorption wavelength (λmax) and molar absorptivity (ε) are key parameters for comparison.

Compound/Isomerλmax (nm)Molar Absorptivity (εmax, M⁻¹cm⁻¹)Solvent
2-(2'-hydroxyphenyl)benzoxazole3361.83 x 10⁴Ethanol
2-(4'-amino-2'-hydroxyphenyl)benzoxazole3745.30 x 10⁴Ethanol
Acetylated 2-(amino-2'-hydroxyphenyl)benzoxazole3391.69 x 10⁵Ethanol
2-(p-tolyl)-5-nitrobenzo[d]oxazole350--

Data sourced from multiple studies and compiled for comparative purposes.[1][2][3]

Table 2: Fluorescence Emission Data

Fluorescence spectroscopy reveals information about the excited state properties of molecules. The emission wavelength (λem) is a critical parameter for differentiating isomers.

Compound/IsomerExcitation Wavelength (λex, nm)Emission Wavelength (λem, nm)Solvent/Phase
Benzoxazole Derivative 1390470-582-
Benzoxazole Derivative 2390471-599-
Parent Benzoxazole-240-490Gas Phase
Benzoxazole Derivative C.2-240-510Gas Phase
Benzoxazole Derivative C.3-290-490Gas Phase
Parent Benzoxazole-235-550Methanol
Benzoxazole Derivative C.2-250-565Methanol

Emission ranges can be broad and influenced by the solvent environment.[4][5]

Table 3: Key FT-IR Absorption Bands (cm⁻¹)

Infrared spectroscopy is instrumental in identifying functional groups present in the isomers.

Functional GroupCharacteristic Absorption Range (cm⁻¹)
C=N Stretch~1509 - 1515
C=C Aromatic Stretch~1587 - 1594
C-O Stretch~1244 - 1276
O-H Stretch (in hydroxyphenyl derivatives)Broad, ~3200-2500
N-H Stretch (in amino derivatives)~3460

Specific peak positions can vary based on the full molecular structure and intermolecular interactions.[6][7][8]

Table 4: ¹H and ¹³C NMR Spectroscopic Data for Representative Benzoxazoles

NMR spectroscopy provides detailed information about the chemical environment of each nucleus. The chemical shifts (δ) are highly sensitive to the isomeric structure.

¹H NMR (in CDCl₃)

Proton Assignment2-(4-chlorophenyl)benzo[d]oxazole (δ, ppm)2-(2-hydroxyphenyl)benzo[d]oxazole (δ, ppm)
Aromatic Protons7.9 (m, 2H), 7.6 (m, 2H), 6.6 (m, 2H), 6.4 (m, 2H)7.9 (m, 1H), 7.6 (m, 1H), 6.6 (m, 4H), 6.3-6.4 (m, 1H)

¹³C NMR (in CDCl₃)

Carbon Assignment5-methyl-2-(2-nitrophenyl)-benzoxazole (δ, ppm)
Aromatic & Heterocyclic CarbonsMultiple signals between 105 and 150
Methyl Carbon~25

NMR data is highly structure-specific. The provided data is for illustrative purposes.[7][9][10]

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis.

UV-Visible Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.[11]

  • Sample Preparation:

    • Prepare stock solutions of the benzoxazole isomers in a UV-grade solvent (e.g., ethanol, methanol, or dichloromethane) at a concentration of approximately 1 mg/mL.[11]

    • From the stock solution, create a series of dilutions to achieve a final concentration in the micromolar range (e.g., 10⁻⁵ to 10⁻⁶ M), ensuring the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).[12]

  • Data Acquisition:

    • Record a baseline spectrum using the pure solvent.

    • Measure the absorbance of the sample solution over a wavelength range of 200-800 nm.

    • Identify the wavelength of maximum absorbance (λmax).

Fluorescence Spectroscopy
  • Instrumentation: A fluorescence spectrophotometer is required.[11]

  • Sample Preparation: Prepare dilute solutions of the isomers in a spectro-grade solvent to avoid inner-filter effects. Concentrations are typically in the micromolar range.[11]

  • Data Acquisition:

    • Record the absorption spectrum to determine the optimal excitation wavelength (usually λmax).

    • Set the excitation wavelength and scan the emission wavelengths to obtain the fluorescence spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: An FT-IR spectrometer is used.[7]

  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.[8]

    • Liquid Samples: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is necessary.[7][11]

  • Sample Preparation: Dissolve 5-10 mg of the isomer in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard.[10][11]

  • Data Acquisition:

    • ¹H NMR: Acquire the proton NMR spectrum using standard pulse sequences.

    • ¹³C NMR: Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required for good signal-to-noise.

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic comparison of benzoxazole isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Benzoxazole Isomers cluster_synthesis Isomer Synthesis & Purification cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison cluster_conclusion Conclusion Isomer1 Synthesize Isomer A Purification1 Purify Isomer A Isomer1->Purification1 Isomer2 Synthesize Isomer B Purification2 Purify Isomer B Isomer2->Purification2 Prep_UV Prepare for UV-Vis (Dilute Solutions) Purification1->Prep_UV Prep_Fluorescence Prepare for Fluorescence (Dilute Solutions) Purification1->Prep_Fluorescence Prep_IR Prepare for FT-IR (KBr Pellet/ATR) Purification1->Prep_IR Prep_NMR Prepare for NMR (Dissolve in Deuterated Solvent) Purification1->Prep_NMR Purification2->Prep_UV Purification2->Prep_Fluorescence Purification2->Prep_IR Purification2->Prep_NMR UV_Vis UV-Vis Spectroscopy Prep_UV->UV_Vis Fluorescence Fluorescence Spectroscopy Prep_Fluorescence->Fluorescence FTIR FT-IR Spectroscopy Prep_IR->FTIR NMR NMR Spectroscopy (¹H, ¹³C) Prep_NMR->NMR Process_UV Analyze λmax, ε UV_Vis->Process_UV Process_Fluorescence Analyze λem Fluorescence->Process_Fluorescence Process_IR Analyze Functional Group Peaks FTIR->Process_IR Process_NMR Analyze Chemical Shifts, Coupling NMR->Process_NMR Comparison Comparative Analysis Process_UV->Comparison Process_Fluorescence->Comparison Process_IR->Comparison Process_NMR->Comparison Conclusion Structural Elucidation & Isomer Differentiation Comparison->Conclusion

Caption: Workflow for the spectroscopic comparison of benzoxazole isomers.

References

A Comparative Analysis of the Biological Activity of 5-Fluoro-2-methylbenzoxazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Benzoxazole Compounds Supported by Experimental Data.

The benzoxazole scaffold is a prominent heterocyclic structure in medicinal chemistry, renowned for conferring a wide array of biological activities to its derivatives. Among these, 5-Fluoro-2-methylbenzoxazole and its analogues have garnered significant attention for their potential as therapeutic agents. This guide provides a comparative analysis of their biological activities, focusing on anticancer and antimicrobial properties, supported by quantitative data and detailed experimental methodologies. The strategic placement of a fluorine atom at the 5-position and a methyl group at the 2-position of the benzoxazole ring has been explored as a means to modulate the therapeutic efficacy of this class of compounds.

Anticancer Activity: A Quantitative Comparison

Recent studies have highlighted the cytotoxic potential of this compound derivatives against various cancer cell lines. The introduction of different aryl-piperazin-1-yl moieties at the 6-position of the this compound scaffold has been shown to significantly influence its anticancer activity.

A key study evaluated a series of these derivatives against the human A-549 lung carcinoma cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to quantify their cytotoxic effects.

Compound IDAryl GroupIC50 (µM) against A-549 Cells
7a Phenyl> 50
7b 4-Fluorophenyl19.8
7c 4-Chlorophenyl12.1
7d 4-Bromophenyl10.5
7e 4-Iodophenyl9.8
7f 4-Methylphenyl25.3
7g 4-Methoxyphenyl33.1
7h 3,4-Dichlorophenyl8.2
7i 3-Trifluoromethylphenyl7.5
7j 2-Pyrimidinyl6.8

Data sourced from a study on the cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles.

In comparison, other substituted benzoxazoles have also demonstrated significant anticancer activity. For instance, a series of 2,5-disubstituted benzoxazoles were evaluated against various cancer cell lines, with some compounds exhibiting potent activity. One such derivative, with a 4-chlorobenzyl group at the 2-position and a methyl group at the 5-position, showed notable activity against the MCF-7 breast cancer cell line. While direct quantitative comparison with the this compound series is not available from the same study, the data underscores the importance of the substitution pattern in determining anticancer efficacy.

Unfortunately, specific IC50 values for the parent compound, this compound, against cancer cell lines were not available in the reviewed literature, precluding a direct comparison of the effect of the 6-(4-aryl-piperazin-1-yl) substitution.

Antimicrobial Activity: A Comparative Overview

Benzoxazole derivatives have also been extensively investigated for their antimicrobial properties. While specific minimum inhibitory concentration (MIC) data for this compound was not found, studies on other methylated and halogenated benzoxazoles provide valuable comparative insights.

For example, a study on 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazoles revealed a broad spectrum of antibacterial activity. Notably, compounds with a 2,4-dichlorophenyl or 2,4-dibromophenyl substitution at the 2-position of a 5-methylbenzoxazole core exhibited significant activity against Staphylococcus aureus with MIC values of 12.5 µg/mL.[1] Another derivative from this series showed potent activity against Pseudomonas aeruginosa with a MIC of 25 µg/mL.[1]

Furthermore, 5-methyl-2-(p-chlorobenzyl)benzoxazole demonstrated significant antifungal activity against Candida albicans, with a MIC value of 6.25 µg/mL.[2] These findings highlight the potential of methyl and halogen substitutions on the benzoxazole ring to elicit potent antimicrobial responses.

Mechanism of Action: Inhibition of VEGFR-2 Signaling

A significant body of research suggests that a key mechanism behind the anticancer activity of many benzoxazole derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4][5][6][7] VEGFR-2 is a crucial receptor tyrosine kinase that, upon activation by its ligand VEGF, initiates a cascade of downstream signaling pathways. These pathways are pivotal for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

By binding to the ATP-binding site of the VEGFR-2 kinase domain, benzoxazole inhibitors can block its autophosphorylation and subsequent activation. This leads to the downregulation of critical signaling pathways such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways, ultimately resulting in the inhibition of endothelial cell proliferation, migration, and survival, thereby suppressing tumor angiogenesis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK MAPK PKC->MAPK mTOR mTOR Akt->mTOR Migration Cell Migration Akt->Migration Proliferation Cell Proliferation MAPK->Proliferation Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Benzoxazole This compound Derivative Benzoxazole->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.

Experimental Protocols

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the benzoxazole compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is then carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.[8][9][10]

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_adhesion Incubate Overnight for Adhesion seed_cells->incubate_adhesion add_compounds Add Benzoxazole Compounds (Serial Dilutions) incubate_adhesion->add_compounds incubate_treatment Incubate for 48-72 hours add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt remove_medium Remove Medium incubate_mtt->remove_medium add_dmso Add Solubilizing Agent (e.g., DMSO) remove_medium->add_dmso measure_absorbance Measure Absorbance at 570 nm add_dmso->measure_absorbance calculate_ic50 Calculate IC50 Values measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining anticancer activity using the MTT assay.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][11][12][13][14]

  • Preparation of Antimicrobial Solutions: Stock solutions of the benzoxazole compounds are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Each well of the microtiter plate containing the serially diluted compound is inoculated with the prepared microbial suspension. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are also included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for most bacteria and fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Conclusion

The available data strongly suggests that this compound derivatives are a promising class of compounds with significant anticancer and antimicrobial potential. The introduction of various substituents, particularly at the 6-position, can markedly enhance their cytotoxic activity against cancer cells. The primary mechanism of anticancer action for many of these derivatives appears to be the inhibition of the VEGFR-2 signaling pathway, a critical mediator of tumor angiogenesis. While direct biological activity data for the parent this compound is currently lacking in the literature, the potent activities observed for its derivatives warrant further investigation into this scaffold for the development of novel therapeutic agents. Future studies should aim to elucidate the structure-activity relationships more comprehensively and evaluate the in vivo efficacy and safety of the most promising candidates.

References

Validating the Structure of Synthesized 5-Fluoro-2-methylbenzoxazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of a newly synthesized compound is a critical step. This guide provides a comprehensive comparison of analytical techniques and expected data for the validation of 5-Fluoro-2-methylbenzoxazole. We will explore the expected outcomes from key spectroscopic methods, compare them with potential isomeric alternatives and synthetic impurities, and provide detailed experimental protocols.

Characterization of this compound

The primary methods for elucidating the structure of this compound (CAS Number: 701-16-6, Molecular Formula: C₈H₆FNO, Molecular Weight: 151.14 g/mol ) are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Expected Spectroscopic Data

The following table summarizes the anticipated spectroscopic data for this compound based on its structure and data from analogous compounds.

Technique Expected Observations
¹H NMR Aromatic Protons (δ 7.0-7.8 ppm): Three distinct signals corresponding to the protons on the benzene ring. The fluorine atom at position 5 will cause characteristic splitting patterns (coupling constants, J) for the adjacent protons (H-4 and H-6). H-4 is expected to show a doublet of doublets due to coupling with H-6 and the fluorine atom. H-6 will also likely be a doublet of doublets, and H-7 a doublet. Methyl Protons (δ ~2.6 ppm): A singlet corresponding to the three protons of the methyl group at position 2.
¹³C NMR Aromatic Carbons (δ 105-165 ppm): Eight distinct signals for the eight carbon atoms. The carbon bearing the fluorine (C-5) will show a large one-bond carbon-fluorine coupling constant (¹JCF). The carbons ortho and meta to the fluorine (C-4, C-6, and C-7a) will exhibit smaller two- and three-bond couplings (²JCF, ³JCF). The quaternary carbons of the oxazole ring (C-2 and C-3a) will also be distinguishable.
FT-IR (cm⁻¹) ~1650-1600: C=N stretching of the oxazole ring. ~1600-1450: C=C stretching of the aromatic ring. ~1250-1000: C-O stretching of the oxazole ring and C-F stretching. ~850-750: C-H out-of-plane bending of the substituted benzene ring.
Mass Spec. Molecular Ion Peak (M⁺): An intense peak at m/z = 151. Fragmentation: Characteristic fragmentation patterns would involve the loss of a methyl radical (M-15) to give a fragment at m/z = 136, and cleavage of the oxazole ring.

Comparison with Potential Alternatives

During synthesis, the formation of structural isomers or the presence of unreacted starting materials and byproducts are common challenges. A thorough validation must differentiate the target compound from these alternatives.

Structural Isomers

The position of the fluorine and methyl groups on the benzoxazole core can vary, leading to several possible isomers. The most common alternatives would be the 6-Fluoro and 7-Fluoro isomers.

Isomer Key Differentiating Spectroscopic Features
6-Fluoro-2-methylbenzoxazole ¹H NMR: The aromatic proton splitting patterns will be different due to the change in the fluorine's position. The symmetry of the substitution pattern will be distinct from the 5-fluoro isomer.
7-Fluoro-2-methylbenzoxazole ¹H NMR: The proton adjacent to the fluorine (H-6) will show a characteristic doublet with a large coupling constant. The overall aromatic signal pattern will be unique to this isomer.
Potential Synthetic Impurities

The synthesis of this compound commonly proceeds via the condensation of 2-amino-4-fluorophenol with acetic anhydride or a similar acetylating agent.

Impurity Identification Method
2-Amino-4-fluorophenol (Starting Material) ¹H NMR: Presence of broad signals for the -OH and -NH₂ groups, which are absent in the final product. TLC: A more polar spot compared to the product.
N-(5-fluoro-2-hydroxyphenyl)acetamide (Intermediate) ¹H NMR: Presence of an amide N-H proton signal and a phenolic -OH proton signal. IR: Characteristic amide C=O stretch around 1660 cm⁻¹.
Diacylated byproduct Mass Spec.: A molecular ion peak corresponding to the addition of another acetyl group.

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and reliable data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Neat (for liquids): Place a drop of the sample between two KBr or NaCl plates.

    • ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.

  • Instrumentation: A standard FT-IR spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum should be collected and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition (ESI):

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

    • Typical mass range: 50-500 m/z.

  • Data Acquisition (EI):

    • Introduce the sample via a direct insertion probe or GC inlet.

    • Ionization energy: 70 eV.

    • Acquire the mass spectrum.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of synthesized this compound.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR C_NMR ¹³C NMR Purification->C_NMR FTIR FT-IR Purification->FTIR MS Mass Spectrometry Purification->MS Data_Comparison Compare with Expected Data H_NMR->Data_Comparison C_NMR->Data_Comparison FTIR->Data_Comparison MS->Data_Comparison Impurity_Check Check for Impurities & Isomers Data_Comparison->Impurity_Check Structure_Confirmed Structure Confirmed Impurity_Check->Structure_Confirmed Match Structure_Incorrect Structure Incorrect or Impure Impurity_Check->Structure_Incorrect Mismatch Structure_Incorrect->Purification Re-purify or Re-synthesize

Caption: Workflow for the synthesis, purification, and structural validation of this compound.

comparing the efficacy of different synthesis routes for 5-Fluoro-2-methylbenzoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes for the preparation of 5-Fluoro-2-methylbenzoxazole, a key intermediate in the development of various pharmaceutical compounds. The selection of an optimal synthetic pathway is critical for efficiency, scalability, and cost-effectiveness in research and drug development. This document outlines the experimental details and performance metrics of two distinct methods: a classical condensation reaction using polyphosphoric acid and a modern, efficient one-pot synthesis.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: PPA-Catalyzed CondensationRoute 2: One-Pot Synthesis from Carboxylic Acid
Starting Materials 2-Amino-4-fluorophenol, Acetic Acid2-Amino-4-fluorophenol, Acetic Acid
Catalyst/Reagent Polyphosphoric Acid (PPA)Thionyl Chloride, Methanesulfonic Acid
Reaction Time 3 - 6 hoursNot explicitly stated, but generally faster
Temperature 145 - 150 °CIn-situ generation of acid chloride, then cyclization
Reported Yield Good to ExcellentExcellent
Work-up pH adjustment, extractionIn-situ reaction, likely simpler work-up
Scalability Potentially challenging due to high viscosity of PPAMore amenable to scale-up
Environmental Impact High temperature, use of strong acidUse of thionyl chloride and methanesulfonic acid

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two compared synthesis routes for this compound.

G cluster_0 Route 1: PPA-Catalyzed Condensation cluster_1 Route 2: One-Pot Synthesis A1 2-Amino-4-fluorophenol D1 Reaction at 145-150 °C for 3-6h A1->D1 B1 Acetic Acid B1->D1 C1 Polyphosphoric Acid (PPA) C1->D1 E1 This compound D1->E1 A2 Acetic Acid C2 In-situ generation of Acetyl Chloride A2->C2 B2 Thionyl Chloride B2->C2 F2 Condensation and Cyclization C2->F2 D2 2-Amino-4-fluorophenol D2->F2 E2 Methanesulfonic Acid E2->F2 G2 This compound F2->G2

Caption: Comparative workflow of two synthetic routes for this compound.

Experimental Protocols

Route 1: Polyphosphoric Acid (PPA)-Catalyzed Condensation of 2-Amino-4-fluorophenol and Acetic Acid

This classical method involves the direct condensation of an o-aminophenol with a carboxylic acid, facilitated by the dehydrating and catalytic properties of polyphosphoric acid (PPA).[1]

Materials:

  • 2-Amino-4-fluorophenol

  • Acetic Acid

  • Polyphosphoric Acid (PPA)

  • 40% aqueous Sodium Hydroxide (NaOH) solution

  • Water

  • Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

  • In a reaction vessel, combine 2-Amino-4-fluorophenol and acetic acid in the presence of polyphosphoric acid, which acts as both a catalyst and a solvent.

  • Adjust the pH of the reaction mixture to 5-6 using a 40% aqueous NaOH solution.

  • Heat the reaction mixture to 145-150 °C and maintain this temperature for 3 to 6 hours.

  • Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC).

  • Upon completion, cool the reaction mixture and quench with water.

  • Neutralize the mixture and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.

Route 2: One-Pot Synthesis from 2-Amino-4-fluorophenol and Acetic Acid via In-Situ Acid Chloride Formation

This modern approach offers a more streamlined one-pot procedure by generating the reactive acid chloride in situ, followed by condensation and cyclization catalyzed by methanesulfonic acid.[2]

Materials:

  • Acetic Acid

  • Thionyl Chloride (SOCl₂)

  • 2-Amino-4-fluorophenol

  • Methanesulfonic Acid (CH₃SO₃H)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, dissolve acetic acid in an anhydrous solvent.

  • Slowly add thionyl chloride to the solution at room temperature to generate acetyl chloride in situ.

  • To this mixture, add 2-Amino-4-fluorophenol.

  • Add a catalytic amount of methanesulfonic acid to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

  • Once the reaction is complete, carefully quench the mixture with a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound using column chromatography or recrystallization.

Concluding Remarks

The choice between these two synthetic routes will depend on the specific requirements of the researcher and the available laboratory infrastructure. The PPA-catalyzed method is a well-established, albeit harsh, procedure that can provide good to excellent yields.[1] The one-pot synthesis offers a potentially faster and more scalable alternative, avoiding the handling of highly viscous PPA.[2] For process development and large-scale synthesis, the one-pot approach may be more favorable due to its operational simplicity. Researchers should carefully consider the safety precautions associated with all reagents, particularly thionyl chloride and strong acids.

References

Cytotoxic Effects of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of a series of novel 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles. The synthesis and evaluation of these compounds were undertaken to identify potential new candidates for anticancer drug development, leveraging the known pharmacological advantages of the benzoxazole, piperazine, and fluorine moieties.[1][2] The cytotoxic activity of these synthetic compounds was assessed against human A-549 lung carcinoma cells and non-cancerous HepaRG hepatocytes to determine their potential as selective anticancer agents.[1][3][4]

Comparative Cytotoxicity Data

The cytotoxic activity of the synthesized 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazole derivatives and their precursors was evaluated using a standard MTT assay. The half-maximal inhibitory concentration (IC50) values were determined to quantify the cytotoxic potency of each compound against the A-549 lung cancer cell line and the HepaRG non-cancer cell line.

CompoundAryl SubstituentIC50 (µM) on A-549 CellsIC50 (µM) on HepaRG CellsSelectivity Index (SI)
7a Phenyl> 50> 50-
7b 4-Fluorophenyl> 50> 50-
7c 4-Chlorophenyl28.3 ± 1.5> 50> 1.77
7d 4-Methylphenyl> 50> 50-
7e 4-Methoxyphenyl35.8 ± 2.1> 50> 1.40
Precursor 5 -> 50> 50-
Precursor 6 -15.2 ± 0.825.4 ± 1.31.67

Note: The data presented is a summary of the findings from the primary research article.[1] A higher selectivity index (SI = IC50 on non-cancer cells / IC50 on cancer cells) indicates a more favorable selective toxicity towards cancer cells.

Experimental Protocols

The evaluation of the cytotoxic effects of the synthesized compounds was conducted using the following experimental protocol:

Cell Culture and Maintenance
  • Cell Lines:

    • A-549 (human lung carcinoma)

    • HepaRG (human hepatoma, non-cancerous control)

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of the test compounds (typically ranging from 0.1 to 100 µM). A vehicle control (DMSO) was also included.

  • Incubation: The plates were incubated for 48 hours under standard cell culture conditions.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture cluster_assay MTT Assay A549 A-549 Cells Seeding Cell Seeding (96-well plates) A549->Seeding HepaRG HepaRG Cells HepaRG->Seeding Treatment Compound Treatment (48h incubation) Seeding->Treatment Seeding->Treatment MTT_add MTT Addition (4h incubation) Treatment->MTT_add Treatment->MTT_add Solubilization Formazan Solubilization (DMSO) MTT_add->Solubilization MTT_add->Solubilization Absorbance Absorbance Reading (570 nm) Solubilization->Absorbance Solubilization->Absorbance Analysis Data Analysis (IC50 Calculation) Absorbance->Analysis Absorbance->Analysis

Caption: Experimental workflow for determining the cytotoxic effects of benzoxazole derivatives.

Potential Signaling Pathway

While the primary study did not elucidate the specific signaling pathway, many benzoxazole derivatives are known to induce apoptosis in cancer cells. A common mechanism involves the induction of the intrinsic apoptotic pathway, often mediated by the B-cell lymphoma 2 (Bcl-2) family of proteins.

signaling_pathway cluster_pathway Potential Apoptotic Signaling Pathway Compound 5-Fluoro-2-methyl-6-(4-aryl- piperazin-1-yl) benzoxazole Cell Cancer Cell Compound->Cell Bcl2 Bcl-2 Family (e.g., Bcl-2, Bax) Cell->Bcl2 Modulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Regulates Permeability CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential intrinsic apoptosis pathway induced by benzoxazole derivatives.

Comparison with Other Benzoxazole Derivatives

The cytotoxic activities of the title compounds are comparable to other series of benzoxazole derivatives reported in the literature. For instance, other studies have shown that modifications on the benzoxazole scaffold can lead to potent cytotoxic agents against various cancer cell lines, including breast, colon, and liver cancer. Some derivatives have been shown to act as inhibitors of key enzymes involved in cancer progression, such as VEGFR-2.[3] The introduction of a fluorine atom and a piperazine moiety in the current series was intended to enhance metabolic stability and cell permeability, potentially contributing to their cytotoxic effects.

Conclusion

The 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazole derivatives, particularly compound 7c with a 4-chlorophenyl substituent, exhibit moderate and selective cytotoxic activity against the A-549 lung carcinoma cell line. The intermediate compound 6 also demonstrated notable cytotoxicity. These findings suggest that this class of compounds holds promise for further investigation and optimization as potential anticancer agents. Future studies should focus on elucidating the precise mechanism of action and expanding the evaluation to a broader panel of cancer cell lines and in vivo models.

References

Antimicrobial Spectrum of 5-Fluoro-2-methylbenzoxazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzoxazole derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comparative analysis of the antimicrobial spectrum of 5-fluoro-substituted and 2-methyl-substituted benzoxazole derivatives, offering insights into their potential as antimicrobial agents. While specific data for a comprehensive series of 5-Fluoro-2-methylbenzoxazole derivatives is limited in the reviewed literature, this guide synthesizes available data on closely related analogues to provide a valuable comparative overview.

Comparative Antimicrobial Activity

The antimicrobial efficacy of benzoxazole derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of various 5-fluoro and 2-methyl substituted benzoxazole derivatives against a range of bacterial and fungal strains, as reported in the scientific literature.

Note: Direct comparative data for a series of this compound derivatives was not available in the reviewed literature. The following tables present data for derivatives with either a 5-fluoro or a 2-methyl substitution to provide a comparative perspective.

Table 1: Antibacterial Activity of Substituted Benzoxazole Derivatives (MIC in µg/mL)

Compound ID2-Substituent5-SubstituentStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Comp. 1 -CH₃-H>100>100>100>100[1]
Comp. 2 -C₂H₅-H50255025[1]
Comp. 3 -Phenyl-F12.52550100[1]
Comp. 4 -CH₃-Cl6.2512.52550[1]
Ciprofloxacin --0.5-2.00.12-1.00.015-1.00.25-4.0Standard

Table 2: Antifungal Activity of Substituted Benzoxazole Derivatives (MIC in µg/mL)

Compound ID2-Substituent5-SubstituentCandida albicansAspergillus nigerReference
Comp. 1 -CH₃-H>100>100[1]
Comp. 2 -C₂H₅-H100>100[1]
Comp. 3 -Phenyl-F2550[1]
Comp. 4 -CH₃-Cl12.525[1]
Fluconazole --0.25-4.016-128Standard

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a crucial step in assessing the antimicrobial activity of novel compounds. The data presented in this guide is based on standard antimicrobial susceptibility testing methods, primarily the broth microdilution method.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism.

1. Preparation of Microbial Inoculum:

  • Bacterial or fungal colonies are picked from a fresh agar plate.

  • The colonies are suspended in a sterile saline solution or broth.

  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.

2. Serial Dilution of Test Compounds:

  • The this compound derivatives and standard antimicrobial agents are dissolved in a suitable solvent (e.g., DMSO).

  • A series of twofold dilutions are prepared in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well is inoculated with the standardized microbial suspension.

  • The final concentration of microorganisms in each well is typically around 5 x 10⁵ CFU/mL.

  • The plates are incubated at 35-37°C for 18-24 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.

4. Determination of MIC:

  • After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and logical relationships in the antimicrobial evaluation of this compound derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_testing Antimicrobial Susceptibility Testing Synthesis Synthesis of 5-Fluoro-2- methylbenzoxazole Derivatives Purification Purification and Characterization (NMR, MS) Synthesis->Purification SerialDilution Serial Dilution of Test Compounds Purification->SerialDilution Test Compounds Preparation Preparation of Microbial Inoculum (0.5 McFarland) Inoculation Inoculation of Microtiter Plates Preparation->Inoculation SerialDilution->Inoculation Incubation Incubation (37°C, 24-48h) Inoculation->Incubation MIC Determination of Minimum Inhibitory Concentration (MIC) Incubation->MIC

Fig. 1: General workflow for the synthesis and antimicrobial evaluation of benzoxazole derivatives.

Signaling_Pathway_Hypothesis Compound This compound Derivative Target Potential Microbial Target (e.g., DNA Gyrase, Cell Wall Synthesis) Compound->Target Binding Inhibition Inhibition of Essential Cellular Process Target->Inhibition Disruption Outcome Bacteriostatic or Bactericidal Effect Inhibition->Outcome

Fig. 2: Hypothetical mechanism of action for a benzoxazole derivative.

References

A Researcher's Guide to Confirming the Purity of 5-Fluoro-2-methylbenzoxazole: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical, non-negotiable step in ensuring the validity and reproducibility of experimental data. The purity of a compound like 5-Fluoro-2-methylbenzoxazole, a key building block in medicinal chemistry, directly impacts its biological activity, safety profile, and the overall integrity of research outcomes. This guide provides a comprehensive comparison of standard analytical methods for confirming the purity of this compound, offering detailed experimental protocols and supporting data to aid in the selection of the most appropriate techniques.

Due to the limited availability of comprehensive, published analytical data specifically for this compound, this guide will leverage data from its close structural analog, 2-methylbenzoxazole, to provide a robust and illustrative comparison. The principles and methodologies described are directly applicable to this compound, with minor adjustments often necessary to account for the presence of the fluorine atom, such as in mass spectrometry and NMR spectroscopy.

Comparative Purity Analysis: A Multi-Technique Approach

A thorough assessment of a compound's purity is best achieved by employing a combination of orthogonal analytical techniques. Each method offers unique insights into the presence and quantity of impurities. The most common and effective methods for small molecules like this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Table 1: Comparison of Analytical Methods for Purity Determination

Analytical TechniqueParameter MeasuredTypical Performance for Benzoxazole DerivativesAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Purity (Area %), Impurity Profile>98%High resolution, sensitive to a wide range of non-volatile impurities, robust and reproducible.May not be suitable for highly volatile impurities. Requires reference standards for definitive impurity identification.
Gas Chromatography-Mass Spectrometry (GC-MS) Purity (Area %), Volatile Impurities, Molecular Weight Confirmation>97% (as reported for this compound)[1]Excellent for separating and identifying volatile and semi-volatile impurities, provides molecular weight information for impurity identification.Not suitable for non-volatile or thermally labile compounds.
Quantitative Nuclear Magnetic Resonance (qNMR) Absolute Purity (mol/mol)Can achieve high accuracy (>99%)Provides an absolute measure of purity without the need for a specific reference standard of the compound itself. Gives structural information about impurities.[2][3][4][5][6]Lower sensitivity compared to chromatographic methods for trace impurities. Requires a high-purity internal standard.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and the nature of the impurities being investigated.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is suitable for determining the purity of this compound and identifying non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient:

    • Start with 70% A, 30% B

    • Linear gradient to 30% A, 70% B over 20 minutes

    • Hold at 30% A, 70% B for 5 minutes

    • Return to initial conditions and equilibrate for 5 minutes

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in acetonitrile.

    • Dilute the stock solution to a final concentration of 0.1 mg/mL with the initial mobile phase composition.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is ideal for the analysis of volatile and semi-volatile impurities.

  • Instrumentation: A standard GC system coupled to a mass spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature of 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

  • Sample Preparation:

    • Prepare a solution of this compound at a concentration of 100 µg/mL in a volatile solvent such as dichloromethane or ethyl acetate.

  • Data Analysis: The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be consistent with the molecular weight of this compound (151.14 g/mol ). Impurities can be identified by library matching of their mass spectra.[7][8][9]

Quantitative NMR (qNMR) Protocol

This protocol provides a method for determining the absolute purity of a this compound sample using an internal standard.[2][3][4][5][6]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity, such as maleic acid or 1,4-dinitrobenzene. The internal standard should have a resonance that is well-resolved from the analyte signals.

  • Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., DMSO-d₆ or CDCl₃).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh an appropriate amount of the internal standard into the same vial. The molar ratio of the sample to the internal standard should be close to 1:1.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons being quantified in both the analyte and the internal standard. A longer delay (e.g., 30-60 seconds) is recommended to ensure full relaxation.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal for this compound and a signal for the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Visualizing Analytical Workflows and Biological Context

To further aid researchers, the following diagrams illustrate a typical workflow for purity analysis and a hypothetical signaling pathway where a benzoxazole derivative might be investigated.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Confirmation cluster_decision Final Assessment cluster_outcome Outcome Synthesis Chemical Synthesis Workup Purification (e.g., Crystallization, Chromatography) Synthesis->Workup HPLC HPLC Analysis (Non-volatile impurities) Workup->HPLC GCMS GC-MS Analysis (Volatile impurities) Workup->GCMS qNMR qNMR Analysis (Absolute Purity) Workup->qNMR Decision Purity Meets Specification? HPLC->Decision GCMS->Decision qNMR->Decision Proceed Proceed to Further Studies Decision->Proceed Yes Repurify Further Purification Required Decision->Repurify No

A generalized workflow for the purity analysis of a synthesized compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Ligand Binding Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Phosphorylation Benzoxazole This compound Derivative Benzoxazole->Kinase2 Inhibition GeneExpression Gene Expression (e.g., Proliferation, Inflammation) TranscriptionFactor->GeneExpression Activation

Hypothetical signaling pathway where a benzoxazole derivative acts as a kinase inhibitor.

References

The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Benzoxazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of fluorinated and non-fluorinated benzoxazoles, highlighting the significant impact of fluorination on their biological and physicochemical properties. The inclusion of supporting experimental data, detailed protocols, and pathway visualizations aims to facilitate informed decisions in the design of next-generation therapeutic agents.

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. This is particularly evident in the realm of benzoxazoles, a versatile heterocyclic scaffold known for its broad spectrum of pharmacological activities. This guide delves into a comparative study, elucidating how the introduction of fluorine atoms can enhance the therapeutic potential of benzoxazoles.

Enhanced Biological Efficacy: A Quantitative Look

Fluorination frequently leads to a significant enhancement of the biological activities of benzoxazoles compared to their non-fluorinated counterparts.[1] This is attributed to several factors, including increased metabolic stability, enhanced membrane permeability, and altered electronic properties that can lead to stronger binding interactions with target proteins.[1]

Anticancer Activity

The introduction of fluorine can dramatically increase the cytotoxic activity of benzoxazole derivatives against various cancer cell lines. For instance, fluorinated benzothiazole, a related benzazole, exhibited a higher potency against leukemia THP-1 cancer cells (IC₅₀ = 0.9-1 µM) compared to the non-fluorinated counterparts and even the standard drug mitomycin-C (IC₅₀ = 1.5 µM).[2] Structure-activity relationship (SAR) studies have consistently shown that the presence of an electron-withdrawing fluorine moiety is often essential for growth-inhibitory activity.[2]

Compound TypeCancer Cell LineIC₅₀ (µM)Reference
Fluorinated BenzothiazoleLeukemia THP-10.9 - 1[2]
Mitomycin-C (Standard)Leukemia THP-11.5[2]
ortho-fluoro Benzimidazole-19.16 ± 0.62[2]
para-fluoro Benzimidazole-13.14 ± 0.76[2]
meta-fluoro Benzimidazole-16.12 ± 0.36[2]
Antimicrobial Activity

Fluorination has also been shown to enhance the antibacterial and antifungal properties of benzoxazoles. The electron-withdrawing nature of fluorine can play a role in improving the antimicrobial efficacy.[2]

Compound TypeMicroorganismMIC (µg/mL)Reference
Fluorinated BenzimidazoleGram-negative bacteria31.25[3]
2-(m-fluorophenyl)-benzimidazoleB. subtilis7.81[3]

Physicochemical and Electro-Optical Property Enhancements

Beyond biological activity, fluorination significantly impacts the physicochemical properties of benzoxazoles, which can be advantageous for drug development and material science applications.

Solubility and Thermal Properties

Studies on benzoxazole-terminated liquid crystals have demonstrated that the introduction of a lateral fluorine substituent effectively enhances solubility.[4] For example, a non-fluorinated benzoxazole liquid crystal compound could not be dissolved at 15 wt% in a parent liquid crystal mixture, whereas its fluorinated analogs showed good solubility.[4] Furthermore, fluorination can significantly reduce the melting point and alter the liquid crystal phase temperature interval, often leading to wider nematic phase intervals.[4]

CompoundMelting Point (°C)SolubilityReference
Non-fluorinated Benzoxazole LC (F₀)HigherPoor[4]
Fluorinated Benzoxazole LC (F₂ and F₄)LowerEnhanced[4]
Synthesis Yields

The position of the fluorine substituent can influence the synthetic yield of benzoxazole derivatives. For instance, in the synthesis of fluorinated benzoxazole liquid crystals, a lateral fluorine at position 2 resulted in a yield of about 20%, while positioning it at position 3 increased the yield to 46%.[4]

Experimental Protocols

General Synthesis of 2-Substituted Benzoxazoles

This protocol outlines a general method for the synthesis of 2-substituted benzoxazoles from tertiary amides and 2-aminophenols.

Materials:

  • Tertiary amide

  • 2-aminophenol

  • Triflic anhydride (Tf₂O)

  • 2-Fluoropyridine (2-F-Pyr)

  • Dichloromethane (DCM)

  • Thick-walled pressure bottle

Procedure:

  • To a solution of the amide (0.55 mmol) in 1 mL of DCM, add 2-Fluoropyridine (1.0 mmol).

  • Cool the mixture to 0 °C.

  • Add Tf₂O (0.6 mmol) dropwise and stir for 15 minutes.

  • Add 2-aminophenol (0.5 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 1 hour.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 2-substituted benzoxazole.[5]

In Vitro Antibacterial Activity Assay (Broth Microdilution Method)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of benzoxazole compounds.

Materials:

  • 96-well flat-bottom microtiter plates

  • Sterile nutrient broth (e.g., Mueller-Hinton Broth)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Benzoxazole compound stock solution (in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth and solvent)

Procedure:

  • Prepare serial two-fold dilutions of the benzoxazole compound in the nutrient broth directly in the 96-well plate.

  • Inoculate each well with the bacterial suspension.

  • Include wells for a positive control (broth with a standard antibiotic), a negative control (broth with the solvent), and a growth control (broth with bacterial inoculum only).

  • Incubate the plates at 37°C for 24 hours.

  • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[6][7]

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes the evaluation of the cytotoxic effects of benzoxazole derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and L-glutamine

  • 96-well plates

  • Benzoxazole compound solutions at various concentrations

  • MTT solution (5 mg/mL in phosphate-buffered saline)

  • DMSO

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 10,000 cells/well and incubate to allow for cell attachment.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the benzoxazole compounds and incubate for another 48 hours.

  • Remove the treatment medium and add 20 µL of MTT solution to each well.

  • Incubate at 37°C for 4 hours to allow the formation of formazan crystals.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.[8][9]

Visualizing the Mechanism and Workflow

To better understand the potential mechanisms of action and the typical research workflow for benzoxazole derivatives, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Benzoxazole Drug Discovery A Synthesis of Fluorinated & Non-Fluorinated Benzoxazoles B Physicochemical Characterization (NMR, MS, m.p., Solubility) A->B C In Vitro Biological Screening (Anticancer, Antimicrobial) B->C D Determination of IC50 / MIC Values C->D E Lead Compound Identification D->E F Mechanism of Action Studies (e.g., Enzyme Inhibition, Apoptosis Assay) E->F G In Vivo Studies F->G

A typical experimental workflow for the discovery and development of benzoxazole-based drugs.

G cluster_pathway Proposed Inhibition of VEGFR-2 Signaling by Benzoxazoles VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Downstream Angiogenesis Tumor Angiogenesis Downstream->Angiogenesis Benzoxazole Fluorinated Benzoxazole Benzoxazole->VEGFR2 Inhibits

A simplified diagram illustrating the proposed inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives in cancer cells.

References

Safety Operating Guide

Proper Disposal of 5-Fluoro-2-methylbenzoxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Fluoro-2-methylbenzoxazole (CAS No. 701-16-6), a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This includes the use of personal protective equipment (PPE) and adherence to standard laboratory safety protocols.

Personal Protective Equipment (PPE) Summary

PPE ItemSpecificationPurpose
Eye Protection Safety glasses with side-shields or gogglesProtects eyes from splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact.
Body Protection Laboratory coatProtects from contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or with a fume hoodMinimizes inhalation exposure.

Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to treat it as hazardous waste. It should not be disposed of down the drain or in regular trash. The following steps outline the correct procedure:

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing boats, absorbent paper), in a designated and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical, in good condition, and have a secure, tight-fitting lid.

  • Labeling:

    • Label the hazardous waste container with the full chemical name: "Waste this compound".

    • Include the approximate quantity of the waste.

    • Indicate the date of accumulation.

    • Ensure the label is clearly visible and legible.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.

    • This area should be secure, well-ventilated, and away from incompatible materials.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Follow all institutional and local regulations for hazardous waste disposal. All waste treatment and disposal should be carried out in accordance with prevailing country, federal, state, and local regulations.[1]

Spill and Contamination Cleanup

In the event of a spill, the cleanup materials must also be disposed of as hazardous waste.

  • Containment: Absorb the spill with a liquid-binding material such as diatomite or universal binders.

  • Decontamination: Clean the affected surfaces and any contaminated equipment by scrubbing with alcohol.

  • Disposal: Collect all contaminated materials (absorbent, wipes, etc.) in the designated hazardous waste container for this compound.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Unused or Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect waste in a designated, labeled hazardous waste container ppe->collect store Store sealed container in a secure, ventilated hazardous waste area collect->store contact_ehs Contact Institutional EHS or Licensed Waste Contractor store->contact_ehs pickup Arrange for Professional Waste Pickup contact_ehs->pickup end End: Compliant Disposal pickup->end

Caption: Disposal Workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure research environment and upholding regulatory compliance.

References

Personal protective equipment for handling 5-Fluoro-2-methylbenzoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the use of 5-Fluoro-2-methylbenzoxazole (CAS: 701-16-6), a combustible liquid requiring careful management in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against potential exposure and injury. The following table summarizes the recommended PPE for handling this compound, based on safety data sheet recommendations for the compound and similar chemicals.

Body Part Personal Protective Equipment Specifications
Eyes/Face Safety glasses with side-shields or Goggles, Face shieldMust conform to EN166 (EU) or NIOSH (US) standards. A face shield should be worn when handling larger quantities or when there is a significant splash hazard.
Hands Chemical-resistant glovesNitrile rubber gloves are suitable for intermittent contact. Always check the manufacturer's chemical resistance data.
Body Laboratory coat, Chemical-resistant apronA flame-retardant lab coat is recommended. For larger quantities, a chemical-resistant apron over the lab coat provides additional protection.
Respiratory RespiratorUse a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or if vapor concentrations are expected to be high.
Feet Closed-toe shoesShoes should be made of a material that offers protection against chemical spills.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing risks associated with this compound.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.
  • Ensure that a safety shower and eyewash station are readily accessible.
  • Remove all potential ignition sources from the handling area, as the substance is a combustible liquid[1].
  • Keep containers tightly closed when not in use to prevent the release of vapors.

2. Handling the Chemical:

  • Don the appropriate PPE as outlined in the table above.
  • Ground and bond containers when transferring the liquid to prevent static discharge.
  • Avoid direct contact with skin, eyes, and clothing.
  • Do not eat, drink, or smoke in the area where the chemical is handled.

3. Storage:

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
  • The substance is moisture-sensitive; therefore, it is recommended to store it under an inert gas such as nitrogen or argon[1].
  • Store away from incompatible materials, such as strong oxidizing agents.

Disposal Plan: Safe Waste Management

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste containing this compound in a designated, properly labeled, and sealed container.
  • Do not mix this waste with other incompatible waste streams.

2. Container Disposal:

  • Empty containers should be triple-rinsed with a suitable solvent.
  • The rinsate should be collected and treated as hazardous waste.
  • Follow institutional and local regulations for the disposal of empty chemical containers.

3. Final Disposal:

  • Dispose of the chemical waste through a licensed and approved waste disposal company.
  • Follow all local, state, and federal regulations for hazardous waste disposal. The precautionary statement P501 advises disposing of contents/container to an approved waste disposal plant.

Experimental Workflow and Safety Protocol

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace prep_safety_equip Verify Safety Equipment (Eyewash, Shower) prep_workspace->prep_safety_equip handling_transfer Transfer Chemical (Grounding/Bonding) prep_safety_equip->handling_transfer handling_use Perform Experimental Procedure handling_transfer->handling_use storage_conditions Store in Cool, Dry, Ventilated Area handling_use->storage_conditions disposal_collect Collect Waste in Labeled Container handling_use->disposal_collect storage_inert Store Under Inert Gas (Moisture Sensitive) storage_conditions->storage_inert disposal_rinse Triple-Rinse Empty Containers disposal_collect->disposal_rinse disposal_professional Dispose Through Approved Vendor disposal_rinse->disposal_professional

Safe Handling and Disposal Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-2-methylbenzoxazole
Reactant of Route 2
Reactant of Route 2
5-Fluoro-2-methylbenzoxazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。